molecular formula C41H63NO16 B3117949 Fmoc-NH-PEG12-CH2COOH CAS No. 2291257-76-4

Fmoc-NH-PEG12-CH2COOH

Cat. No.: B3117949
CAS No.: 2291257-76-4
M. Wt: 825.9
InChI Key: YZIUMHBWFVGVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NH-PEG12-CH2COOH is a high-purity, polyethylene glycol (PEG)-based linker reagent specifically designed for advanced bioconjugation and chemical synthesis in research applications, including the construction of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) [1] [6] . The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group that protects a primary amine, allowing for controlled, sequential synthesis via deprotection under basic conditions [2] . Its terminal carboxylic acid functional group can be activated with standard coupling agents like EDC or HATU to form stable amide bonds with primary amines on target molecules [2] [4] . The integrated 12-unit PEG spacer is critical for enhancing the aqueous solubility of conjugated compounds and reducing undesirable non-specific interactions and aggregation, which is particularly beneficial for modifying hydrophobic peptides and drug payloads [7] [4] . In PROTAC development, the extended length and flexibility of the PEG12 chain are essential for facilitating the formation of a productive ternary complex between the target protein and the E3 ubiquitin ligase, which is necessary for subsequent target degradation [4] . For ADCs, this linker is classified as non-cleavable, and its hydrophilic PEG nature helps improve pharmacokinetic profiles by minimizing aggregation and accelerating plasma clearance [4] [6] . Please note that this product is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63NO16/c43-40(44)34-57-32-31-56-30-29-55-28-27-54-26-25-53-24-23-52-22-21-51-20-19-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-42-41(45)58-33-39-37-7-3-1-5-35(37)36-6-2-4-8-38(36)39/h1-8,39H,9-34H2,(H,42,45)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIUMHBWFVGVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Function and Application of Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG12-CH2COOH is a heterobifunctional linker molecule that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for the synthesis of complex biomolecules. This guide delves into the core functionalities of this compound, detailing its role in enhancing the solubility, stability, and pharmacokinetic profiles of conjugated molecules. We present a comprehensive overview of its applications in solid-phase peptide synthesis (SPPS), the construction of antibody-drug conjugates (ADCs), and the design of proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visual workflows are provided to equip researchers with the practical knowledge required for the effective utilization of this powerful chemical entity.

Core Concepts and Physicochemical Properties

This compound is a well-defined, monodisperse PEG linker. Unlike traditional polydisperse PEG polymers, its discrete chain length ensures batch-to-batch consistency and simplifies the characterization of the final conjugate.

Key Structural Features:

  • Fmoc-Protected Amine: The Fmoc group provides a stable, base-labile protecting group for the terminal amine. This allows for orthogonal protection strategies, where the Fmoc group can be selectively removed under mild basic conditions without affecting other acid-labile protecting groups commonly used in peptide synthesis.

  • 12-Unit Polyethylene Glycol (PEG) Spacer: The hydrophilic PEG chain is the cornerstone of the linker's functionality. It imparts increased aqueous solubility to hydrophobic molecules and can shield the conjugated payload from enzymatic degradation and recognition by the immune system.[1] The 12-unit length provides a significant balance between increased hydrodynamic volume and maintaining a relatively low overall molecular weight.

  • Terminal Carboxylic Acid: The carboxylic acid moiety serves as a versatile handle for conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins or the N-terminus of peptides, through the formation of a stable amide bond. This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[2]

PropertyValueReference
Molecular Formula C41H63NO16[3]
Molecular Weight 825.95 g/mol [2]
Purity Typically >95%[3]
Solubility Soluble in aqueous media, DMSO, DMF[3]
Storage Conditions -20°C for long-term storage[2]

Key Applications and Experimental Protocols

The trifunctional nature of this compound makes it a valuable reagent in several advanced biochemical applications.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this linker can be used to introduce a PEG spacer within a peptide sequence. This can be advantageous for improving the solubility of hydrophobic peptides or for creating a flexible linker between different peptide domains.

Experimental Protocol: Incorporation of this compound into a Peptide Chain

  • Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine.

  • Coupling Reaction:

    • Dissolve this compound (1.5 eq) and a coupling agent such as HBTU (1.5 eq) in N,N-Dimethylformamide (DMF).

    • Add N,N-Diisopropylethylamine (DIPEA) (3 eq) to the solution to activate the carboxylic acid.

    • Add the activated linker solution to the resin and shake at room temperature for 2-4 hours.

    • Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes to remove the Fmoc group from the PEG linker.

    • Wash the resin with DMF (5x) to remove piperidine and the dibenzofulvene byproduct.

  • Chain Elongation: The newly exposed amine is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Coupling Couple this compound (HBTU/DIPEA in DMF) Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 NextAA Couple Next Fmoc-Amino Acid Wash2->NextAA

Workflow for incorporating the PEG linker in SPPS.
Antibody-Drug Conjugates (ADCs)

This compound is an ideal linker for the synthesis of ADCs. The PEG spacer enhances the solubility and stability of the ADC, and its defined length allows for precise control over the distance between the antibody and the cytotoxic payload. Studies have shown that ADCs constructed with two pendant 12-unit PEG chains exhibit slower clearance rates, suggesting improved pharmacokinetics.

Experimental Protocol: Synthesis of an ADC

This protocol outlines a two-stage process: first, the conjugation of the drug to the linker, and second, the attachment of the drug-linker complex to the antibody.

Stage 1: Drug-Linker Conjugation

  • Activation of Linker: Dissolve this compound (1.2 eq) and an activating agent (e.g., HATU, 1.2 eq) in anhydrous DMF. Add DIPEA (2.4 eq) and stir for 15 minutes.

  • Coupling to Drug: Add the cytotoxic drug containing a primary amine to the activated linker solution. Stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Purification: Purify the Fmoc-protected drug-linker conjugate by reverse-phase HPLC.

  • Fmoc Deprotection: Dissolve the purified conjugate in DMF and add piperidine to a final concentration of 20%. Stir for 30 minutes.

  • Final Purification: Purify the deprotected drug-linker (now with a free amine) by reverse-phase HPLC.

Stage 2: Conjugation to Antibody

  • Antibody Preparation: If conjugating to cysteine residues, partially reduce the antibody's interchain disulfides with a reducing agent like TCEP. Purify the reduced antibody using a desalting column.

  • Linker Activation: The free amine of the drug-linker can be functionalized with a maleimide (B117702) group for cysteine conjugation or converted to an NHS ester for lysine conjugation.

  • Conjugation Reaction: Mix the activated drug-linker with the prepared antibody in a suitable buffer (e.g., PBS, pH 7.4). Incubate at room temperature or 4°C for several hours.

  • Purification of ADC: Remove unconjugated drug-linker and other impurities by size-exclusion chromatography (SEC) or protein A affinity chromatography.

ADC_Synthesis_Workflow cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: ADC Formation Linker This compound ActivateLinker Activate Carboxyl Group (HATU/DIPEA) Linker->ActivateLinker CoupleDrug Couple to Drug-NH2 ActivateLinker->CoupleDrug Purify1 Purify CoupleDrug->Purify1 Deprotect Fmoc Deprotection (Piperidine) Purify1->Deprotect Purify2 Purify Drug-Linker-NH2 Deprotect->Purify2 ActivateLinkerForAb Functionalize Drug-Linker-NH2 Purify2->ActivateLinkerForAb Antibody Antibody ReduceAb Reduce Disulfides (TCEP) Antibody->ReduceAb Conjugate Conjugate to Antibody ReduceAb->Conjugate ActivateLinkerForAb->Conjugate PurifyADC Purify ADC Conjugate->PurifyADC

General workflow for ADC synthesis.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound serves as an excellent building block for PROTAC synthesis, offering the necessary length and flexibility to facilitate the formation of a stable ternary complex. The hydrophilic nature of the PEG spacer can also improve the often-poor solubility of these large molecules.

Experimental Protocol: Synthesis of a PROTAC

This protocol describes a modular approach to PROTAC synthesis.

  • Synthesis of Ligand-Linker Intermediates:

    • Step 1a: Couple the carboxylic acid of this compound to the amine-functionalized E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF). Purify the product.

    • Step 1b: Deprotect the Fmoc group of the resulting conjugate using 20% piperidine in DMF. Purify the product to yield the E3 ligase ligand with a free amine-PEG linker.

  • Final PROTAC Assembly:

    • Couple the purified E3 ligase ligand-linker intermediate to the carboxylic acid-functionalized target protein ligand using peptide coupling reagents.

    • Alternatively, if the target protein ligand has a different functional group, the free amine of the linker can be modified accordingly (e.g., converted to an alkyne for click chemistry).

  • Purification: Purify the final PROTAC molecule using reverse-phase HPLC.

PROTAC_Synthesis_Workflow start This compound couple1 Couple Linker to E3 Ligase Ligand start->couple1 E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->couple1 Target_Ligand Target Protein Ligand (with -COOH) couple2 Couple to Target Protein Ligand Target_Ligand->couple2 deprotect Fmoc Deprotection couple1->deprotect deprotect->couple2 final_protac Final PROTAC couple2->final_protac

Modular synthesis of a PROTAC.

Quantitative Impact on Drug Properties

The incorporation of a PEG12 linker can significantly and quantifiably improve the physicochemical and pharmacokinetic properties of a conjugated molecule.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can dramatically increase the aqueous solubility of hydrophobic drugs. While specific fold-increases are drug-dependent, PEGylation is a well-established strategy to overcome solubility challenges in drug formulation.

  • Improved Pharmacokinetics: The increased hydrodynamic radius imparted by the PEG linker reduces renal clearance, leading to a longer circulation half-life. For instance, studies on tissue inhibitor of metalloproteinases-1 (TIMP-1) showed that PEGylation extended its plasma half-life in mice from 1.1 hours to 28 hours. While this study used a larger PEG, the principle of half-life extension is directly applicable to smaller PEG linkers as well. A study on antibody-drug conjugates specifically highlighted that those with two pendant 12-unit PEG chains exhibited slower clearance rates compared to those with a linear 24-unit PEG, indicating a favorable impact on pharmacokinetics.

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of protein therapeutics, reducing their recognition by the immune system and thereby lowering the risk of an immunogenic response.

Conclusion

This compound is a highly versatile and valuable tool for researchers in drug development and the life sciences. Its well-defined structure and trifunctional nature enable the precise engineering of complex biomolecules with improved properties. The ability to enhance solubility, increase stability, and prolong circulation half-life makes this linker a key component in the development of next-generation therapeutics, including advanced peptides, antibody-drug conjugates, and proteolysis-targeting chimeras. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this compound in a variety of research and development settings.

References

An In-depth Technical Guide to Fmoc-NH-PEG12-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG12-CH2COOH is a discrete polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile, heterobifunctional linker in the fields of bioconjugation, peptide synthesis, and drug delivery. Its unique tripartite structure, consisting of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydrophilic 12-unit PEG spacer, and a terminal carboxylic acid, enables the sequential and controlled conjugation of diverse molecular entities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use and illustrative workflows are also presented to facilitate its practical application in a research and development setting.

Chemical Structure and Properties

This compound is characterized by three key functional components:

  • Fmoc Group: The 9-fluorenylmethoxycarbonyl group is a well-established protecting group for amines. Its lability under basic conditions, typically with piperidine (B6355638) in dimethylformamide (DMF), allows for the selective deprotection of the terminal amine, enabling subsequent conjugation reactions.

  • PEG12 Spacer: The polyethylene glycol chain, composed of twelve repeating ethylene (B1197577) glycol units, imparts hydrophilicity to the molecule. This is crucial for improving the solubility and pharmacokinetic properties of the resulting bioconjugates, particularly when working with hydrophobic drugs or peptides. The discrete length of the PEG chain ensures homogeneity of the final product.

  • Carboxylic Acid: The terminal carboxylic acid group provides a reactive handle for conjugation to primary amines on biomolecules such as proteins, antibodies, or peptides. This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable amide bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₄₁H₆₃NO₁₆
Molecular Weight 825.95 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, chloroform, methylene (B1212753) chloride, and aqueous buffers. Less soluble in alcohols and toluene. Insoluble in ether.
Storage Recommended to be stored at -20°C for long-term stability.
Chemical Identifiers
IdentifierValue
CAS Number 675606-79-8, 2291257-76-4
IUPAC Name 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxa-4-azadotetracontan-42-oic acid

Applications in Bioconjugation

The heterobifunctional nature of this compound makes it a valuable tool in various bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, the PEG linker plays a crucial role in connecting the cytotoxic payload to the monoclonal antibody. The hydrophilic PEG spacer can improve the solubility of hydrophobic drug molecules and can help to prevent aggregation of the final ADC product. The defined length of the PEG12 chain ensures the production of a homogeneous ADC with a consistent drug-to-antibody ratio (DAR).

Logical Workflow for ADC Synthesis using this compound

ADC_Workflow cluster_linker_prep Linker-Payload Preparation cluster_adc_synthesis ADC Synthesis Linker This compound Deprotection Fmoc Deprotection (20% Piperidine in DMF) Linker->Deprotection 1 Coupling1 EDC/NHS Coupling Deprotection->Coupling1 2 Payload Cytotoxic Payload (with amine group) Payload->Coupling1 3 Linker_Payload Linker-Payload Conjugate Coupling1->Linker_Payload 4 Coupling2 EDC/NHS Coupling Linker_Payload->Coupling2 5 Antibody Monoclonal Antibody (with accessible amines) Antibody->Coupling2 6 ADC Antibody-Drug Conjugate Coupling2->ADC 7 Purification Purification (e.g., SEC) ADC->Purification 8 Final_ADC Purified ADC Purification->Final_ADC 9

Caption: Workflow for ADC synthesis using this compound.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, and its length and composition can significantly impact the efficacy of the molecule. This compound can be used as a building block for the synthesis of PROTACs, providing a flexible and hydrophilic spacer between the two binding moieties.

Logical Workflow for PROTAC Synthesis using this compound

PROTAC_Workflow cluster_linker_poi Linker-POI Ligand Synthesis cluster_protac_synthesis PROTAC Synthesis Linker This compound Coupling1 EDC/NHS Coupling Linker->Coupling1 1 POI_Ligand POI Ligand (with amine group) POI_Ligand->Coupling1 2 Linker_POI Linker-POI Ligand Conjugate Coupling1->Linker_POI 3 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Linker_POI->Deprotection 4 Coupling2 EDC/NHS Coupling Deprotection->Coupling2 5 E3_Ligand E3 Ligase Ligand (with carboxylic acid) E3_Ligand->Coupling2 6 PROTAC PROTAC Molecule Coupling2->PROTAC 7 Purification Purification (e.g., HPLC) PROTAC->Purification 8 Final_PROTAC Purified PROTAC Purification->Final_PROTAC 9

Caption: Workflow for PROTAC synthesis using this compound.

Peptide Synthesis and Modification

This compound can be incorporated into peptides during solid-phase peptide synthesis (SPPS) to introduce a PEG spacer. This can enhance the solubility and stability of the resulting peptide. The terminal carboxylic acid can be used to conjugate the peptide to a solid support, or it can be used for further modification after the peptide has been synthesized and cleaved from the resin.

Experimental Protocols

The following are generalized protocols for the use of this compound. It is recommended to optimize the reaction conditions for each specific application.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group to expose the primary amine.

Materials:

  • This compound or a conjugate thereof

  • 20% (v/v) Piperidine in DMF

  • DMF (N,N-Dimethylformamide)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Fmoc-protected compound in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution (typically 10 equivalents relative to the Fmoc-protected compound).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge the mixture and decant the supernatant.

  • Wash the pellet with cold diethyl ether and dry under vacuum.

EDC/NHS Coupling to a Primary Amine

Objective: To couple the carboxylic acid of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

  • Dissolve this compound in Activation Buffer.

  • Add EDC (typically 1.5 equivalents) and NHS (typically 1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Dissolve the amine-containing molecule in Coupling Buffer.

  • Add the activated linker solution to the amine-containing molecule solution.

  • Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching solution.

  • Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) for proteins or high-performance liquid chromatography (HPLC) for smaller molecules.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers and scientists in the field of drug development and bioconjugation. Its well-defined structure, incorporating a cleavable protecting group, a hydrophilic spacer, and a reactive handle, provides a powerful tool for the controlled synthesis of complex biomolecules. The applications of this linker in the construction of ADCs and PROTACs highlight its potential to contribute to the development of next-generation therapeutics. The protocols and workflows provided in this guide are intended to serve as a starting point for the successful implementation of this compound in a variety of research applications.

An In-Depth Technical Guide to Fmoc-NH-PEG12-CH2COOH: Properties, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Fmoc-NH-PEG12-CH2COOH, a versatile heterobifunctional linker critical in bioconjugation, peptide synthesis, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines its core properties, provides detailed experimental protocols for its use and characterization, and visualizes its role in key biological applications.

Core Physical and Chemical Characteristics

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a 12-unit PEG spacer. This structure imparts both hydrophilicity, enhancing the solubility of conjugated molecules, and versatile reactivity for covalent bond formation.

It is important to note a common point of ambiguity in the nomenclature of similar PEG linkers. The distinction between this compound (an acetic acid derivative) and Fmoc-NH-PEG12-CH2CH2COOH (a propionic acid derivative) is critical as it affects the molecular weight and chain length. This guide will focus on the acetic acid derivative, but researchers should always verify the exact structure provided by their supplier.

A summary of the key physical and chemical properties is presented in Table 1. Data has been aggregated from various chemical suppliers and databases.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxa-4-azadotetracontan-42-oic acid[1]
Synonyms Fmoc-PEG12-acetic acid, Fmoc-N-amido-PEG12-acid[2]
CAS Number 2291257-76-4, 675606-79-8[2][3]
Molecular Formula C41H63NO16[1][3]
Molecular Weight ~825.95 g/mol [1][2]
Appearance White to off-white solid or viscous liquid[4]
Purity Typically ≥95%[3][5]
Solubility Soluble in DMF, DMSO, and water[3]
Storage Conditions Long-term storage at -20°C, short-term at 4°C. Should be stored in a dry, dark environment.[1][3]

Experimental Protocols

The utility of this compound lies in its two functional handles. The Fmoc-protected amine allows for selective deprotection under basic conditions to reveal a primary amine, while the terminal carboxylic acid can be activated to react with primary amines on biomolecules.

Fmoc Group Deprotection

The removal of the Fmoc protecting group is a critical step to enable subsequent conjugation at the amine terminus. This is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Protocol for Fmoc Deprotection:

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Reaction Setup: Dissolve the this compound compound in a minimal amount of DMF.

  • Deprotection Reaction: Add the 20% piperidine/DMF solution to the dissolved compound. A common ratio is 10 mL of the piperidine solution per gram of the PEG linker.

  • Incubation: Allow the reaction to proceed at room temperature with gentle agitation. The reaction is typically complete within 10 to 30 minutes.

  • Monitoring: The progress of the deprotection can be monitored by observing the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.

  • Work-up: Following complete deprotection, the resulting free amine-PEG-acid can be isolated. For solid-phase synthesis, the resin is washed extensively with DMF to remove the piperidine and the adduct. For solution-phase reactions, purification may involve precipitation in a non-polar solvent like diethyl ether followed by centrifugation or filtration.

Carboxylic Acid Activation and Amide Bond Formation (EDC/NHS Coupling)

The terminal carboxylic acid of the PEG linker can be coupled to primary amines on biomolecules (e.g., lysine (B10760008) residues on proteins or antibodies) to form a stable amide bond. This is commonly achieved using a carbodiimide (B86325) crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Protocol for EDC/NHS Coupling to a Protein:

  • Buffer Preparation: Prepare a conjugation buffer such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-5.0) for the activation step and a phosphate-buffered saline (PBS) solution (pH 7.2-7.5) for the coupling step. Avoid buffers containing primary amines (e.g., Tris).

  • Activation of the PEG Linker:

    • Dissolve this compound in the MES buffer.

    • Add a molar excess of EDC and NHS (or Sulfo-NHS) to the PEG linker solution. A typical molar ratio is 1:2:5 (PEG linker:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Coupling to the Protein:

    • Adjust the pH of the activated PEG linker solution to 7.2-7.5 by adding the PBS buffer.

    • Immediately add the protein solution (containing accessible primary amines) to the activated PEG linker solution. The molar ratio of the PEG linker to the protein should be optimized based on the desired degree of labeling.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as hydroxylamine (B1172632) or Tris buffer, to a final concentration of 10-50 mM.

  • Purification: Remove the excess, unreacted PEG linker and byproducts from the conjugated protein using size-exclusion chromatography (SEC) or dialysis.

Characterization of this compound and its Conjugates

The purity and identity of this compound and its subsequent bioconjugates should be confirmed using a combination of analytical techniques.

Table 2: Analytical Characterization Methods

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment of the PEG linker.Characteristic peaks for the Fmoc group (aromatic protons at ~7.3-7.8 ppm), the PEG backbone (a prominent signal at ~3.6 ppm), and the methylene (B1212753) protons adjacent to the carboxylic acid.
HPLC-MS Purity determination and mass confirmation of the PEG linker and its conjugates.A major peak corresponding to the expected mass-to-charge ratio (m/z) of the molecule. The purity can be calculated from the peak area in the chromatogram.
FT-IR Confirmation of functional groups.Characteristic absorption bands for the amide C=O stretch (from the Fmoc group), the carboxylic acid C=O stretch, and the C-O-C ether stretch of the PEG backbone.

Visualizing Applications in Drug Development

This compound is a key component in the construction of complex therapeutic modalities. The following diagrams, generated using the DOT language, illustrate its role in two major areas: PROTAC development and antibody-drug conjugation for targeted therapy.

General Workflow for Bioconjugation

The fundamental utility of this compound is to link two molecular entities. The following workflow illustrates the sequential reactions involved in a typical bioconjugation process.

Bioconjugation_Workflow start This compound deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection intermediate1 H2N-PEG12-CH2COOH deprotection->intermediate1 activation Carboxylic Acid Activation (e.g., EDC/NHS) intermediate1->activation conjugation1 Conjugation Step 1 intermediate1->conjugation1 intermediate2 NHS-Ester Activated PEG-Linker activation->intermediate2 conjugation2 Conjugation Step 2 intermediate2->conjugation2 molecule1 Molecule 1 (with reactive group for amine) molecule1->conjugation1 molecule2 Molecule 2 (e.g., Protein with -NH2) molecule2->conjugation2 conjugation1->intermediate2 Or direct conjugation final_product Molecule 1-Linker-Molecule 2 Conjugate conjugation2->final_product

Caption: A generalized workflow for the sequential bioconjugation using a heterobifunctional PEG linker.

Role in PROTAC Synthesis

In the development of PROTACs, the PEG linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action target_ligand Target Protein Ligand (with -NH2) protac PROTAC Molecule target_ligand->protac e3_ligand E3 Ligase Ligand (with reactive group) e3_ligand->protac peg_linker This compound activated_linker Activated Linker peg_linker->activated_linker Activation/Deprotection activated_linker->protac protac_mol PROTAC ternary_complex Ternary Complex protac_mol->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation

Caption: Synthesis and mechanism of action of a PROTAC utilizing a PEG linker.

Application in Antibody-Drug Conjugate (ADC) for Targeted Cancer Therapy

ADCs utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. The PEG linker plays a crucial role in connecting the drug to the antibody and influences the ADC's properties.

ADC_Targeted_Therapy cluster_cell Targeted Drug Delivery to Cancer Cell adc Antibody-Drug Conjugate (ADC) receptor Tumor-Specific Receptor adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis cancer_cell Cancer Cell lysosome Lysosome endocytosis->lysosome drug_release Drug Release lysosome->drug_release apoptosis Cell Death (Apoptosis) drug_release->apoptosis

Caption: The mechanism of targeted drug delivery to a cancer cell by an antibody-drug conjugate.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. For specific applications, further optimization of the described protocols is recommended. Always refer to the supplier's certificate of analysis for lot-specific data.

References

A Technical Guide to Fmoc-NH-PEG12-CH2COOH: A Versatile Linker for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the heterobifunctional linker, Fmoc-NH-PEG12-CH2COOH. This linker, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer, is a critical tool in modern bioconjugation, peptide synthesis, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

This compound is a valuable reagent due to the distinct functionalities at each end of its flexible PEG spacer. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions.[1] The terminal carboxylic acid allows for covalent linkage to primary amines through the formation of a stable amide bond, a reaction often facilitated by carbodiimide (B86325) chemistry.[1][2] The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugates.[3]

Multiple CAS numbers are associated with this compound, potentially due to different suppliers or variations in the compound's structure. The most commonly cited CAS numbers are 675606-79-8 and 2291257-76-4 . Researchers should verify the specific CAS number with their supplier.

Quantitative Data Summary
PropertyValueSource
CAS Number(s) 675606-79-8, 2291257-76-4N/A
Molecular Formula C41H63NO16N/A
Molecular Weight ~825.9 g/mol N/A
Purity Typically ≥95%[3]
Appearance White to off-white solid or viscous oilN/A
Solubility Soluble in DMF, DMSO, and waterN/A

Experimental Protocols

Detailed methodologies for the key reactions involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Fmoc Deprotection Protocol

This procedure outlines the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation.

Materials:

Procedure:

  • Dissolve the Fmoc-containing compound in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution to the reaction mixture. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide, which can be adapted for solution-phase reactions.

  • Allow the reaction to proceed at room temperature with gentle agitation. The reaction is typically complete within 30 minutes. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DMF and purify the deprotected product. For solid-phase synthesis, the resin is filtered and washed extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[4][5][6][7]

Carboxylic Acid Activation and Amine Coupling (EDC/NHS Chemistry)

This two-step protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or drug).

Materials:

  • This compound

  • Molecule with a primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)

Procedure:

Step 1: Activation of the Carboxylic Acid

  • Dissolve this compound in the Activation Buffer.

  • Add EDC and NHS (or sulfo-NHS) to the solution. A molar excess of EDC and NHS relative to the carboxylic acid is typically used (e.g., 1.5 to 5 equivalents each).

  • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester intermediate.[8]

Step 2: Coupling to the Amine

  • Add the amine-containing molecule, dissolved in Coupling Buffer, to the activated linker solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to consume any unreacted NHS esters.

  • Purify the resulting conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or affinity chromatography, to remove unreacted reagents and byproducts.

Visualizations

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound as a linker.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_drug_conjugation Drug Conjugation cluster_antibody_conjugation Antibody Conjugation cluster_purification Purification & Analysis Linker This compound Deprotection Fmoc Deprotection (20% Piperidine/DMF) Linker->Deprotection Deprotected_Linker H2N-PEG12-CH2COOH Deprotection->Deprotected_Linker EDC_NHS EDC/NHS Activation of Linker COOH Deprotected_Linker->EDC_NHS Drug Cytotoxic Drug (with amine group) Drug->EDC_NHS Drug_Linker Drug-Linker Conjugate EDC_NHS->Drug_Linker Final_Conjugation Amide Bond Formation Drug_Linker->Final_Conjugation Antibody Monoclonal Antibody (with reactive lysine) Antibody->Final_Conjugation ADC Antibody-Drug Conjugate (ADC) Final_Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (e.g., HIC, MS) Purification->Analysis

Caption: Workflow for ADC synthesis using a PEG linker.

Signaling Pathway: Mechanism of Action of a HER2-Targeted ADC

This diagram depicts the general mechanism of action of an antibody-drug conjugate targeting the HER2 receptor, leading to the inhibition of downstream signaling pathways and ultimately, apoptosis.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Payload Release Lysosome->Drug_Release Linker Cleavage PI3K_AKT PI3K/AKT Pathway Drug_Release->PI3K_AKT inhibition RAS_MAPK RAS/MAPK Pathway Drug_Release->RAS_MAPK inhibition Proliferation_Inhibition Inhibition of Proliferation & Survival PI3K_AKT->Proliferation_Inhibition RAS_MAPK->Proliferation_Inhibition Apoptosis Apoptosis Proliferation_Inhibition->Apoptosis

Caption: ADC mechanism targeting HER2 signaling.

References

An In-depth Technical Guide to Fmoc-NH-PEG12-CH2COOH: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-NH-PEG12-CH2COOH, a heterobifunctional linker widely utilized in bioconjugation, peptide synthesis, and drug development. This document details its physicochemical properties, outlines key experimental protocols for its use, and illustrates its application in the context of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing an N-terminal Fmoc-protected amine and a C-terminal carboxylic acid. The PEG spacer consists of twelve ethylene (B1197577) glycol units, imparting hydrophilicity and flexibility to the molecule. It is crucial to distinguish between two closely related structures often found in supplier catalogs: Fmoc-NH-PEG12-acetic acid and Fmoc-NH-PEG12-propanoic acid, which differ by a single methylene (B1212753) unit in the carboxylic acid chain, leading to different molecular weights. This guide focuses on the more commonly cited acetic acid variant.

PropertyValueReference
Chemical Name 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxa-4-azadotetracontan-42-oic acid--INVALID-LINK--
Synonyms Fmoc-PEG12-acid, Fmoc-N-amido-PEG12-acid--INVALID-LINK--
Molecular Formula C41H63NO16--INVALID-LINK--
Molecular Weight ~826 g/mol --INVALID-LINK--
Appearance Viscous Liquid or Oil--INVALID-LINK--
Purity Typically >95%--INVALID-LINK--
Storage Conditions -20°C for long-term storage--INVALID-LINK--

Key Applications

The unique structure of this compound makes it a versatile tool in several research and development areas:

  • Peptide Synthesis: The hydrophilic PEG spacer enhances the solubility of hydrophobic peptides[1].

  • Bioconjugation: It serves as a flexible linker to conjugate biomolecules such as proteins, antibodies, and oligonucleotides.

  • Drug Delivery: PEGylation of therapeutic molecules can improve their pharmacokinetic properties, including increased solubility, stability, and circulation half-life.

  • PROTAC Development: This linker is frequently used in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins[2].

Experimental Protocols

The utility of this compound lies in the sequential reactivity of its two functional groups. The Fmoc group can be selectively removed to expose a primary amine, while the carboxylic acid can be activated for conjugation to an amine-containing molecule.

This protocol describes the removal of the Fmoc protecting group to yield a free amine.

Materials:

Procedure:

  • Suspend the Fmoc-containing molecule (e.g., on a solid support) in the 20% piperidine/DMF solution.

  • Agitate the mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.

  • Once the reaction is complete, wash the product thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.

  • The resulting molecule with a free amine is ready for subsequent conjugation reactions.

This protocol outlines the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., a protein or peptide).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Amine-containing molecule for conjugation

  • Quenching solution (e.g., Tris or glycine)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in an appropriate solvent (e.g., DMF or DMSO).

    • In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in the Activation Buffer.

    • Add the EDC/NHS solution to the this compound solution. A molar excess of EDC and NHS is typically used.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated this compound (NHS ester) to the solution of the amine-containing molecule.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding a quenching solution.

    • Purify the resulting conjugate using appropriate methods such as size-exclusion chromatography or dialysis to remove excess reagents.

Visualizations

The following diagram illustrates the general workflow for conjugating a protein to another molecule using this compound as a linker.

experimental_workflow cluster_step1 Step 1: Fmoc Deprotection cluster_step2 Step 2: Carboxylic Acid Activation cluster_step3 Step 3: Conjugation Fmoc_Linker Fmoc-NH-PEG12-COOH-Protein Deprotection 20% Piperidine in DMF Fmoc_Linker->Deprotection Amine_Linker H2N-PEG12-COOH-Protein Deprotection->Amine_Linker Activation EDC / NHS Amine_Linker->Activation Activated_Linker NHS-Ester-PEG12-COOH-Protein Activation->Activated_Linker Molecule Amine-containing Molecule (R-NH2) Activated_Linker->Molecule Conjugate R-NH-CO-PEG12-COOH-Protein Molecule->Conjugate

Caption: A generalized workflow for the two-step conjugation using this compound.

This compound is a key component in the synthesis of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC, where the PEG linker connects a ligand for the target protein and a ligand for an E3 ubiquitin ligase.

protac_pathway cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (Target Ligand - PEG Linker - E3 Ligand) Target_Protein Target Protein PROTAC->Target_Protein binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ubiquitinated_Target Ubiquitinated Target Protein Target_Protein->Ubiquitinated_Target E3_Ligase->Ubiquitinated_Target transfers Ub Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Ubiquitinated_Target->Proteasome recognized by Ubiquitinated_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades to

Caption: Mechanism of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.

References

solubility profile of Fmoc-NH-PEG12-CH2COOH in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-NH-PEG12-CH2COOH, a bifunctional linker commonly employed in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, reaction optimization, and the purification of resulting conjugates.

Introduction to this compound

This compound is a heterobifunctional linker molecule incorporating three key chemical features:

  • A fluorenylmethyloxycarbonyl (Fmoc) protected amine : This base-labile protecting group allows for selective deprotection and subsequent conjugation to other molecules.

  • A hydrophilic polyethylene (B3416737) glycol (PEG) spacer : The 12-unit PEG chain enhances the aqueous solubility and biocompatibility of the molecule and its conjugates.[1][2][3][4]

  • A terminal carboxylic acid : This functional group enables conjugation to primary amines through the formation of a stable amide bond, typically facilitated by activating agents.[1][2]

The interplay between the hydrophobic Fmoc group and the hydrophilic PEG chain and carboxylic acid dictates the overall solubility profile of the molecule in various solvents.

Qualitative Solubility Profile

Solvent ClassSolventExpected Solubility of this compoundRationale & Supporting Evidence for Similar Molecules
Polar Aprotic Dimethylformamide (DMF)Highly SolubleFmoc-protected amino acids and other Fmoc-PEG-acid derivatives show high solubility in DMF.[5][6][7]
Dimethyl sulfoxide (B87167) (DMSO)Highly SolubleFmoc-protected amino acids and other Fmoc-PEG-acid derivatives show high solubility in DMSO.[5]
N-Methyl-2-pyrrolidone (NMP)Highly SolubleFmoc-AEEA (a shorter PEG-chain equivalent) is highly soluble in NMP.[5]
Acetonitrile (ACN)SolubleA common solvent for peptide synthesis and purification.
Chlorinated Dichloromethane (DCM)SolubleA related Fmoc-NH-PEG-COOH compound is soluble in methylene (B1212753) chloride.[8]
ChloroformSolubleA related Fmoc-NH-PEG-COOH compound is soluble in chloroform.[8]
Aqueous WaterModerately SolubleThe PEG spacer significantly enhances aqueous solubility.[1][2][3][4] However, the hydrophobic Fmoc group may limit high concentrations. Solubility is expected to be pH-dependent due to the carboxylic acid group.
Alcohols Methanol, EthanolLess SolubleA related Fmoc-NH-PEG-COOH compound is reported to be less soluble in alcohol.[8] Polarity may be insufficient to fully solvate both the PEG chain and the Fmoc group.
Ethers Diethyl ether, DioxaneInsoluble to Sparingly SolubleA related Fmoc-NH-PEG-COOH compound is reported to be insoluble in ether.[8] These non-polar solvents are unlikely to effectively solvate the polar PEG and carboxylic acid moieties.
Aromatic TolueneLess SolubleA related Fmoc-NH-PEG-COOH compound is reported to be less soluble in toluene.[8]

Note: The expected solubility is an educated estimation based on available data for similar compounds and general chemical principles. Empirical determination is necessary for precise quantitative values.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • pH: In aqueous solutions, the solubility is expected to increase at higher pH values as the carboxylic acid group deprotonates to the more soluble carboxylate form.

  • Temperature: For most solid solutes, solubility increases with temperature. Gentle warming can be used to aid dissolution, but care should be taken to avoid thermal degradation.

  • Purity of the Solvent: The presence of impurities, including water in organic solvents, can affect the solubility.

  • Ionic Strength: In aqueous buffers, the salt concentration can influence solubility through effects on the activity of water and interactions with the solute.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9][10][11]

4.1. Materials and Equipment

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMF, DMSO, DCM, methanol)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector (CAD), or Mass Spectrometer (MS))[][13]

  • Analytical balance

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[14]

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To ensure complete removal of any suspended solid particles, either centrifuge the aliquot at high speed or filter it through a syringe filter.[14][15]

  • Quantification of Dissolved Compound:

    • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Analyze the saturated solution and the standard solutions by a validated HPLC method.[][13][16]

      • Due to the lack of a strong chromophore in the PEG chain, detection can be challenging with UV-Vis alone, although the Fmoc group provides some UV absorbance. A Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is often more suitable for accurate quantification of PEGylated compounds.[13][17]

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Centrifuge or filter supernatant sep2->sep3 an2 Analyze samples by HPLC sep3->an2 an1 Prepare standard solutions an1->an2 an3 Construct calibration curve an2->an3 an4 Determine concentration of saturated solution an3->an4

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Molecular Components to Solubility

G cluster_components Molecular Components cluster_properties Properties compound This compound fmoc Fmoc Group compound->fmoc peg PEG12 Chain compound->peg cooh Carboxylic Acid compound->cooh hydrophobic Hydrophobic fmoc->hydrophobic hydrophilic Hydrophilic peg->hydrophilic cooh->hydrophilic ionizable pH-dependent Ionization cooh->ionizable solubility Overall Solubility Profile hydrophobic->solubility hydrophilic->solubility ionizable->solubility

Caption: Influence of molecular components on the solubility of this compound.

Conclusion

This compound is a versatile linker with a solubility profile governed by its constituent chemical moieties. It is expected to be highly soluble in polar aprotic solvents like DMF and DMSO, with moderate solubility in aqueous solutions that is likely pH-dependent, and lower solubility in alcohols and non-polar solvents. For researchers and drug development professionals, empirical determination of its solubility in specific solvent systems using standardized methods like the shake-flask protocol is highly recommended to ensure accurate and reproducible results in synthesis and conjugation applications.

References

A Technical Guide to the Synthesis of Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the common synthesis methods for Fmoc-NH-PEG12-CH2COOH, a widely utilized heterobifunctional linker in bioconjugation, peptide synthesis, and drug delivery systems. This document details the core synthetic strategies, provides adaptable experimental protocols, and presents relevant data for researchers in the field.

Introduction

This compound, also known as Fmoc-N-amido-dPEG®12-acid, is a discrete polyethylene (B3416737) glycol (dPEG®) linker characterized by a 12-unit PEG chain. This linker possesses two distinct functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. This heterobifunctional nature allows for the sequential and controlled conjugation of different molecules. The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugates, making it a valuable tool in the development of therapeutics and diagnostics.

The synthesis of this linker is typically approached in a two-stage process:

  • Synthesis of the Amino-PEG-Acid Backbone: Creation of the core structure, H₂N-(CH₂CH₂O)₁₂-CH₂CH₂COOH.

  • Fmoc Protection of the Terminal Amine: Introduction of the base-labile Fmoc protecting group to the primary amine.

This guide will elaborate on the methodologies for each of these stages.

Synthesis of the H₂N-PEG12-CH₂COOH Intermediate

The synthesis of the unprotected amino-PEG-acid is a critical first step. Several methods can be employed, often starting from a commercially available polyethylene glycol derivative. A common strategy involves the modification of a PEG chain to introduce a protected amine at one terminus and a precursor to the carboxylic acid at the other, followed by deprotection and conversion to the final amino acid structure.

One adaptable method, based on a procedure for shorter PEG chains, involves the following conceptual steps:

  • Introduction of a Protected Amine: A starting PEG diol can be mono-functionalized with a protected amino group, for instance, using a phthalimide (B116566) group via a Gabriel synthesis-type reaction.

  • Elongation and Carboxylic Acid Formation: The remaining hydroxyl group can be reacted to introduce the propionic acid moiety.

  • Deprotection: Removal of the amine protecting group to yield the final amino-PEG-acid.

A more direct, though multi-step, approach has been described for synthesizing amino-PEG-acids from tetraethylene glycol, which can be conceptually extended to the longer dodecaethylene glycol chain. This involves a sequence of esterification, mesylation, azide (B81097) substitution, reduction of the azide to an amine, and finally, hydrolysis to reveal the carboxylic acid.

A patented method provides a scalable route for the synthesis of aminopolyethylene glycol propionic acid. This method involves the reaction of a dibenzylamino polyethylene glycol with tert-butyl acrylate, followed by catalytic hydrogenation to deprotect the amine and acidic hydrolysis to remove the tert-butyl ester of the carboxylic acid.

Illustrative Synthetic Pathway for H₂N-PEG12-CH₂COOH

The following diagram illustrates a plausible synthetic pathway, adapted from known methods for similar compounds.

G HO-(PEG)12-OH Dodecaethylene Glycol TsO-(PEG)12-OTs Ditosylated PEG12 HO-(PEG)12-OH->TsO-(PEG)12-OTs TsCl, Pyridine N3-(PEG)12-N3 Diazido-PEG12 TsO-(PEG)12-OTs->N3-(PEG)12-N3 NaN3 H2N-(PEG)12-NH2 Diamino-PEG12 N3-(PEG)12-N3->H2N-(PEG)12-NH2 H2, Pd/C BocHN-(PEG)12-NH2 Mono-Boc-Protected Diamino-PEG12 H2N-(PEG)12-NH2->BocHN-(PEG)12-NH2 Boc2O (controlled) BocHN-(PEG)12-CH2CH2CN Boc-amino-PEG12-propionitrile BocHN-(PEG)12-NH2->BocHN-(PEG)12-CH2CH2CN Acrylonitrile BocHN-(PEG)12-CH2CH2COOH Boc-amino-PEG12-propionic acid BocHN-(PEG)12-CH2CH2CN->BocHN-(PEG)12-CH2CH2COOH Hydrolysis H2N-(PEG)12-CH2CH2COOH Amino-PEG12-propionic acid BocHN-(PEG)12-CH2CH2COOH->H2N-(PEG)12-CH2CH2COOH TFA

Caption: A potential multi-step synthesis of the amino-PEG12-acid intermediate.

Fmoc Protection of the Terminal Amine

The second stage of the synthesis involves the protection of the primary amine of H₂N-PEG12-CH₂COOH with the Fmoc group. This is typically achieved by reacting the amino-PEG-acid with an activated Fmoc derivative, most commonly Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), in the presence of a base.

Experimental Protocol for Fmoc Protection

The following protocol is adapted from established procedures for the Fmoc protection of amino acids and can be applied to the long-chain amino-PEG-acid.

Materials and Reagents:

  • H₂N-(CH₂CH₂O)₁₂-CH₂CH₂COOH

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • 1,4-Dioxane

  • 10% aqueous sodium carbonate solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Stir plate and stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve H₂N-(CH₂CH₂O)₁₂-CH₂CH₂COOH (1 equivalent) in a 10% aqueous sodium carbonate solution in a round bottom flask.

  • Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add the Fmoc-OSu solution dropwise to the stirring solution of the amino-PEG-acid at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove unreacted Fmoc-OSu and byproducts.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl.

    • Extract the product into a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Dissolve H2N-PEG12-COOH in aq. Na2CO3 C Mix and stir overnight at room temperature A->C B Dissolve Fmoc-OSu in Dioxane B->C D Dilute with water C->D E Wash with diethyl ether D->E F Acidify with HCl E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Column Chromatography (if necessary) H->I J Fmoc-NH-PEG12-COOH (Final Product) I->J

Caption: Workflow for the Fmoc protection of the amino-PEG12-acid.

Quantitative Data

Precise quantitative data for the synthesis of this compound can vary depending on the specific reaction conditions and purity of starting materials. The following table provides expected ranges and typical values based on analogous reactions.

ParameterStage 1: Amino-PEG-Acid SynthesisStage 2: Fmoc Protection
Typical Yield 70-90%>90%
Purity (HPLC) >95%>98%
Key Reagents Dodecaethylene glycol derivatives, protecting group reagents, activating agentsH₂N-PEG12-CH₂COOH, Fmoc-OSu, Base
Solvents Dichloromethane, Dimethylformamide, EthanolDioxane, Water
Reaction Time Multi-step, variable12-18 hours
Purification Column chromatography, RecrystallizationExtraction, Column chromatography

Characterization

The successful synthesis of this compound and its intermediate should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the characteristic peaks for the PEG backbone, the Fmoc group, and the propionic acid moiety.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product and key intermediates.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Conclusion

The synthesis of this compound is a well-established, albeit multi-step, process that is crucial for the advancement of bioconjugation and drug delivery technologies. By following the general principles and adaptable protocols outlined in this guide, researchers can reliably produce this versatile linker for a wide range of applications. Careful execution of the synthetic steps and rigorous characterization of the final product are paramount to ensuring its successful implementation in subsequent research and development endeavors.

An In-depth Technical Guide to Fmoc Protected PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc (9-fluorenylmethoxycarbonyl) protected Polyethylene (B3416737) Glycol (PEG) linkers are indispensable tools in the field of bioconjugation, enabling the precise and efficient covalent attachment of PEG chains to biomolecules such as peptides, proteins, antibodies, and oligonucleotides. The strategic incorporation of a PEG linker, a process known as PEGylation, confers numerous advantageous properties to the resulting bioconjugate, including enhanced solubility, improved stability against enzymatic degradation, prolonged circulation half-life, and reduced immunogenicity.[1] The Fmoc protecting group provides a crucial temporary shield for a terminal amine, which can be selectively removed under mild basic conditions, allowing for controlled, sequential conjugation strategies. This guide provides a comprehensive overview of Fmoc protected PEG linkers, their quantitative properties, detailed experimental protocols for their use, and their applications in bioconjugation.

Core Principles of Fmoc Protected PEG Linkers

Fmoc protected PEG linkers are heterobifunctional molecules, meaning they possess two different reactive functional groups at their termini.[] One end is typically an amine protected by the base-labile Fmoc group, while the other end features a reactive group such as a carboxylic acid, NHS ester, or maleimide, allowing for conjugation to a variety of functional groups on biomolecules.[3][4]

The key features of these linkers include:

  • The Fmoc Group: This protecting group is stable to a wide range of reaction conditions but can be readily cleaved using a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[5] This orthogonality allows for selective deprotection without affecting other protecting groups that may be present on the biomolecule.

  • The PEG Chain: The polyethylene glycol spacer is a hydrophilic and flexible polymer. Its length can be precisely controlled to modulate the properties of the final bioconjugate.[6] Longer PEG chains generally lead to increased hydrodynamic radius, which in turn reduces renal clearance and extends the in vivo half-life of the therapeutic.[7] The hydrophilic nature of PEG also helps to solubilize hydrophobic drugs and biomolecules.[8]

  • The Reactive Group: The choice of the reactive group at the other end of the PEG linker dictates the conjugation strategy. Common reactive groups include:

    • Carboxylic Acid (-COOH): Requires activation (e.g., with EDC or HATU) to react with primary amines to form a stable amide bond.[9]

    • N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that readily couples with primary amines (e.g., on lysine (B10760008) residues) under mild conditions to form a stable amide bond.[]

    • Maleimide: Specifically reacts with free sulfhydryl groups (thiols), such as those on cysteine residues, to form a stable thioether bond.

Quantitative Data of Commercially Available Fmoc-PEG Linkers

The selection of an appropriate Fmoc-PEG linker is critical for successful bioconjugation and is often guided by the desired length and molecular weight of the PEG spacer. The following table summarizes the properties of several commercially available Fmoc protected PEG linkers.

Linker NameNumber of PEG Units (n)Molecular Weight ( g/mol )CAS Number
Fmoc-N-amido-PEG1-acid1355.4-
Fmoc-N-amido-PEG2-acid2399.4-
Fmoc-N-amido-PEG3-acid3443.5-
Fmoc-NH-PEG1-CH2COOH1341.4260367-12-2
Fmoc-amino-PEG3-CH2COOH3429.46139338-72-0
Fmoc-NH-PEG4-Propionic Acid4-557756-85-1
Fmoc-N-amido-PEG10-acid10707.81191064-81-9
Fmoc-PEG23-Propionic Acid23>1000-
Fmoc-PEG1-CH2CH2-NHS ester1452.461807521-05-6

Experimental Protocols

This section provides detailed methodologies for key experiments involving Fmoc protected PEG linkers.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating an Fmoc-PEG Linker

This protocol describes the manual synthesis of a peptide on a solid support, incorporating an Fmoc-PEG linker at the N-terminus.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin for a C-terminal amide)[11]

  • Fmoc-protected amino acids

  • Fmoc-PEG-COOH linker

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIPS)[11]

  • Reaction vessel for manual synthesis

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.[11]

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and mix for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[12]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).[12]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4.5 equivalents), HATU (4.5 equivalents), and HOAt (4.5 equivalents) in DMF.[11]

    • Add NMM or DIPEA (9 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and mix for at least 4 hours.[11]

    • Drain the coupling solution and wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • PEG Linker Coupling: For the final coupling step, use the Fmoc-PEG-COOH linker instead of an Fmoc-amino acid, following the procedure in step 3.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2 to expose the N-terminal amine of the PEG linker.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and then with a solvent like methanol (B129727) to shrink it. Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

G cluster_prep Resin Preparation cluster_cycle Peptide Elongation Cycle (Repeat n times) cluster_peg PEG Linker Addition cluster_cleave Cleavage and Purification Resin Fmoc-AA-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple next Fmoc-AA (HATU/HOAt/Base) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Wash2->Deprotect Next Cycle Deprotect_final Final Fmoc Deprotection Wash2->Deprotect_final After last AA Wash3 Wash with DMF Deprotect_final->Wash3 Couple_PEG Couple Fmoc-PEG-COOH Wash3->Couple_PEG Wash4 Wash with DMF Couple_PEG->Wash4 Final_Deprotect Final Fmoc Deprotection Wash4->Final_Deprotect Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate Peptide Cleave->Precipitate Purify Purify Peptide (e.g., HPLC) Precipitate->Purify G cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purify Purification and Characterization cluster_deprotect Optional Fmoc Deprotection Antibody Antibody in PBS (pH 8.0-8.5) Mix Mix Antibody and Fmoc-PEG-NHS Antibody->Mix PEG_NHS Fmoc-PEG-NHS Ester in DMSO/DMF PEG_NHS->Mix Incubate Incubate (RT or on ice) Mix->Incubate Quench Quench with Tris-HCl Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize Characterize Conjugate (e.g., DAR, Mass Spec) Purify->Characterize Deprotect Treat with 20% Piperidine/DMF Characterize->Deprotect Optional Purify_final Purify Final Conjugate Deprotect->Purify_final G cluster_prep Protein Preparation cluster_reaction Conjugation cluster_purify Purification and Characterization Protein Thiol-containing Protein Reduce Reduce Disulfides (optional) with TCEP Protein->Reduce Buffer_Exchange Buffer Exchange (pH 6.5-7.5) Reduce->Buffer_Exchange Mix Mix Protein and Fmoc-PEG-Maleimide Buffer_Exchange->Mix PEG_Mal Fmoc-PEG-Maleimide in DMSO/DMF PEG_Mal->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify Conjugate (SEC or Dialysis) Incubate->Purify Characterize Characterize Conjugate Purify->Characterize

References

Enhancing Peptide Solubility Through PEGylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic peptides offer high specificity and potency but are often hampered by poor aqueous solubility, rapid renal clearance, and susceptibility to enzymatic degradation. These limitations can hinder the development of effective and patient-compliant formulations. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a leading strategy to overcome these challenges. By increasing the hydrodynamic radius and providing a hydrophilic shield, PEGylation can significantly enhance the solubility and in vivo stability of peptides, thereby improving their pharmacokinetic and pharmacodynamic profiles.[1][2][3][4] This technical guide provides an in-depth overview of the core principles of PEGylation for enhancing peptide solubility, detailed experimental protocols, and methods for characterization.

Core Principles of PEGylation for Solubility Enhancement

The primary mechanism by which PEGylation enhances peptide solubility is through the introduction of the highly hydrophilic PEG polymer. Each ethylene (B1197577) glycol unit of the PEG chain can associate with two to three water molecules, effectively creating a hydrophilic cloud around the peptide.[5][6] This hydration shell masks hydrophobic regions of the peptide, preventing aggregation and precipitation in aqueous environments.[7]

The covalent attachment of PEG chains increases the overall molecular weight and hydrodynamic volume of the peptide.[2] This steric hindrance protects the peptide from proteolytic enzymes and reduces renal filtration, leading to a longer circulation half-life.[1][2]

The choice of PEGylation strategy is critical and depends on several factors, including the peptide's primary sequence, the desired degree of modification, and the intended therapeutic application. Key considerations include:

  • PEG Size: The molecular weight of the PEG chain directly impacts the hydrodynamic radius and, consequently, solubility and clearance rate. Larger PEGs generally lead to greater solubility and longer half-lives but may also cause a reduction in the peptide's biological activity due to steric hindrance at the receptor-binding site.[2]

  • PEG Architecture: PEG can be linear or branched. Branched PEGs offer a larger hydrodynamic volume for a given molecular weight, which can be more effective at shielding the peptide and improving stability.[1]

  • Site of PEGylation: PEGylation can be random, targeting multiple reactive functional groups on the peptide, or site-specific, targeting a single, predetermined site. Site-specific PEGylation is often preferred as it results in a more homogeneous product with a predictable pharmacokinetic profile and preserved biological activity.[8]

Chemistry of Peptide PEGylation

The most common approach for PEGylating peptides involves the reaction of an activated PEG derivative with a specific functional group on the peptide.

N-Terminal and Lysine (B10760008) Amine PEGylation

The most frequently targeted functional groups are the primary amines of the N-terminus and the ε-amino group of lysine residues.[9] This is typically achieved using N-hydroxysuccinimide (NHS) ester-activated PEGs (PEG-NHS). The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond.

  • Reaction: Peptide-NH₂ + PEG-O-CO-NHS → Peptide-NH-CO-PEG + NHS

The pH of the reaction is a critical parameter for controlling the site of PEGylation. N-terminal α-amino groups generally have a lower pKa (around 7.8) than the ε-amino groups of lysine (around 10.1). By performing the reaction at a mildly acidic to neutral pH, preferential PEGylation of the N-terminus can be achieved.[8]

Other PEGylation Chemistries

While amine-directed PEGylation is the most common, other chemistries can be employed for site-specific modification:

  • Thiol-reactive PEGs: Cysteine residues can be targeted using PEG-maleimide or PEG-vinyl sulfone derivatives. This approach is highly specific due to the low natural abundance of free cysteine residues in peptides.[2]

  • Carbonyl-reactive PEGs: Aldehyde or ketone groups, which can be introduced into a peptide through genetic engineering or chemical modification, can be targeted with PEG-hydrazide or PEG-aminooxy derivatives to form hydrazone or oxime linkages, respectively.

Experimental Protocols

Protocol 1: N-Terminal PEGylation of a Peptide using PEG-NHS

This protocol describes a general procedure for the site-specific PEGylation of a peptide at its N-terminus.

Materials:

  • Peptide with a free N-terminal amine

  • Methoxy-PEG-succinimidyl carbonate (mPEG-SC) or other suitable PEG-NHS ester

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) system

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • PEGylation Reaction:

    • Calculate the required amount of mPEG-SC for a 1.5 to 5-fold molar excess over the peptide.

    • Dissolve the mPEG-SC in a small volume of the reaction buffer and immediately add it to the peptide solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. Monitor the reaction progress by RP-HPLC.

  • Reaction Quenching: Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM Tris to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • RP-HPLC: Purify the PEGylated peptide using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • SEC: Alternatively, separate the PEGylated peptide from unreacted peptide and PEG reagent using a size-exclusion column with an appropriate mobile phase (e.g., phosphate-buffered saline).

  • Characterization: Analyze the purified fractions by mass spectrometry to confirm the identity and purity of the mono-PEGylated peptide.

  • Lyophilization: Pool the fractions containing the pure PEGylated peptide and lyophilize to obtain a dry powder.

Protocol 2: Assessment of Peptide Solubility

This protocol outlines a method for determining the aqueous solubility of a peptide before and after PEGylation using a nephelometry-based turbidity assay.[10][11]

Materials:

  • Lyophilized peptide and PEGylated peptide

  • Aqueous Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate-reading nephelometer or spectrophotometer capable of measuring turbidity at ~600 nm

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the peptide and PEGylated peptide in an appropriate solvent (e.g., DMSO for hydrophobic peptides, then dilute into the aqueous buffer).

  • Serial Dilutions: Perform serial dilutions of the stock solutions in the aqueous buffer directly in the 96-well plate to create a range of concentrations.

  • Equilibration: Incubate the plate at room temperature for a set period (e.g., 2, 24, and 48 hours) to allow the solutions to equilibrate.

  • Turbidity Measurement: Measure the turbidity of each well using the nephelometer. The instrument measures the amount of light scattered by undissolved particles.

  • Data Analysis: Plot the turbidity (in Nephelometric Turbidity Units, NTU) against the peptide concentration. The solubility limit is determined as the concentration at which a significant increase in turbidity is observed compared to the buffer blank.

Data Presentation

The following tables provide illustrative quantitative data on the impact of PEGylation on peptide properties.

Table 1: Impact of PEGylation on the Solubility of a Model Peptide

PeptidePEG Moiety (kDa)Solubility in PBS, pH 7.4 (mg/mL)Fold Increase
Unmodified Peptide XN/A0.5-
PEG₅-Peptide X51020
PEG₂₀-Peptide X20> 50> 100
Branched PEG₂₀-Peptide X20> 75> 150

Table 2: Characterization of PEGylated Salmon Calcitonin [12][13]

ConjugateApparent Molecular Weight (kDa) by SECHalf-life in rat kidney homogenate (min)
Unmodified sCT3.44.8
mono-PEG₅-sCT (N-term)~16125.5
mono-PEG₅-sCT (Lys¹¹)~16157.3
mono-PEG₅-sCT (Lys¹⁸)~16281.5

Visualization of Workflows and Concepts

General PEGylation Workflow

PEGylation_Workflow General Workflow for Peptide PEGylation Peptide Peptide Synthesis & Purification Conjugation PEGylation Reaction (Conjugation) Peptide->Conjugation PEG_Activation Activation of PEG Polymer PEG_Activation->Conjugation Purification Purification of PEG-Peptide (RP-HPLC / SEC) Conjugation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Formulation Formulation & Lyophilization Characterization->Formulation

Caption: A generalized workflow for the synthesis and purification of a PEGylated peptide.

Experimental Workflow for Solubility Assessment

Solubility_Assessment_Workflow Workflow for Peptide Solubility Assessment Start Lyophilized Peptide (Unmodified & PEGylated) Stock_Prep Prepare High-Concentration Stock Solutions Start->Stock_Prep Serial_Dilution Perform Serial Dilutions in Aqueous Buffer (96-well plate) Stock_Prep->Serial_Dilution Equilibration Equilibrate at Room Temp (e.g., 2, 24, 48 hours) Serial_Dilution->Equilibration Turbidity_Measurement Measure Turbidity (Nephelometry) Equilibration->Turbidity_Measurement Data_Analysis Plot Turbidity vs. Concentration & Determine Solubility Limit Turbidity_Measurement->Data_Analysis Result Quantitative Solubility Data Data_Analysis->Result

Caption: A step-by-step workflow for determining the aqueous solubility of peptides.

Mechanism of Solubility Enhancement

Solubility_Enhancement Mechanism of PEGylation-Induced Solubility Enhancement cluster_0 Unmodified Peptide cluster_1 PEGylated Peptide Unmodified Hydrophobic Peptide - Prone to Aggregation - Low Aqueous Solubility PEGylation_Process PEGylation Unmodified->PEGylation_Process PEGylated Hydrophilic PEG Shield Water Molecules Peptide Core Result Increased Solubility & Stability PEGylated->Result PEGylation_Process->PEGylated

Caption: How PEGylation transforms a hydrophobic peptide into a highly soluble conjugate.

Conclusion

PEGylation is a powerful and versatile technology for enhancing the aqueous solubility and overall therapeutic potential of peptides. By carefully selecting the PEGylation strategy, including the size and architecture of the PEG and the site of attachment, researchers can significantly improve the drug-like properties of promising peptide candidates. The detailed protocols and characterization methods provided in this guide serve as a valuable resource for scientists and drug development professionals working to advance peptide-based therapeutics. The continued development of novel PEGylation chemistries and analytical techniques will further expand the utility of this important bioconjugation method.

References

The Crucial Role of Bifunctional PEG Linkers in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

Introduction: The Molecular Bridge Enhancing Therapeutic Potential

In the landscape of modern therapeutics, precision and efficacy are paramount. Targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), have emerged as powerful modalities that selectively deliver potent therapeutic agents to diseased cells, minimizing systemic toxicity. At the heart of these sophisticated systems lies a critical component: the linker. Among the various linker technologies, bifunctional Polyethylene Glycol (PEG) linkers have become indispensable tools.[1][2]

PEG is a water-soluble, non-toxic, and biocompatible polymer renowned for its "stealth" properties, which reduce recognition by the immune system.[1][3] Bifunctional PEG linkers are linear or branched chains of PEG with reactive functional groups at each end, allowing them to act as a molecular bridge connecting two different molecules, such as an antibody and a cytotoxic drug.[4][5] This guide provides an in-depth technical overview of the role, application, and evaluation of bifunctional PEG linkers in drug delivery, offering a resource for researchers and drug development professionals.

Core Principles and Advantages of PEG Linkers

The incorporation of a PEG linker into a drug conjugate imparts several advantageous physicochemical and pharmacological properties that enhance its therapeutic index.

  • Enhanced Solubility and Stability : Many potent cytotoxic drugs are hydrophobic. Covalently attaching them to a hydrophilic PEG linker dramatically increases the overall solubility of the conjugate in aqueous environments, preventing aggregation that can lead to rapid clearance and reduced efficacy.[1][6]

  • Improved Pharmacokinetics (PK) : PEGylation significantly increases the hydrodynamic volume of a drug conjugate. This "molecular shield" slows kidney filtration, protects the conjugate from enzymatic degradation, and reduces uptake by the reticuloendothelial system, leading to a prolonged circulation half-life (t½) and increased drug exposure at the target site.[3][7][8]

  • Reduced Immunogenicity : The flexible PEG chains can mask epitopes on the drug or targeting moiety, reducing the likelihood of an immune response against the therapeutic agent.[1][3]

  • Precise Spatial Control : Bifunctional linkers provide precise control over the distance between the targeting molecule and the therapeutic payload. This spacing is critical for ensuring that each component can perform its function without steric hindrance.[8]

These linkers are broadly classified into two categories based on the identity of their terminal functional groups:

  • Homobifunctional PEGs : Possess two identical reactive groups and are primarily used as crosslinking agents.[9]

  • Heterobifunctional PEGs : Feature two different reactive groups, enabling the sequential, controlled conjugation of two distinct molecules (e.g., an antibody and a drug).[8][10]

Applications in Advanced Drug Delivery Systems

Bifunctional PEG linkers are integral to the design and function of several cutting-edge therapeutic platforms.

Antibody-Drug Conjugates (ADCs)

ADCs combine the targeting specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug. The linker is a critical determinant of the ADC's success, influencing its stability in circulation and the efficiency of drug release at the tumor site.[2][11] PEG linkers enhance the solubility and PK profile of ADCs, allowing for higher, more effective drug-to-antibody ratios (DARs) without causing aggregation.[12][13]

The functionality of the linker also dictates the mechanism of drug release.

  • Cleavable Linkers : These are designed to break and release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as acidic pH in lysosomes or the presence of specific enzymes like Cathepsin B.[3][11][14] This targeted release minimizes off-target toxicity.

  • Non-Cleavable Linkers : These linkers are more stable and rely on the complete degradation of the antibody in the lysosome to release the drug. This approach often results in superior plasma stability and a wider therapeutic window.[3][11]

Below is a diagram illustrating the general structure of a PEGylated ADC and the mechanism of action for an ADC with a cleavable linker.

ADC_Structure_and_Action General Structure and Mechanism of a PEGylated ADC cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Mechanism Mechanism of Action (Cleavable Linker) Antibody Targeting Antibody (e.g., mAb) PEG Bifunctional PEG Linker Antibody->PEG Drug Cytotoxic Payload PEG->Drug ADC_circ 1. ADC circulates in bloodstream Target 2. Antibody binds to antigen on tumor cell ADC_circ->Target Internalization 3. ADC is internalized (Endocytosis) Target->Internalization Lysosome 4. ADC traffics to lysosome Internalization->Lysosome Cleavage 5. Linker is cleaved (e.g., by Cathepsin B) Lysosome->Cleavage Release 6. Payload is released into cytoplasm Cleavage->Release Apoptosis 7. Payload induces cell death (Apoptosis) Release->Apoptosis

General structure and mechanism of a PEGylated ADC.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system (UPS)—to destroy specific disease-causing proteins.[15][16] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[16]

The PEG linker is crucial for a PROTAC's function. Its length and flexibility are optimized to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[8][15] PEG linkers also improve the often-poor solubility and cell permeability of these relatively large molecules.[15]

The signaling pathway hijacked by PROTACs is illustrated below.

PROTAC_Pathway PROTAC Mechanism via the Ubiquitin-Proteasome System cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System (UPS) POI Protein of Interest (Target) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->PROTAC binds E3->Ternary PolyUb Poly-Ubiquitination of Target Ternary->PolyUb results in Ternary->PolyUb E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E2->Ternary transfers Ub Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome PolyUb->Proteasome recognition Degradation Target Protein Degradation Proteasome->Degradation

PROTACs hijack the Ubiquitin-Proteasome System for targeted protein degradation.
Nanoparticle-Based Drug Delivery

PEG linkers are widely used to functionalize the surface of nanocarriers like liposomes and polymeric nanoparticles.[17] This "PEGylation" creates a hydrophilic shield that reduces protein adsorption (opsonization) and uptake by the immune system, significantly extending the nanoparticle's circulation time.[16][18] Heterobifunctional PEGs can be used to attach targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface, enabling active targeting to specific tissues or cells while the PEG chains provide the "stealth" characteristics.[19]

Quantitative Data on PEG Linker Performance

The length of the PEG chain is a critical design parameter that must be optimized to balance pharmacokinetic benefits with biological activity.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

This table summarizes data from preclinical studies, illustrating the trade-offs associated with varying PEG linker lengths in ADCs. Generally, longer PEG chains improve PK profiles but can sometimes decrease in vitro potency due to steric hindrance.

LinkerADC ModelIn Vitro Cytotoxicity (IC50, ng/mL)Clearance in Rats (mL/day/kg)Plasma Half-Life (t½, hours)In Vivo Efficacy (Tumor Growth Inhibition)Reference
No PEG Anti-HER2-MMAE2.5~25~60Moderate[5]
PEG4 Anti-HER2-MMAE3.1~15~90Good[5]
PEG8 Anti-HER2-MMAE4.8~5~125Significant[5][13]
PEG12 Anti-Trop2-MMAE10.2<5~150Significant anti-tumor activity[13]
PEG24 Anti-Trop2-MMAE15.7<5>160Significant tumor suppression[13]

Note: Data is compiled and representative of trends observed across different studies. Absolute values are context-dependent.

Table 2: Effect of PEG Molecular Weight on Nanoparticle Circulation Time

This table shows how increasing the molecular weight (MW) of the PEG coating on nanoparticles can prolong their circulation half-life.

Nanoparticle SystemPEG MW (kDa)Circulation Half-Life (t½)Reference
Micelles54.6 min[18]
Micelles107.5 min[18]
Micelles2017.7 min[18]
PRINT® Hydrogel NPsUncoated0.89 h[18]
PRINT® Hydrogel NPs515.5 h[18]

Experimental Protocols: Methodological Overview

Detailed methodologies are essential for the synthesis and characterization of drug conjugates utilizing bifunctional PEG linkers.

Protocol 1: General Method for Antibody PEGylation via NHS Ester

This protocol describes a common method for conjugating an amine-reactive N-hydroxysuccinimide (NHS) ester-functionalized PEG to the lysine (B10760008) residues of a monoclonal antibody.

1. Materials and Reagents:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).

  • Heterobifunctional PEG-NHS Ester (e.g., Mal-PEG-NHS).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0).

  • Purification system (e.g., Size-Exclusion Chromatography - SEC).

2. Procedure:

  • Antibody Preparation : Ensure the antibody is at a concentration of 1-10 mg/mL in the correct buffer. If the storage buffer contains amines (like Tris), perform a buffer exchange into PBS.[6][20]

  • PEG-NHS Solution Preparation : Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). The NHS-ester is moisture-sensitive and hydrolyzes quickly in aqueous solutions.[4][20]

  • Conjugation Reaction : Slowly add a calculated molar excess (typically 10- to 50-fold) of the PEG-NHS solution to the stirring antibody solution. The reaction volume of DMSO should not exceed 10% of the total volume.[20][21]

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching : Stop the reaction by adding the quenching buffer to a final concentration of ~50 mM. This will consume any unreacted NHS esters. Incubate for 30 minutes.[6]

  • Purification : Remove unreacted PEG linker and other small molecules by purifying the PEGylated antibody using SEC.

  • Characterization : Analyze the conjugate using SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (to determine concentration), and HPLC (to assess purity and DAR).

PEGylation_Workflow Experimental Workflow for Antibody PEGylation start Start prep_ab 1. Prepare Antibody (Buffer Exchange to PBS) start->prep_ab conjugate 3. Conjugation Reaction (Add PEG to Antibody) prep_ab->conjugate prep_peg 2. Prepare PEG-NHS (Dissolve in DMSO) prep_peg->conjugate incubate 4. Incubate (1-2h at RT or O/N at 4°C) conjugate->incubate quench 5. Quench Reaction (Add Tris Buffer) incubate->quench purify 6. Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize 7. Characterize (SDS-PAGE, HPLC, UV-Vis) purify->characterize end End characterize->end

General workflow for the synthesis and analysis of a PEGylated antibody.
Protocol 2: Characterization of PEGylated Nanoparticles by DLS

Dynamic Light Scattering (DLS) is a key technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in solution.

1. Objective:

  • To determine the mean hydrodynamic diameter and polydispersity index (PDI) of nanoparticles before and after PEGylation.

2. Materials and Reagents:

  • Nanoparticle suspension (pre- and post-PEGylation).

  • High-purity, filtered (0.2 µm) solvent (e.g., 10 mM NaCl or PBS).

  • DLS instrument (e.g., Zetasizer Nano ZS).

  • Low-volume disposable cuvettes.

3. Procedure:

  • Instrument Setup : Turn on the DLS instrument and allow the laser to warm up and stabilize. Enter the correct parameters for the dispersant (viscosity, refractive index) and the measurement temperature (e.g., 25°C).[19]

  • Sample Preparation : Gently vortex the nanoparticle stock solution. Dilute the stock with the filtered solvent to an appropriate concentration. The ideal concentration yields a count rate between 100 and 500 kcps (kilocounts per second), which should be determined empirically.[19]

  • Measurement : Filter the diluted sample through a syringe filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any large aggregates or dust. Place the cuvette in the instrument and allow it to equilibrate for at least 2 minutes.[19]

  • Data Acquisition : Perform at least three replicate measurements for each sample. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis : The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average) and the PDI. A PDI value below 0.25 is generally considered indicative of a monodisperse sample. Compare the size and PDI of the PEGylated nanoparticles to the uncoated nanoparticles. A successful PEGylation should result in a significant increase in hydrodynamic diameter.[19]

Conclusion

Bifunctional PEG linkers are a cornerstone of modern drug delivery system design. Their ability to improve solubility, extend circulation half-life, and reduce immunogenicity has proven critical to the clinical success of numerous advanced therapeutics.[7] The strategic selection of linker type (cleavable vs. non-cleavable) and the optimization of PEG chain length are key considerations that allow drug developers to fine-tune the stability, safety, and efficacy of a conjugate. As targeted therapies continue to evolve, the versatile and powerful nature of bifunctional PEG linkers will ensure they remain a central tool in the development of safer and more effective medicines.

References

Methodological & Application

Application Notes and Protocols for N-Terminal PEGylation of Peptides using Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a premier strategy in drug development to enhance the therapeutic properties of peptides. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn extends circulatory half-life, enhances solubility, reduces renal clearance, and masks epitopes to decrease immunogenicity.[1][2]

This document provides a detailed protocol for the site-specific N-terminal conjugation of a discrete PEG linker, Fmoc-NH-PEG12-CH2COOH, to a peptide synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). The procedure outlines the on-resin coupling of the PEGylating agent, followed by cleavage, deprotection, purification, and characterization of the final PEGylated peptide conjugate.

Experimental Overview

The overall workflow involves the standard synthesis of the desired peptide sequence on a solid-phase resin, followed by the selective deprotection of the N-terminal Fmoc group. The free N-terminal amine is then acylated with this compound, which has its carboxylic acid group activated in situ using common peptide coupling reagents. Finally, the PEGylated peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups, followed by purification and characterization.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PEGylation On-Resin PEGylation cluster_Post_Synth Cleavage & Purification Resin Start with Rink Amide Resin Coupling Sequential Fmoc-Amino Acid Couplings Deprotection Fmoc Deprotection (Piperidine/DMF) N_term_deprot Final N-Terminal Fmoc Deprotection Deprotection->N_term_deprot Peptide Elongation Cycles PEG_Coupling Couple this compound (HBTU/DIPEA Activation) N_term_deprot->PEG_Coupling Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) PEG_Coupling->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization LC-MS & HPLC Analysis Purification->Characterization cluster_SPPS cluster_SPPS cluster_PEGylation cluster_PEGylation cluster_Post_Synth cluster_Post_Synth

Figure 1. Overall workflow for the synthesis and N-terminal PEGylation of a peptide.

Data Presentation

The following tables summarize the key quantitative parameters and expected outcomes for the PEGylation protocol.

Table 1: Reagents and Stoichiometry for On-Resin PEGylation (Based on a 0.1 mmol synthesis scale)

Reagent/ComponentMolar Equivalents (relative to resin loading)Purpose
Peptidyl-Resin (N-terminally deprotected)1.0Substrate
This compound2.0 - 4.0PEGylating Agent
HBTU (or HATU)1.9 - 3.9Carboxylic Acid Activator
DIPEA (N,N-Diisopropylethylamine)4.0 - 8.0Base
DMF (N,N-Dimethylformamide)N/ASolvent

Note: For sterically hindered N-termini or difficult couplings, the molar excess of the PEG reagent and coupling agents can be increased.[3]

Table 2: Expected Yields and Purity

StepMetricExpected OutcomeNotes
Crude Peptide SynthesisYield>70%Sequence-dependent.
On-Resin PEGylationCoupling Efficiency>90%Monitored by Kaiser test. Incomplete coupling requires a second coupling step.[4]
Cleavage & PrecipitationCrude Yield>80%PEGylation often improves solubility and can aid in efficient precipitation.[5][6]
RP-HPLC PurificationFinal Yield30-50% (of crude)Dependent on crude purity and chromatographic resolution.
Final ProductPurity>95%Determined by analytical RP-HPLC.

Experimental Protocols

Protocol 1: On-Resin N-Terminal PEGylation

This protocol assumes the peptide has been fully synthesized on a 0.1 mmol scale using a Rink Amide resin, and the final N-terminal Fmoc group has just been removed.

1.1. Materials and Reagents:

  • Peptidyl-resin (N-terminus deprotected) in a reaction vessel.

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • DCM (Dichloromethane)

  • Kaiser Test Kit

1.2. Procedure:

  • Resin Preparation: Following the final N-terminal Fmoc deprotection (e.g., with 20% piperidine (B6355638) in DMF), wash the peptidyl-resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL) to remove residual piperidine. Finally, wash with DMF (3 x 10 mL) and drain the solvent.

  • Activation of PEG Reagent: In a separate vial, dissolve this compound (2.0 eq, 0.2 mmol) and HBTU (1.9 eq, 0.19 mmol) in anhydrous DMF (5 mL). Add DIPEA (4.0 eq, 0.4 mmol) to the solution and vortex briefly. Allow the mixture to pre-activate for 5-10 minutes at room temperature.[7][8]

  • Coupling Reaction: Add the activated PEG solution to the drained peptidyl-resin. Add enough additional DMF to ensure the resin is well-swollen and can be agitated freely.

  • Incubation: Seal the reaction vessel and agitate at room temperature for 2-4 hours. Longer reaction times may be necessary for sterically hindered peptides.

  • Monitoring: After the incubation period, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[4] A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.

  • Second Coupling (if necessary): Drain the reaction vessel and repeat steps 1.2.2 through 1.2.5.

  • Final Wash: Once the coupling is complete, drain the reaction solution and wash the PEGylated peptidyl-resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour before proceeding to cleavage.

Protocol 2: Cleavage, Deprotection, and Precipitation

This protocol uses a standard TFA-based cleavage cocktail to simultaneously cleave the PEGylated peptide from the resin and remove acid-labile side-chain protecting groups.

2.1. Materials and Reagents:

  • Dry, PEGylated peptidyl-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold (-20°C) diethyl ether or methyl t-butyl ether (MTBE)

  • Centrifuge tubes

2.2. Procedure:

  • Resin Treatment: Place the dry resin in the reaction vessel. Add the freshly prepared cleavage cocktail (e.g., 5-10 mL for a 0.1 mmol synthesis).[9]

  • Cleavage Reaction: Agitate the slurry at room temperature for 2-3 hours. For peptides containing multiple arginine residues, the cleavage time may need to be extended to ensure complete removal of the Pbf protecting group.[10]

  • Filtration: Filter the resin and collect the TFA filtrate into a clean centrifuge tube. Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a larger centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution). A white precipitate of the crude PEGylated peptide should form.[11]

  • Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension (e.g., at 3000 x g for 10 minutes), decant the ether, and wash the peptide pellet once more with cold ether.

  • Drying: Carefully dry the crude peptide pellet under a stream of nitrogen to remove residual ether.

  • Storage: Store the crude peptide at -20°C or below prior to purification.

Protocol 3: Purification and Analysis

3.1. Purification by RP-HPLC:

  • System: Preparative Reverse-Phase HPLC with a C18 column.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Procedure:

    • Dissolve the crude PEGylated peptide in a minimal volume of a solution like 50% acetonitrile/water.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient. A typical starting gradient for PEGylated peptides could be 20-65% Mobile Phase B over 25-30 minutes.[12][13] The gradient should be optimized based on the hydrophobicity of the specific peptide.

    • Monitor the elution at 220 nm.

    • Collect fractions corresponding to the main product peak.

    • Analyze the collected fractions for purity by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

3.2. Characterization:

  • Purity Analysis: Perform analytical RP-HPLC on the final product. Purity should be ≥95%.

  • Identity Confirmation: Use mass spectrometry (e.g., LC-MS or MALDI-TOF) to confirm the molecular weight of the PEGylated peptide. The expected mass will be the mass of the peptide plus the mass of the deprotected PEG linker (this compound minus Fmoc group and water).

logical_relationship Peptide Resin-Bound Peptide (Free N-Terminus) Coupling Amide Bond Formation (PEGylation) Peptide->Coupling PEG_Reagent This compound Activation Carboxyl Activation PEG_Reagent->Activation Coupling_Reagents HBTU / DIPEA Coupling_Reagents->Activation Activation->Coupling PEG_Peptide PEGylated Peptide on Resin Coupling->PEG_Peptide Byproducts HOBt & Urea Derivatives Coupling->Byproducts

Figure 2. Logical relationship of components in the on-resin coupling reaction.

References

Application Notes and Protocols for Fmoc-NH-PEG12-CH2COOH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-NH-PEG12-CH2COOH in SPPS

This compound is a heterobifunctional linker molecule widely employed in solid-phase peptide synthesis (SPPS) to introduce a discrete polyethylene (B3416737) glycol (PEG) spacer into a peptide sequence. This linker consists of a fluorenylmethyloxycarbonyl (Fmoc) protected amine for standard SPPS coupling, a flexible 12-unit PEG chain, and a terminal carboxylic acid for conjugation to a resin, an amino acid, or the N-terminus of a peptide.

The incorporation of a PEG linker, a process known as PEGylation, offers significant advantages in peptide drug development. These benefits include enhanced aqueous solubility, improved pharmacokinetic profiles through increased hydrodynamic volume and reduced renal clearance, and decreased immunogenicity by sterically shielding epitopes.[1] The monodisperse nature of the PEG12 chain ensures the synthesis of a homogeneous final product, which is a critical requirement for therapeutic peptides.

Key Advantages of Using this compound

The use of this PEG linker in SPPS provides several key benefits that address common challenges in peptide synthesis and development:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the solubility of hydrophobic peptides in aqueous solutions, facilitating their purification and formulation.[2]

  • Improved Yield in Difficult Sequences: For long or aggregation-prone peptide sequences, the incorporation of a flexible PEG linker can disrupt secondary structures that hinder coupling efficiency, leading to higher crude peptide yields.[2]

  • Reduced Immunogenicity: The PEG chain can mask antigenic determinants on the peptide, reducing the likelihood of an immune response in vivo.

  • Prolonged Half-life: The increased size of the PEGylated peptide reduces its rate of clearance by the kidneys, extending its circulation time and therapeutic window.

  • Versatile Conjugation Handle: The terminal carboxylic acid provides a reactive site for further modification, such as the attachment of other molecules like small drugs, targeting ligands, or for use in creating PROTACs (Proteolysis Targeting Chimeras).

Data Presentation: Expected Impact of PEG12 Linker on Peptide Properties

The following tables summarize the expected quantitative improvements when incorporating a PEG12 linker into a model peptide compared to its non-PEGylated counterpart. This data is representative and illustrates the typical benefits observed.

Table 1: Comparison of Synthesis Yield and Purity

PeptideCrude Yield (%)Purity by RP-HPLC (%)
Model Peptide (Non-PEGylated)5585
Model Peptide-PEG127092

Data is illustrative and based on qualitative reports of increased yield and purity for PEGylated peptides.[2][3]

Table 2: Comparison of Aqueous Solubility

PeptideSolubility in PBS (mg/mL)
Model Peptide (Non-PEGylated)0.8
Model Peptide-PEG125.2

Data is illustrative and based on qualitative reports of enhanced solubility for PEGylated peptides.[2]

Experimental Protocols

Protocol for Coupling this compound to an Amine-Functionalized Resin

This protocol describes the attachment of the PEG linker to a resin such as Rink Amide or Sieber Amide.

Materials:

  • Amine-functionalized resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in the SPPS reaction vessel.

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Activation of this compound: In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the activated linker solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Capping (Optional but Recommended): To cap any unreacted amine groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (5:1:94 v/v/v) for 30 minutes. Wash the resin as in step 5.

  • Fmoc Deprotection of the Linker: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the PEG linker. Wash the resin with DMF and DCM. The resin is now ready for the coupling of the first amino acid.

Protocol for N-terminal PEGylation of a Resin-Bound Peptide

This protocol describes the addition of the PEG linker to the N-terminus of a fully synthesized peptide still attached to the resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-SPPS chemistry. After the final amino acid coupling, perform the final Fmoc deprotection to expose the N-terminal amine.

  • Resin Preparation: Wash the peptide-resin thoroughly with DMF.

  • PEGylation Coupling:

    • In a separate vial, dissolve this compound (2 eq.) and COMU (2 eq.) in DMF.

    • Add DIPEA (4 eq.) to the solution and immediately add the mixture to the peptide-resin.

    • Agitate the reaction for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.

  • Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude PEGylated peptide by reverse-phase HPLC.

Visualizations

Experimental Workflow for N-terminal PEGylation in SPPS

SPPS_Workflow start Start: Resin with C-terminal Amino Acid spps_cycle Iterative SPPS Cycles (Coupling & Deprotection) start->spps_cycle final_deprotection Final Fmoc Deprotection spps_cycle->final_deprotection peg_coupling Couple this compound (COMU/DIPEA in DMF) final_deprotection->peg_coupling peg_deprotection Fmoc Deprotection of PEG Linker peg_coupling->peg_deprotection cleavage Cleavage from Resin & Side-chain Deprotection peg_deprotection->cleavage purification RP-HPLC Purification cleavage->purification end End: Purified PEGylated Peptide purification->end

Caption: Workflow for N-terminal PEGylation of a peptide on solid support.

Application Example: GLP-1 Receptor Signaling Pathway

Peptides modified with PEG linkers, such as analogues of Glucagon-Like Peptide-1 (GLP-1), are of significant interest in the treatment of type 2 diabetes. The PEGylation enhances their therapeutic properties. The diagram below illustrates the signaling pathway activated by GLP-1.

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

References

Application Notes and Protocols: A Guide to Incorporating Fmoc-NH-PEG12-CH2COOH into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in peptide and protein drug development to enhance the therapeutic properties of biomolecules. PEGylation can improve solubility, increase in vivo stability by providing protection from proteolytic degradation, reduce immunogenicity, and prolong circulation half-life. This document provides a detailed step-by-step guide for the incorporation of Fmoc-NH-PEG12-CH2COOH, a monodisperse PEG linker, into a peptide sequence using solid-phase peptide synthesis (SPPS).

This compound is a valuable building block for site-specific PEGylation. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine for facile integration into standard Fmoc-based SPPS protocols and a terminal carboxylic acid for coupling to the free N-terminus of a resin-bound peptide. The discrete chain length of twelve ethylene (B1197577) glycol units ensures a homogenous final product, simplifying purification and characterization.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for its successful incorporation.

PropertyValueReference
Molecular Formula C41H63NO16[1]
Molecular Weight 825.95 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in DMF, DMSO, CH2Cl2[2]
Fmoc Group Base-labile protecting group, removed by piperidine (B6355638)[3][4]
Carboxylic Acid Reactive group for amide bond formation with primary amines[5]
PEG Chain Hydrophilic spacer composed of 12 ethylene glycol units[6]

Experimental Protocols

This section outlines the detailed methodology for the incorporation of this compound at the N-terminus of a peptide chain synthesized on a solid support. The following protocols assume a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials and Reagents
  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water (v/v)

  • Precipitation/Washing: Cold diethyl ether

Pre-Synthesis Preparations
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes before the first deprotection step.

  • Reagent Preparation: Prepare fresh solutions of coupling reagents and the deprotection solution.

N-terminal Fmoc Deprotection

This protocol describes the removal of the final Fmoc group from the N-terminus of the peptide chain prior to coupling the PEG linker.

  • Drain the DMF from the swollen peptide-resin.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 2-4 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the fulvene (B1219640) adduct.

  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive test (blue color) indicates successful Fmoc deprotection.

Coupling of this compound

This protocol details the coupling of the PEG linker to the deprotected N-terminus of the peptide-resin using HATU as the coupling agent. Due to the potential for steric hindrance from the PEG chain, a slightly longer coupling time and a higher excess of reagents compared to standard amino acid coupling is recommended.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Briefly vortex the mixture. Note: The molar equivalents are relative to the loading capacity of the resin.

  • Coupling Reaction: Immediately add the activation solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: After the initial coupling time, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative test (colorless or yellow) indicates a complete reaction. If the test is positive, extend the coupling time for another 1-2 hours.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

The following diagram illustrates the workflow for the coupling of this compound.

experimental_workflow cluster_coupling start Deprotected Peptide-Resin (Free N-terminus) prepare_activation Prepare Activation Solution: This compound HATU, DIPEA in DMF coupling Coupling Reaction (1-2 hours) prepare_activation->coupling monitoring Monitor Coupling (Kaiser Test) coupling->monitoring monitoring->coupling Incomplete washing Wash Resin (DMF, DCM) monitoring->washing Complete end PEGylated Peptide-Resin washing->end

Caption: Workflow for coupling this compound to a peptide-resin.

Final Fmoc Deprotection

If no further amino acids are to be added after the PEG linker, the Fmoc group on the PEG linker must be removed prior to cleavage and deprotection of the side chains.

  • Follow the same procedure as described in Section 3.3. N-terminal Fmoc Deprotection .

Cleavage and Side-Chain Deprotection

This protocol describes the cleavage of the PEGylated peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

  • Wash the deprotected PEGylated peptide-resin with DCM (3 times) and dry the resin under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the filtrate under a gentle stream of nitrogen to reduce the volume of TFA.

Peptide Precipitation and Purification
  • Precipitate the crude PEGylated peptide by adding the concentrated TFA solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified PEGylated peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[7][8][9]

Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for the incorporation of this compound. These values are starting points and may require optimization depending on the specific peptide sequence and resin.

ParameterRecommended ValueNotes
This compound 3.0 equivalentsRelative to resin loading
Coupling Agent (HATU) 2.9 equivalentsRelative to resin loading
Base (DIPEA) 6.0 equivalentsRelative to resin loading
Coupling Time 1-2 hours (extend if necessary)Monitor with Kaiser test
Fmoc Deprotection Time 2 x 5-10 minutesUsing 20% piperidine in DMF
Cleavage Time 2-3 hoursUsing TFA/TIS/Water cocktail
Expected Purity (Crude) Sequence-dependentGenerally lower than standard amino acids
Expected Yield (Purified) Sequence-dependentMay be lower due to purification challenges

Challenges and Considerations

The synthesis of PEGylated peptides can present unique challenges.

  • Aggregation: Hydrophobic peptide sequences can be prone to aggregation during synthesis, which can be exacerbated by the presence of the PEG chain. Using specialized resins or incorporating pseudoproline dipeptides can help mitigate this issue.[10][11]

  • Solubility: While the final PEGylated peptide is expected to have enhanced aqueous solubility, the resin-bound PEGylated peptide may exhibit altered swelling properties in organic solvents. Ensure adequate solvent volumes are used for all washing and reaction steps.

  • Purification: The purification of PEGylated peptides by RP-HPLC can be more challenging than for their non-PEGylated counterparts due to peak broadening and potential for aggregation. Optimization of the HPLC gradient and solvent system is often necessary.

  • Characterization: Mass spectrometry of PEGylated peptides can be complex due to the potential for a distribution of PEG chain lengths in polydisperse samples. However, as this compound is monodisperse, this simplifies the analysis, and a single major peak corresponding to the PEGylated peptide should be observed.[5][9]

The logical relationship between the key stages of the process is depicted in the following diagram.

logical_relationship spps Standard Fmoc SPPS of Peptide Chain deprotection1 Final N-terminal Fmoc Deprotection spps->deprotection1 coupling Coupling of This compound deprotection1->coupling deprotection2 Fmoc Deprotection of PEG Linker coupling->deprotection2 cleavage Cleavage from Resin & Side-Chain Deprotection deprotection2->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization final_product Purified PEGylated Peptide characterization->final_product

Caption: Logical flow from peptide synthesis to final product characterization.

References

Application Note: Optimized Conditions for Fmoc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis, bioconjugation, and the development of PEGylated therapeutics.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability under acidic conditions and its facile removal under mild basic conditions.[1] Polyethylene glycol (PEG) is frequently conjugated to therapeutic molecules to improve their pharmacokinetic and pharmacodynamic properties, such as increasing solubility, extending circulation half-life, and reducing immunogenicity.

When these two technologies intersect, as in the synthesis of PEGylated peptides or other Fmoc-protected PEG-containing molecules, the deprotection of the Fmoc group requires careful consideration. The presence of the large, flexible PEG chain can influence reaction kinetics, reagent accessibility, and solubility. This application note provides a detailed overview of the conditions for Fmoc deprotection of PEGylated compounds, including optimized protocols and troubleshooting guidelines.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the β-carbon of the fluorene (B118485) ring system. This initiates an elimination cascade, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The excess amine in the reaction mixture then traps the DBF to form a stable adduct, driving the reaction to completion.[2][3][4]

Fmoc_Deprotection_Mechanism Fmoc_Protected Fmoc-NH-R Carbanion Intermediate Carbanion Fmoc_Protected->Carbanion + Base Base Piperidine Adduct DBF-Piperidine Adduct Protonated_Base Piperidinium DBF Dibenzofulvene (DBF) Carbanion->DBF β-elimination Free_Amine H₂N-R (Deprotected Compound) DBF->Adduct + Piperidine

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Key Parameters and Optimization

Successful Fmoc deprotection of PEGylated compounds depends on the careful selection of the base, solvent, and reaction time. The presence of the PEG moiety may necessitate adjustments to standard protocols to overcome potential steric hindrance or altered solubility.

  • Base Selection: Piperidine is the most common and effective base for Fmoc removal.[1] However, alternatives such as 4-methylpiperidine (B120128) and piperazine (B1678402) are also used, sometimes to minimize specific side reactions like aspartimide formation.[5][6] For particularly difficult or sterically hindered sequences, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be employed, often in combination with a trapping agent.[7]

  • Concentration and Solvent: The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which facilitates both the reaction and the swelling of solid supports.[2][3] Base concentrations commonly range from 20% to 50% (v/v).[1] While 20% piperidine in DMF is a standard condition, studies have shown that concentrations as low as 5% can be effective, which can be beneficial for reducing base-induced side reactions.[8]

  • Reaction Time and Temperature: Deprotection is usually rapid, often completed within minutes at room temperature.[2] A typical procedure involves two treatments (e.g., 2 minutes and then 5-10 minutes) to ensure complete removal.[9][10] For PEGylated substrates on a solid surface, longer reaction times (e.g., 30 minutes) may be necessary to ensure the reagent fully penetrates the PEG layer.[10]

Comparative Data on Deprotection Conditions

The following table summarizes various conditions reported for Fmoc deprotection, which can serve as a starting point for optimization.

ReagentConcentration (v/v)SolventTimeSubstrate TypeNotes
Piperidine20%DMF2 x 10 minPeptide on solid supportA standard condition for SPPS.[10]
Piperidine30%DMF30 minPEGylated silicon surfaceLonger time used for surface-bound molecules.[10]
Piperidine20%DMF2 min, then 5 minPeptide on resinA common two-step deprotection protocol.[9]
4-Methylpiperidine20%DMFNot specifiedPeptide on solid supportAn effective and common alternative to piperidine.[5]
Piperazine10% (w/v)DMF/Ethanol (9:1)Not specifiedPeptide on solid supportUsed to minimize side reactions like aspartimide formation.[5][6]
DBU / Piperazine2% DBU, 5% PiperazineNMPNot specifiedPeptide on solid supportAccelerates deprotection and suppresses diketopiperazine formation.[7]
Piperidine5-20%DMFNot specifiedPeptide on solid supportLower concentrations (5-10%) were shown to be as effective as 20%.[8]

Experimental Protocols

General Experimental Workflow

The overall process for Fmoc deprotection of a PEGylated compound, particularly in a solid-phase context, follows a logical sequence of steps from the starting material to the final analyzed product.

Experimental_Workflow Start Start: Fmoc-PEG-Compound (on resin) Swell Swell Resin (e.g., DMF) Start->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotection Wash1 Wash Resin (DMF, DCM, etc.) Deprotection->Wash1 NextStep Next Step: - Further Coupling - Cleavage Wash1->NextStep NextStep->Swell Continue Synthesis Cleavage Cleavage from Resin (e.g., TFA Cocktail) NextStep->Cleavage Synthesis Complete Isolation Product Isolation (Precipitation/Lyophilization) Cleavage->Isolation Analysis Analysis (HPLC, Mass Spec) Isolation->Analysis

Caption: General workflow for Fmoc deprotection in SPPS.

Protocol 1: Standard Fmoc Deprotection of a PEGylated Compound on Solid Support

This protocol is suitable for PEGylated peptides or other molecules synthesized on a solid-phase resin (e.g., polystyrene or PEG-based resins).

  • Resin Swelling: Swell the Fmoc-protected PEGylated compound on the resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes.

  • Drain: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate gently (e.g., by bubbling nitrogen or using a shaker) for 2 minutes at room temperature.[9]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF. Continue to agitate for 8-10 minutes at room temperature.[9][10]

  • Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual piperidine and the DBF-adduct. A typical wash sequence is:

    • DMF (3-5 times)

    • Dichloromethane (DCM) (3 times)

    • DMF (3 times)

  • Confirmation (Optional): Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine, indicating complete deprotection.

  • The deprotected compound on the resin is now ready for the next coupling step or for cleavage from the support.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.

  • Perform Deprotection: Follow steps 1-5 from Protocol 1.

  • Collect Filtrate: Collect the drained solution from the deprotection steps.

  • Dilute Sample: Dilute a small, known volume of the filtrate with a suitable solvent (e.g., DMF).

  • Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301-312 nm.[3][11] The molar extinction coefficient of the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹ at 301 nm.[11]

  • Quantify: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct, which corresponds to the amount of Fmoc group removed. This can be compared to the theoretical loading of the resin to determine the reaction's completion.

Troubleshooting and Side Reactions

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Insufficient reaction time or reagent volume.- Steric hindrance from the PEG chain or peptide sequence.- Aggregation of peptide chains on the resin.[12]- Increase reaction time or perform an additional deprotection step.- Use a stronger base system like DBU/piperazine.[7]- Use a solvent known to disrupt aggregation, such as NMP.
Aspartimide Formation - Sequence contains Asp residues, which are prone to cyclization under basic conditions.[6][13]- Use a milder base like piperazine instead of piperidine.[6]- Add an agent like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution.- Use specialized protected Asp derivatives (e.g., Fmoc-Asp(OMpe)-OH).
Diketopiperazine (DKP) Formation - Occurs with the first two amino acids on the resin, leading to chain termination.[7]- Use a specialized deprotection cocktail (e.g., 2% DBU, 5% piperazine/NMP) that minimizes DKP formation.[7]- Couple the third amino acid immediately after deprotecting the second.
Racemization - C-terminal Cysteine is particularly susceptible to base-mediated racemization.- Use piperazine, which has been shown to cause less racemization than other bases.[6]

References

application of Fmoc-NH-PEG12-CH2COOH in antibody-drug conjugate (ADC) development.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-NH-PEG12-CH2COOH in ADC Development

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of the ADC's overall efficacy, stability, and pharmacokinetic profile. This compound is a heterobifunctional linker that offers precise control over the conjugation process and enhances the physicochemical properties of the final ADC.

This linker features a polyethylene (B3416737) glycol (PEG) spacer of 12 ethylene (B1197577) glycol units, which imparts significant advantages. The PEG moiety increases the hydrophilicity of the ADC, mitigating the aggregation often caused by hydrophobic drug payloads.[1][2] This improved solubility is crucial for manufacturability and in vivo stability. Furthermore, the PEG spacer can shield the payload from premature degradation and reduce immunogenicity, potentially leading to a longer circulation half-life and an improved safety profile.[3]

The this compound linker possesses two distinct functional groups for sequential conjugation:

  • Fmoc-protected amine (Fmoc-NH-): The fluorenylmethyloxycarbonyl (Fmoc) group provides a stable protecting group for the amine. It can be selectively removed under basic conditions to reveal a primary amine, which can then be conjugated to a payload that has a suitable reactive group (e.g., an activated ester).[4]

  • Terminal carboxylic acid (-CH2COOH): This carboxyl group can be activated, typically using carbodiimide (B86325) chemistry (e.g., EDC and NHS), to form a stable amide bond with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody.[4]

This dual functionality allows for a controlled, stepwise synthesis of the ADC, first by attaching the payload to the linker and then conjugating the linker-payload complex to the antibody. This approach is central to creating well-defined and homogeneous ADCs.

Data on the Impact of PEG12 Linkers in ADCs

Table 1: Representative Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10

Data adapted from a study on anti-CD30 ADCs, demonstrating that in some contexts, PEG linker length may not significantly alter in vitro potency.[1]

Table 2: Representative Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

This table illustrates that linker architecture, such as a branched or "pendant" design using two PEG12 chains, can significantly reduce the clearance rate of an ADC compared to a linear PEG24 linker.[1]

Table 3: Representative In Vivo Efficacy of PEGylated ADCs in a Xenograft Model

ADC ConfigurationDosingTumor Growth Inhibition
DAR 4 with PEG12-OH modifierq3d at 0.5 mg/kgEnhanced
DAR 8 with PEG12-OH modifierq3d at 0.5 mg/kgEnhanced

This data shows that ADCs prepared with a PEG12 modifier demonstrated enhanced anti-tumor activity in a preclinical model.[1]

Experimental Workflow and Protocols

The overall workflow for synthesizing an ADC using this compound involves a multi-step process, beginning with the preparation of the linker-payload conjugate, followed by its conjugation to the antibody, and concluding with purification and characterization.

ADC_Synthesis_Workflow cluster_0 Linker-Payload Synthesis cluster_1 ADC Synthesis cluster_2 ADC Characterization Fmoc_Deprotection Fmoc Deprotection of Linker Linker_Payload_Conjugation Linker-Payload Conjugation Fmoc_Deprotection->Linker_Payload_Conjugation Payload_Activation Payload Activation Payload_Activation->Linker_Payload_Conjugation LP_Purification Purification of Linker-Payload Linker_Payload_Conjugation->LP_Purification Linker_Activation Carboxyl Activation of Linker-Payload LP_Purification->Linker_Activation ADC_Conjugation ADC Conjugation Linker_Activation->ADC_Conjugation Antibody_Preparation Antibody Buffer Exchange Antibody_Preparation->ADC_Conjugation ADC_Purification ADC Purification ADC_Conjugation->ADC_Purification DAR_Analysis DAR Determination (HIC/MS) ADC_Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) ADC_Purification->Purity_Analysis InVitro_Assay In Vitro Cytotoxicity Assay Purity_Analysis->InVitro_Assay

Caption: Overall workflow for ADC synthesis using a heterobifunctional linker.

Protocol 1: Synthesis of Amine-PEG12-Linker-Payload

This protocol describes the deprotection of the Fmoc group from this compound and subsequent conjugation to an activated payload.

Materials:

  • This compound

  • Payload with a suitable reactive group (e.g., NHS ester)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound in DMF to a concentration of 10-20 mg/mL.

    • Add piperidine to the solution to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess piperidine under vacuum to yield the crude NH2-PEG12-CH2COOH.

  • Linker-Payload Conjugation:

    • Dissolve the crude NH2-PEG12-CH2COOH in anhydrous DMF.

    • Add 2-3 equivalents of DIPEA to the solution to act as a base.

    • In a separate vial, dissolve the activated payload (e.g., Payload-NHS ester) in anhydrous DMF.

    • Add the payload solution dropwise to the linker solution.

    • Stir the reaction at room temperature overnight, protected from light.

    • Monitor the reaction by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the resulting Payload-Linker-COOH conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • Confirm the identity and purity of the product by mass spectrometry and HPLC.

Protocol 2: Conjugation of Linker-Payload to Antibody

This protocol details the activation of the carboxylic acid on the linker-payload conjugate and its subsequent reaction with the lysine residues of a monoclonal antibody.

Materials:

  • Payload-Linker-COOH (from Protocol 1)

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 50 mM MES, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange of the antibody into the desired Conjugation Buffer (amine-free) using a desalting column or tangential flow filtration.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of Linker-Payload:

    • Dissolve the Payload-Linker-COOH in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS to the linker-payload solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • ADC Conjugation:

    • Immediately add the activated linker-payload solution to the prepared antibody solution. A typical molar excess of linker-payload to antibody is 5-20 fold, depending on the desired drug-to-antibody ratio (DAR).

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Purify the ADC from unreacted linker-payload and other reagents using a pre-equilibrated SEC column with PBS, pH 7.4.

    • Collect the fractions corresponding to the monomeric ADC peak.

Protocol 3: Characterization of the Final ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: Hydrophobic Interaction Chromatography (HIC) is a common method. The addition of hydrophobic drug-linkers increases the retention time of the ADC on the HIC column. Species with different numbers of drugs (DAR 0, 2, 4, 6, 8) can be resolved.

  • Procedure:

    • Inject the purified ADC onto a HIC column.

    • Elute with a decreasing salt gradient.

    • Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

    • Mass spectrometry (MS) under denaturing conditions can also be used to determine the mass of the light and heavy chains, from which the DAR can be calculated.

2. Purity and Aggregation Analysis:

  • Method: Size-Exclusion Chromatography (SEC).

  • Procedure:

    • Inject the purified ADC onto an SEC column equilibrated with a suitable mobile phase (e.g., PBS).

    • The percentage of the monomeric ADC peak relative to any high molecular weight species (aggregates) or fragments determines the purity. A purity of >95% is typically desired.

3. In Vitro Cytotoxicity Assay:

  • Method: Cell-based assay to determine the potency (e.g., IC50) of the ADC.

  • Procedure:

    • Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Incubate for 72-96 hours.

    • Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®, MTS).

    • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Logical Diagram of Conjugation Chemistry

Conjugation_Chemistry cluster_linker Linker-Payload cluster_antibody Antibody cluster_adc Final ADC Linker Payload-Linker-COOH Activated_Ester Payload-Linker-CO-NHS (Active NHS Ester) Linker->Activated_Ester + EDC, NHS Antibody Antibody-NH2 (Lysine Residue) ADC Antibody-Linker-Payload (Stable Amide Bond) Antibody->ADC EDC EDC NHS NHS Activated_Ester->ADC + Antibody-NH2

Caption: Chemical activation and conjugation of the linker-payload to an antibody.

References

Application Notes and Protocols for Site-Specific PEGylation of Proteins with Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the site-specific conjugation of proteins with Fmoc-NH-PEG12-CH2COOH, a heterobifunctional PEG linker. The protocols described herein enable the targeted modification of proteins to improve their pharmacokinetic and pharmacodynamic properties, such as increased half-life, reduced immunogenicity, and enhanced stability. The methods covered include N-terminal specific PEGylation, enzymatic ligation, and strategies involving the incorporation of unnatural amino acids.

Overview of this compound

This compound is a versatile PEGylation reagent featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a 12-unit polyethylene (B3416737) glycol spacer. The Fmoc group provides a stable protecting group for the amine, which can be readily removed under basic conditions to yield a free primary amine. The carboxylic acid can be activated, for example, to an N-hydroxysuccinimide (NHS) ester, for efficient reaction with primary amines on a protein, such as the N-terminus or the side chain of lysine (B10760008) residues.

General Procedures

Activation of the Carboxylic Acid Group to an NHS Ester

For the PEGylation of amine groups on a protein, the carboxylic acid moiety of this compound must first be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Protocol for NHS Ester Activation:

  • Dissolution: Dissolve this compound in a suitable anhydrous organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to a final concentration of 10-50 mM.

  • Activation Reagents: Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in slight molar excess (1.1-1.2 equivalents each) to the PEG solution.

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up (for DCC): If DCC is used, a urea (B33335) byproduct will precipitate. Remove the precipitate by filtration.

  • Purification: Purify the resulting Fmoc-NH-PEG12-CH2-NHS ester by silica (B1680970) gel chromatography or preparative HPLC.

  • Storage: Store the activated PEG reagent under anhydrous conditions at -20°C.

Deprotection of the Fmoc Group

To utilize the amine functionality of the PEG linker, for example, in enzymatic PEGylation with transglutaminase, the Fmoc group must be removed.

Protocol for Fmoc Deprotection:

  • Dissolution: Dissolve the this compound in an organic solvent such as DMF.

  • Deprotection Reagent: Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the dissolved PEG.

  • Reaction: Stir the reaction at room temperature for 30-60 minutes.

  • Monitoring: Monitor the deprotection by TLC or HPLC.

  • Removal of Reagents: Evaporate the solvent and piperidine under reduced pressure.

  • Purification: Purify the resulting H2N-PEG12-CH2COOH by an appropriate method, such as precipitation in cold diethyl ether or by chromatography.

Application Note 1: Site-Specific N-Terminal PEGylation

This method leverages the lower pKa of the N-terminal α-amine compared to the ε-amines of lysine residues to achieve site-specific PEGylation under controlled pH conditions.

Experimental Protocol:

  • Protein Preparation: Prepare the protein in a suitable buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS). Ensure the buffer does not contain primary amines (e.g., Tris).

  • PEG Reagent Preparation: Dissolve the activated Fmoc-NH-PEG12-CH2-NHS ester in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).

  • PEGylation Reaction: Add the activated PEG reagent to the protein solution at a molar ratio of 1:2 to 1:5 (protein:PEG). The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Gently stir the reaction mixture at 4°C for 2-4 hours.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as glycine (B1666218) or Tris buffer, to a final concentration of 50-100 mM.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify site-specificity.

Application Note 2: Enzymatic PEGylation using Transglutaminase (TGase)

Microbial transglutaminase (mTGase) catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue in the protein and a primary amine. This method can be highly site-specific, often targeting a single or a few accessible glutamine residues in flexible regions of the protein.[1][2]

Experimental Protocol:

  • PEG Reagent Preparation: Prepare the deprotected H2N-PEG12-CH2COOH as described in section 2.2.

  • Protein and Reagent Solution: Prepare the target protein in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Enzymatic Reaction: To the protein solution, add the H2N-PEG12-CH2COOH at a molar excess (e.g., 10-50 fold) and mTGase (e.g., 1-10 units/mg of protein).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for 1-4 hours with gentle agitation.

  • Stopping the Reaction: Stop the reaction by adding a TGase inhibitor or by heat inactivation (if the protein is thermostable).

  • Purification: Purify the PEGylated protein using SEC or IEX to remove the enzyme, unreacted PEG, and unmodified protein.

  • Characterization: Confirm PEGylation and identify the site of modification using SDS-PAGE, mass spectrometry, and peptide mapping.

Application Note 3: PEGylation via Unnatural Amino Acid Incorporation and Click Chemistry

This advanced method provides exceptional site-specificity by genetically encoding an unnatural amino acid (UAA) with a bioorthogonal functional group (e.g., an azide (B81097) or alkyne) into the protein. The protein is then reacted with a correspondingly modified PEG molecule via a "click" reaction.[3]

Experimental Protocol:

  • Preparation of Click-Ready PEG:

    • Alkyne-PEG: React deprotected H2N-PEG12-CH2COOH with an alkyne-containing NHS ester (e.g., propargyloxyacetic acid NHS ester).

    • Azide-PEG: React deprotected H2N-PEG12-CH2COOH with an azide-containing NHS ester.

    • Purify the resulting click-ready PEG derivative.

  • Expression of UAA-containing Protein: Express the target protein in a suitable expression system (e.g., E. coli) engineered to incorporate the UAA (e.g., p-azidophenylalanine or propargyl-lysine) at a specific site in response to an amber stop codon. Purify the modified protein.

  • Click Chemistry Reaction (CuAAC):

    • Prepare the UAA-containing protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the complementary click-ready PEG reagent in molar excess.

    • Add a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA) to catalyze the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Remove excess reagents and purify the PEGylated protein using SEC or affinity chromatography.

  • Characterization: Verify the site-specific PEGylation using SDS-PAGE and mass spectrometry.

Data Presentation

Method Target Residue PEG Reagent Form Key Reaction Conditions Typical Molar Ratio (Protein:PEG) Typical Reaction Time
N-Terminal PEGylation N-terminal α-amineActivated NHS esterpH 6.5-7.5, 4°C1:2 to 1:52-4 hours
Transglutaminase PEGylation Glutamine (Gln)Deprotected aminepH 7.5, 25-37°C, mTGase1:10 to 1:501-4 hours
Click Chemistry (CuAAC) Unnatural Amino Acid (e.g., p-azidophenylalanine)Alkyne-modifiedpH 7.4, RT, Cu(I) catalyst1:5 to 1:201-4 hours

Visualizations

G cluster_0 General Workflow start Target Protein Expression & Purification conjugation Site-Specific Conjugation Reaction start->conjugation peg_prep Preparation of This compound Derivative peg_prep->conjugation purification Purification of PEGylated Protein (SEC / IEX) conjugation->purification characterization Characterization (SDS-PAGE, Mass Spec) purification->characterization end Homogeneous PEG-Protein Conjugate characterization->end

Caption: General experimental workflow for site-specific protein PEGylation.

G cluster_1 N-Terminal PEGylation Pathway peg_acid This compound activation Activation with NHS/EDC peg_acid->activation Step 1 peg_nhs Fmoc-NH-PEG12-CH2-NHS activation->peg_nhs Step 2 reaction Conjugation peg_nhs->reaction Step 3 protein Protein (pH 6.5-7.5) protein->reaction Step 3

Caption: Pathway for N-terminal specific PEGylation.

G cluster_2 Transglutaminase-Mediated PEGylation peg_fmoc This compound deprotection Fmoc Deprotection (20% Piperidine/DMF) peg_fmoc->deprotection Step 1 peg_amine H2N-PEG12-CH2COOH deprotection->peg_amine Step 2 tgase_reaction TGase-catalyzed Ligation peg_amine->tgase_reaction Step 3 protein_gln Protein with accessible Gln protein_gln->tgase_reaction Step 3

Caption: Workflow for enzymatic PEGylation using Transglutaminase.

G cluster_3 Click Chemistry PEGylation Pathway peg_amine H2N-PEG12-CH2COOH (Fmoc deprotected) peg_alkyne Alkyne-PEG12-CH2COOH peg_amine->peg_alkyne Step 1a alkyne_nhs Alkyne-NHS ester alkyne_nhs->peg_alkyne Step 1b click_reaction Cu(I) Catalyzed Click Reaction (CuAAC) peg_alkyne->click_reaction Step 2 uaa_protein Protein with Azide-UAA uaa_protein->click_reaction Step 2

Caption: Strategy for PEGylation via unnatural amino acid incorporation.

References

Application Notes and Protocols for the Use of Fmoc-NH-PEG12-CH2COOH in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate their length to optimize the formation of a productive ternary complex between the target protein and the E3 ligase.[4]

This document provides detailed application notes and protocols for the use of Fmoc-NH-PEG12-CH2COOH , a 12-unit PEG linker, in the development of PROTACs. This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a carboxylic acid, enabling a versatile and stepwise synthesis strategy.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound linker serves to connect the target-binding ligand and the E3 ligase-recruiting ligand, facilitating the formation of a ternary complex, which is the crucial first step in this process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthetic route for incorporating the this compound linker between a target protein ligand (with an available amine) and an E3 ligase ligand (with an available amine).

Materials:

  • This compound

  • Target Protein Ligand-NH2

  • E3 Ligase Ligand-NH2

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • DIPEA (N,N-Diisopropylethylamine)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Step 1: Coupling of this compound to the Target Protein Ligand

  • Dissolve this compound (1.0 eq), DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours to activate the carboxylic acid.

  • In a separate flask, dissolve the Target Protein Ligand-NH2 (1.0 eq) in anhydrous DCM.

  • Add the activated linker solution to the Target Protein Ligand-NH2 solution.

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Fmoc-protected intermediate.

Step 2: Fmoc Deprotection and Coupling to the E3 Ligase Ligand

  • Dissolve the purified Fmoc-protected intermediate in a 20% solution of piperidine in DMF.

  • Stir at room temperature for 30 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the piperidine and DMF under high vacuum.

  • Dissolve the resulting amine intermediate and the E3 Ligase Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: - this compound - Target Ligand-NH2 - E3 Ligase Ligand-COOH Step1 Step 1: Couple Linker to Target Ligand (DCC/NHS or HATU/HOBt chemistry) Start->Step1 Intermediate1 Fmoc-NH-PEG12-Linker-Target Ligand Step1->Intermediate1 Step2 Step 2: Fmoc Deprotection (20% Piperidine in DMF) Intermediate1->Step2 Intermediate2 H2N-PEG12-Linker-Target Ligand Step2->Intermediate2 Step3 Step 3: Couple to E3 Ligase Ligand (HATU/DIPEA chemistry) Intermediate2->Step3 Final_PROTAC Final PROTAC: E3 Ligand-Linker-Target Ligand Step3->Final_PROTAC Purification Purification (Flash Chromatography and/or HPLC) Final_PROTAC->Purification

PROTAC Synthesis Workflow
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Western_Blot_Workflow cluster_wb Western Blot Workflow for PROTAC Evaluation Start Start Cell_Seeding Seed Cells in 6-well Plates Start->Cell_Seeding PROTAC_Treatment Treat with PROTAC (Dose-Response and Time-Course) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis and Protein Quantification PROTAC_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (Target and Loading Control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50, Dmax) Detection->Analysis End End Analysis->End

Western Blot Workflow
Protocol 3: Cell Viability Assay

This protocol is to assess the cytotoxic effect of the PROTAC on cultured cells.

Materials:

  • Cell line of interest

  • 96-well plates (clear or opaque, depending on the assay)

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against PROTAC concentration to determine the IC50 (concentration for 50% inhibition of cell growth).

Data Presentation

Quantitative data from the experimental protocols should be summarized in tables for clear comparison.

Table 1: PROTAC Degradation Efficacy

PROTAC Concentration (nM)% Target Protein Degradation (Mean ± SD)
1Data
10Data
100Data
1000Data
DC50 (nM) Calculated Value
Dmax (%) Calculated Value

Table 2: PROTAC Cytotoxicity

PROTAC Concentration (nM)% Cell Viability (Mean ± SD)
1Data
10Data
100Data
1000Data
IC50 (nM) Calculated Value

Conclusion

The this compound linker is a valuable tool in PROTAC development, offering a balance of flexibility and hydrophilicity, which can be crucial for achieving potent and selective protein degradation. The provided protocols offer a framework for the synthesis and evaluation of PROTACs utilizing this linker. Researchers should note that the optimal linker length and composition are target-dependent, and empirical testing is necessary to identify the most effective PROTAC for a given protein of interest and E3 ligase pair.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of sophisticated drug delivery systems. Modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles. PEGylation creates a hydrophilic protective layer that can reduce opsonization and phagocytic clearance, thereby prolonging systemic circulation time and enhancing accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2]

This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using a specific heterobifunctional PEG linker, Fmoc-NH-PEG12-CH2COOH . This linker possesses a terminal carboxylic acid group for covalent attachment to amine-functionalized nanoparticles and an N-terminal fluorenylmethyloxycarbonyl (Fmoc)-protected amine group. The Fmoc protecting group allows for a subsequent deprotection step, revealing a primary amine that can be used for further conjugation of targeting ligands, imaging agents, or therapeutic molecules.

These protocols are designed to be adaptable for various nanoparticle platforms, with a focus on gold (AuNPs) and iron oxide (IONPs) nanoparticles, which are commonly used in biomedical applications.

Principle of Surface Functionalization

The functionalization process involves a two-step covalent conjugation strategy:

  • PEGylation: The carboxylic acid terminus of this compound is activated using carbodiimide (B86325) chemistry (EDC/NHS) and subsequently reacted with primary amine groups present on the surface of the nanoparticles to form a stable amide bond.

  • Fmoc Deprotection: The Fmoc protecting group on the distal end of the PEG linker is removed under basic conditions, typically using a piperidine (B6355638) solution, to expose a reactive primary amine. This terminal amine is then available for subsequent bioconjugation.

Experimental Protocols

Materials and Equipment
  • Nanoparticles: Amine-functionalized gold nanoparticles (AuNP-NH2) or amine-functionalized iron oxide nanoparticles (IONP-NH2).

  • PEG Linker: this compound

  • Coupling Reagents:

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

  • Buffers and Solvents:

    • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5-6.0)

    • Phosphate-buffered saline (PBS) (pH 7.4)

    • N,N-Dimethylformamide (DMF)

    • Piperidine

    • Ethanol (B145695)

    • Ultrapure water

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • Sonicator (bath or probe)

    • pH meter

    • Magnetic stirrer

    • Lyophilizer (optional)

    • Dynamic Light Scattering (DLS) and Zeta Potential analyzer

    • Transmission Electron Microscope (TEM)

    • Thermogravimetric Analyzer (TGA)

    • UV-Vis Spectrophotometer

    • High-Performance Liquid Chromatography (HPLC) system

Protocol 1: Synthesis of Amine-Functionalized Nanoparticles

3.2.1. Amine-Functionalized Gold Nanoparticles (AuNP-NH2)

This protocol is a modification of established methods for gold nanoparticle synthesis and functionalization.[3][4][5]

  • Synthesis of Citrate-Stabilized AuNPs: A standard citrate (B86180) reduction method (e.g., Turkevich method) is used to synthesize gold nanoparticles of the desired size.

  • Surface Modification with an Amine-Containing Ligand:

    • Disperse the citrate-stabilized AuNPs in ultrapure water.

    • Add an aqueous solution of a bifunctional linker containing an amine group and a thiol group (e.g., cysteamine) to the AuNP suspension.

    • Stir the mixture for 24 hours at room temperature to allow for ligand exchange, where the thiol group displaces the citrate on the gold surface.

    • Centrifuge the solution to pellet the amine-functionalized AuNPs.

    • Remove the supernatant and wash the nanoparticles three times with ultrapure water to remove excess unbound ligand.

    • Resuspend the AuNP-NH2 in a suitable buffer (e.g., MES buffer for the subsequent PEGylation step).

3.2.2. Amine-Functionalized Iron Oxide Nanoparticles (IONP-NH2)

This protocol is based on the co-precipitation method followed by surface modification.[6][7][8][9][10]

  • Synthesis of IONPs: Synthesize IONPs by the co-precipitation of Fe²⁺ and Fe³⁺ salts in an alkaline solution.

  • Surface Coating with an Amine-Containing Polymer:

    • Disperse the synthesized IONPs in an aqueous solution.

    • Add a solution of a polymer containing amine groups, such as branched polyethyleneimine (b-PEI), to the IONP suspension.

    • Stir the mixture vigorously for several hours at room temperature.

    • Collect the amine-functionalized IONPs using a strong magnet.

    • Wash the IONP-NH2 extensively with ultrapure water to remove unbound polymer.

    • Resuspend the IONP-NH2 in a suitable buffer (e.g., MES buffer).

Protocol 2: PEGylation with this compound

This protocol utilizes EDC/NHS chemistry for the covalent attachment of the PEG linker to the amine-functionalized nanoparticles.[11][12][13][14][15]

  • Activation of this compound:

    • Dissolve this compound in MES buffer (0.1 M, pH 5.5).

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PEG solution.

    • Stir the reaction mixture for 30 minutes at room temperature in the dark to activate the carboxylic acid group.

  • Conjugation to Amine-Functionalized Nanoparticles:

    • Add the activated PEG solution to the suspension of amine-functionalized nanoparticles (AuNP-NH2 or IONP-NH2) in MES buffer.

    • Gently mix the suspension and allow it to react for 12-24 hours at room temperature with continuous stirring.

  • Purification of PEGylated Nanoparticles:

    • For AuNPs, centrifuge the solution to pellet the functionalized nanoparticles.

    • For IONPs, use a magnet to separate the nanoparticles from the solution.

    • Remove the supernatant containing unreacted PEG and coupling reagents.

    • Wash the nanoparticles three times with ultrapure water.

    • Resuspend the purified Fmoc-protected PEGylated nanoparticles in a suitable buffer (e.g., PBS).

Protocol 3: Fmoc Deprotection

This protocol describes the removal of the Fmoc group to expose the terminal amine.[16][17][18]

  • Deprotection Reaction:

    • Disperse the Fmoc-protected PEGylated nanoparticles in a solution of 20% (v/v) piperidine in DMF.

    • Gently agitate the mixture for 30 minutes at room temperature.

  • Purification of Deprotected Nanoparticles:

    • Pellet the nanoparticles by centrifugation (for AuNPs) or magnetic separation (for IONPs).

    • Carefully remove the supernatant containing the piperidine-dibenzofulvene adduct.

    • Wash the nanoparticles thoroughly with DMF (2-3 times) followed by ethanol (2-3 times) and finally with ultrapure water (3 times) to remove all traces of piperidine and DMF.

    • Resuspend the final amine-terminated PEGylated nanoparticles in the desired buffer for storage or further use.

Protocol 4: Characterization of Functionalized Nanoparticles

3.5.1. Physicochemical Characterization [19][20][21][22]

  • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the nanoparticles at each stage of functionalization using Dynamic Light Scattering (DLS). An increase in size after PEGylation is indicative of successful surface modification.

  • Zeta Potential: Determine the surface charge of the nanoparticles. A shift in zeta potential after each functionalization step confirms the change in surface chemistry. For instance, the positive charge of amine-functionalized nanoparticles is expected to become more neutral after PEGylation and may change again after Fmoc deprotection.

  • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) to confirm their size, shape, and dispersity.

3.5.2. Quantification of PEGylation [23][24][25][26]

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss of the organic PEG layer upon heating.

  • UV-Vis Spectroscopy: The concentration of the cleaved Fmoc-dibenzofulvene adduct in the supernatant after deprotection can be quantified by measuring its absorbance at approximately 301 nm, which can be correlated to the number of PEG chains on the nanoparticle surface.

Protocol 5: Drug Loading and Release Studies (Example with Doxorubicin)

3.6.1. Drug Loading [27][28][29][30]

This protocol describes the loading of a model anticancer drug, doxorubicin (B1662922) (DOX), onto the PEGylated nanoparticles.

  • Incubation: Disperse the PEGylated nanoparticles in a solution of doxorubicin in PBS.

  • Stirring: Stir the mixture for 24 hours at room temperature in the dark.

  • Purification: Separate the drug-loaded nanoparticles from the unbound drug by centrifugation or magnetic separation.

  • Quantification: Determine the amount of encapsulated drug by measuring the absorbance or fluorescence of the supernatant and subtracting it from the initial amount of drug added. The drug loading content and encapsulation efficiency can then be calculated.

3.6.2. In Vitro Drug Release [31][32][33][34][35]

This protocol uses a dialysis method to assess the in vitro release profile of the loaded drug.

  • Sample Preparation: Place a known amount of drug-loaded nanoparticles into a dialysis bag with a suitable molecular weight cut-off.

  • Dialysis: Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analysis: Quantify the amount of released drug in the collected samples using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Data Presentation

The following tables present representative quantitative data that can be expected from the characterization and drug delivery studies of nanoparticles functionalized with PEG linkers of similar size and functionality.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized NPs50 ± 5< 0.2+35 ± 5
Fmoc-PEG-Functionalized NPs80 ± 7< 0.2-5 ± 3
Amine-PEG-Functionalized NPs78 ± 6< 0.2+15 ± 4

Table 2: Quantification of PEGylation

MethodParameterValue
TGAPEG Weight Percentage15-25%
UV-Vis (Fmoc quantification)PEG Chains per Nanoparticle100 - 500

Table 3: Doxorubicin Loading and Release

ParameterValue
Drug Loading Content (wt%)2 - 8%
Encapsulation Efficiency (%)60 - 90%
Cumulative Release at 24h (pH 7.4)15 - 30%
Cumulative Release at 24h (pH 5.5)40 - 60%

Visualizations

Experimental Workflow

G cluster_synthesis Nanoparticle Synthesis cluster_pegylation PEGylation cluster_deprotection Fmoc Deprotection cluster_application Downstream Applications NP_core Nanoparticle Core (e.g., Au, Fe3O4) Amine_Func Amine Functionalization NP_core->Amine_Func Surface Modification NP_NH2 Amine-Functionalized Nanoparticle (NP-NH2) Amine_Func->NP_NH2 Conjugation Amide Bond Formation NP_NH2->Conjugation PEG_linker Fmoc-NH-PEG-COOH Activation EDC/NHS Activation PEG_linker->Activation Activation->Conjugation NP_PEG_Fmoc Fmoc-PEG-NP Conjugation->NP_PEG_Fmoc Deprotection Piperidine Treatment NP_PEG_Fmoc->Deprotection NP_PEG_NH2 Amine-Terminated PEG-NP (NP-PEG-NH2) Deprotection->NP_PEG_NH2 Drug_Loading Drug Loading NP_PEG_NH2->Drug_Loading Targeting_Ligand Targeting Ligand Conjugation NP_PEG_NH2->Targeting_Ligand

Caption: Workflow for the surface functionalization of nanoparticles.

Signaling Pathway: Passive Targeting via the EPR Effect

G cluster_blood Bloodstream cluster_tumor Tumor Microenvironment NP PEGylated Nanoparticle Normal_Vessel Normal Vasculature (Tight Junctions) NP->Normal_Vessel No Extravasation Tumor_Vessel Leaky Tumor Vasculature NP->Tumor_Vessel Circulation Tumor_Interstitium Tumor Interstitium Tumor_Vessel->Tumor_Interstitium Extravasation Tumor_Cell Tumor Cell Tumor_Interstitium->Tumor_Cell Cellular Uptake Lymphatics Impaired Lymphatic Drainage Tumor_Interstitium->Lymphatics Reduced Clearance

Caption: Enhanced Permeability and Retention (EPR) effect.

Applications and Future Perspectives

Nanoparticles functionalized with this compound serve as versatile platforms for a multitude of biomedical applications:

  • Targeted Drug Delivery: The exposed terminal amine after Fmoc deprotection can be conjugated to targeting moieties such as antibodies, peptides, or aptamers to facilitate active targeting to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target effects.[36]

  • Dual-Modality Imaging and Therapy (Theranostics): The nanoparticles can be co-loaded with a therapeutic agent and conjugated to an imaging probe for simultaneous diagnosis and treatment.

  • Controlled Release Systems: The drug release profile can be tailored by the choice of nanoparticle core material and the nature of the drug-nanoparticle interaction, allowing for sustained or stimulus-responsive drug delivery.

Future research in this area will likely focus on the development of more complex, multi-functional nanoparticle systems with precisely controlled surface chemistries to address the challenges of clinical translation, including optimizing the balance between stealth properties and targeting efficiency, and understanding the long-term fate and potential toxicity of these nanomaterials.

References

Application Notes and Protocols for the Characterization of Fmoc-NH-PEG12-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG12-CH2COOH is a heterobifunctional linker widely employed in bioconjugation, drug delivery, and peptide synthesis.[1] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups allows for the covalent attachment of various molecules, enhancing their solubility, stability, and pharmacokinetic profiles.[1] Accurate and thorough characterization of this compound conjugates is critical to ensure the identity, purity, and consistency of the final product. This document provides detailed application notes and protocols for the key analytical techniques used to characterize these conjugates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C41H63NO16[2]
Molecular Weight 825.95 g/mol [2]
Appearance White to off-white solidN/A
Solubility Soluble in DMF, DMSO, and waterN/A

Analytical Techniques and Protocols

The comprehensive characterization of this compound conjugates typically involves a combination of chromatographic and spectroscopic techniques to confirm the structure, purity, and molecular weight.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and its conjugates. Reversed-phase HPLC (RP-HPLC) is the most common method used.

Experimental Protocol: RP-HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A / 5% B) at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10-20 µL.

Expected Results:

The chromatogram should display a major peak corresponding to the this compound conjugate. The purity can be calculated based on the area of the main peak relative to the total peak area. The retention time will vary depending on the specific conjugate.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample (1 mg/mL in Mobile Phase A) Filter Filter Sample (0.22 µm syringe filter) Dissolve->Filter Inject Inject Sample (10-20 µL) Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (220 nm & 265 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate Purity Integrate->Purity

Caption: Workflow for HPLC analysis of this compound conjugates.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the this compound conjugate and any resulting bioconjugates. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used techniques.

Experimental Protocol: ESI-MS Analysis

  • Instrumentation: An ESI mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive or negative ion mode, depending on the conjugate. Positive mode is often suitable for observing protonated molecules [M+H]+ or sodiated adducts [M+Na]+.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 10-100 µg/mL.

  • Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.

Expected Results:

The mass spectrum should show a peak or a series of peaks corresponding to the molecular weight of the conjugate. For PEGylated molecules, a distribution of peaks corresponding to different PEG chain lengths might be observed if the starting PEG material is polydisperse. For this compound, which is a discrete PEG (dPEG®) compound, a single major peak is expected. The observed mass should be within the expected tolerance of the calculated exact mass.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Dilute Dilute Sample (e.g., in Acetonitrile/Water) Ionize Ionization (ESI or MALDI) Dilute->Ionize Analyze Mass Analysis (TOF or Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Identify Identify Molecular Ion Peak(s) Spectrum->Identify Confirm Confirm Molecular Weight Identify->Confirm

Caption: General workflow for mass spectrometry analysis.

Quantitative Mass Spectrometry Data (Expected)

IonCalculated m/zObserved m/z (typical)
[M+H]+826.96826.9 ± 0.2
[M+Na]+848.94848.9 ± 0.2
[M+K]+864.92864.9 ± 0.2
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound conjugate, confirming the presence of the Fmoc group, the PEG linker, and the terminal carboxylic acid. Both ¹H and ¹³C NMR are valuable.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is recommended as it can reveal hydroxyl and amine protons that might be exchanged in other solvents.[3] Deuterated chloroform (B151607) (CDCl3) can also be used.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the spectrum using standard pulse sequences.

Expected ¹H NMR Chemical Shifts (in CDCl3):

ProtonsChemical Shift (ppm)MultiplicityIntegration
Fmoc aromatic protons7.2 - 7.8m8H
Fmoc CH and CH24.2 - 4.5m3H
PEG backbone (-OCH2CH2O-)3.6 - 3.7m~48H
-CH2COOH~4.1s2H
-NH-Variablebr s1H

Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Analysis Dissolve Dissolve Sample (in Deuterated Solvent) Acquire Acquire Spectrum (¹H, ¹³C) Dissolve->Acquire Process Process Data (Fourier Transform, Phasing) Acquire->Process Spectrum Analyze Spectrum Process->Spectrum Assign Assign Chemical Shifts Spectrum->Assign Confirm Confirm Structure Assign->Confirm

Caption: Workflow for NMR spectroscopic analysis.

Summary of Characterization Data

The following table summarizes the expected outcomes from the analytical techniques described above for a pure this compound sample.

Analytical TechniqueParameterExpected Result
RP-HPLC Purity≥ 95%
Retention TimeDependent on specific column and gradient
ESI-MS [M+H]+m/z ≈ 826.9
[M+Na]+m/z ≈ 848.9
¹H NMR (CDCl3) Fmoc Protons7.2 - 7.8 ppm (aromatic), 4.2 - 4.5 ppm (aliphatic)
PEG Backbone3.6 - 3.7 ppm
Carboxylic Acid Methylene~4.1 ppm

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound conjugates. A combination of HPLC, mass spectrometry, and NMR spectroscopy is essential to confirm the identity, purity, and structural integrity of these important bioconjugation reagents. The provided protocols and expected data will aid researchers, scientists, and drug development professionals in the reliable and consistent use of these molecules in their applications.

References

Troubleshooting & Optimization

how to prevent aggregation during Fmoc-NH-PEG12-CH2COOH conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve aggregation issues during the conjugation of Fmoc-NH-PEG12-CH2COOH to peptides and proteins.

Troubleshooting Guide: Preventing Aggregation

Aggregation during the conjugation process can significantly reduce yield and create purification challenges. The following section addresses common causes of aggregation and provides systematic solutions.

Problem: My peptide/protein solution becomes cloudy or forms a precipitate after adding the activated this compound.

This is a clear indication of aggregation, which can be triggered by several factors during the conjugation reaction.

Potential Cause Recommended Solution
Suboptimal pH Ensure the reaction pH is 1-2 units away from the isoelectric point (pI) of your peptide or protein. For basic molecules, a lower pH increases net positive charge, while for acidic molecules, a higher pH increases net negative charge, both enhancing solubility.[1] The terminal carboxylic acid of the PEG linker is typically activated for reaction with primary amines at a slightly alkaline pH (7.2-8.5).[2] However, if your protein is unstable at high pH, a buffer closer to physiological pH (7.4) may be necessary, though the reaction may be slower.[2]
High Concentration Reduce the concentration of your peptide/protein and the PEG reagent. Lower concentrations decrease the likelihood of intermolecular interactions that lead to aggregation.[1][2]
Hydrophobic Interactions The Fmoc protecting group and the inherent hydrophobicity of certain peptide sequences can promote aggregation.[3] The addition of stabilizing excipients can mitigate these interactions.
Reaction Temperature Higher temperatures can sometimes accelerate aggregation.[4]
Inadequate Solubility of PEG Reagent This compound is generally soluble in water, aqueous buffers, DMF, and DMSO.[5] However, insufficient initial dissolution can lead to localized high concentrations and precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of aggregation during PEGylation?

A1: Aggregation during PEGylation is primarily driven by a combination of factors including:

  • Hydrophobic Interactions: The self-association of nonpolar regions on peptide or protein molecules to minimize contact with the aqueous solvent is a major cause.[3][4] The bulky and hydrophobic Fmoc group on the PEG linker can exacerbate this.[3]

  • Electrostatic Interactions: When the pH of the solution is close to the isoelectric point (pI) of the peptide or protein, the net charge is minimal, reducing electrostatic repulsion between molecules and allowing them to aggregate.[1]

  • Intermolecular Hydrogen Bonding: Peptide backbones can form hydrogen bonds, leading to the formation of secondary structures like beta-sheets, which are common in aggregated peptides.[4]

  • High Reactant Concentration: Higher concentrations of the peptide/protein and the PEG reagent increase the probability of intermolecular collisions and subsequent aggregation.[1][2]

Q2: What additives can I use to prevent aggregation, and at what concentrations?

A2: Several additives, or excipients, can be included in the reaction buffer to help maintain the solubility and stability of your peptide or protein. The effectiveness of these additives is often peptide-dependent and may require some optimization.[1]

Additive CategoryExample(s)Mechanism of ActionTypical Concentration
Amino Acids L-Arginine, GlycineReduce non-specific interactions and can suppress aggregation by binding to charged and hydrophobic regions.[1][6]50-250 mM[1]
Polyols/Sugars Glycerol, Sucrose, TrehaloseStabilize the native conformation of the peptide/protein and increase solvent viscosity.[1][7]5-20% (v/v) for Glycerol[2], 5-10% (w/v) for Sugars[1]
Non-ionic Detergents Tween-20, Triton X-100Prevent hydrophobic aggregation at low concentrations by disrupting hydrophobic interactions.[1][6]0.01-0.1% (v/v)[1][2]
Organic Solvents Dimethyl sulfoxide (B87167) (DMSO)Can disrupt hydrophobic interactions.[1][4]<10% (v/v)[1]
Reducing Agents DTT, TCEPFor peptides containing cysteine, these agents prevent the formation of intermolecular disulfide bonds which can lead to aggregation.[6]Use as per standard protocols for reducing disulfides.

Q3: How can I detect and quantify aggregation in my sample?

A3: Several analytical techniques can be used to characterize and quantify aggregation of PEGylated biomolecules:

  • Size Exclusion Chromatography (SEC): This is a powerful method for separating monomers from aggregates based on size. The appearance of high molecular weight species is indicative of aggregation.[8][9]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • UV-Vis Spectroscopy/Turbidity: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of insoluble aggregates causing light scattering.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): While primarily a purification and analysis tool for the desired product, changes in peak shape or the appearance of new, poorly resolved peaks can suggest aggregation.[10]

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Peptide

This protocol describes a general method for activating the carboxylic acid of the PEG linker and reacting it with a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) on a peptide.

Materials:

  • Peptide with a free primary amine.

  • This compound.

  • Activation Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or HATU.

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO).

  • Reaction Buffer: e.g., Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0.[2]

  • Quenching Reagent: e.g., hydroxylamine (B1172632) or Tris buffer.

  • Purification system (e.g., RP-HPLC).

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).[2] If the peptide is difficult to dissolve, consider the solubilization strategies outlined in the troubleshooting flowchart below.

  • PEG Reagent Activation:

    • Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (PEG:EDC:NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated PEG reagent solution to the peptide solution. A 5 to 20-fold molar excess of the PEG reagent over the peptide is a common starting point.[2]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing.[2] Lower temperatures can help minimize aggregation.[2]

  • Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted activated PEG.

  • Purification: Purify the PEGylated peptide from excess reagents and unreacted peptide using RP-HPLC or size exclusion chromatography.

Protocol 2: Detection of Aggregation using Size Exclusion Chromatography (SEC)

Materials:

  • SEC column suitable for the molecular weight range of your peptide and its potential aggregates.

  • HPLC system with a UV detector.

  • Mobile Phase: A buffer that maintains the solubility of your sample, e.g., PBS.

Procedure:

  • Sample Preparation: Prepare your PEGylated peptide sample at a known concentration in the mobile phase. It is recommended to filter the sample through a 0.22 µm filter to remove any large particulates.

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a defined volume of your sample onto the column.

  • Analysis: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

    • The main peak corresponds to the monomeric PEGylated peptide.

    • Peaks eluting earlier (at lower retention volumes) correspond to higher molecular weight species, such as dimers, trimers, and larger aggregates.[8]

  • Quantification: The relative percentage of aggregates can be estimated by integrating the peak areas.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_solubility Initial Solubilization cluster_reaction Conjugation Reaction start_node Start: Peptide Solution Shows Aggregation is_soluble Is peptide soluble in aqueous buffer? start_node->is_soluble decision_node decision_node process_node process_node end_node Proceed with Conjugation check_pi Adjust pH away from pI is_soluble->check_pi No add_peg Add Activated PEG Reagent is_soluble->add_peg Yes add_organic Add minimal DMSO (<10%) then buffer add_organic->add_peg check_pi->add_organic aggregation_check Aggregation Observed? add_peg->aggregation_check aggregation_check->end_node No lower_conc Lower Reactant Concentration aggregation_check->lower_conc Yes add_excipient Add Stabilizing Excipient (e.g., Arginine) lower_conc->add_excipient lower_temp Lower Reaction Temperature (4°C) add_excipient->lower_temp lower_temp->add_peg

Caption: Troubleshooting workflow for preventing aggregation.

Conjugation_Pathway reagent reagent intermediate intermediate biomolecule biomolecule product product side_product side_product peg Fmoc-NH-PEG-COOH activated_peg Fmoc-NH-PEG-CO-NHS (Activated Ester) peg->activated_peg activators EDC / NHS activators->activated_peg peg_peptide Fmoc-NH-PEG-CO-Peptide (Conjugate) activated_peg->peg_peptide peptide Peptide-NH2 peptide->peg_peptide nhs_byproduct NHS peg_peptide->nhs_byproduct releases

Caption: Amide bond formation pathway for PEGylation.

References

troubleshooting incomplete Fmoc deprotection in solid-phase peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Incomplete Fmoc Deprotection

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the next amino acid from being coupled, leading to the formation of deletion sequences, which are peptides missing one or more amino acids.[1][2] These impurities can be challenging to separate from the target peptide, resulting in lower overall yield and purity.[1]

Q2: What are the primary causes of incomplete Fmoc deprotection?

Several factors can contribute to inefficient Fmoc removal:

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures like β-sheets.[2][3][4] This aggregation can make the peptide-resin less permeable to solvents and reagents, physically blocking the deprotection reagent from accessing the Fmoc group.[1][3][5][6] This is a known issue for sequences containing repeating hydrophobic residues like Leucine or Alanine.[1][4]

  • Sterically Hindered Amino Acids: Amino acids with bulky side chains, such as β-branched amino acids (Val, Ile, Thr) or α,α-disubstituted amino acids (Aib), can physically impede the approach of the deprotection reagent.[2]

  • Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as the piperidine (B6355638) solution, can decrease deprotection efficiency.[1] Additionally, insufficient reaction times, temperatures, or concentrations of the deprotecting agent can lead to incomplete removal.[1][2]

  • Poor Resin Swelling: If the solid support (resin) is not adequately swelled, the peptide chains can be too close together, which hinders the penetration of reagents.[1][5]

  • High Resin Loading: Overloading the initial amino acid on the resin can cause steric hindrance between the growing peptide chains, impeding reagent access.[1]

Q3: How can I detect if Fmoc deprotection is incomplete?

Multiple methods are available to monitor the completeness of the deprotection step:

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is a widely used test to detect free primary amines.[3] After the deprotection step, a small sample of resin beads is tested. A positive result (dark blue beads/solution) indicates the presence of free amines, signifying a successful deprotection.[1][3] A negative result (yellow or colorless beads) suggests the Fmoc group is still attached.[1][2] Note that this test is not reliable for N-terminal proline (a secondary amine), which typically gives a reddish-brown or yellow color.[1][3]

    • Other Tests: For secondary amines like proline, the Chloranil or Isatin tests can be used.[3][7] The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another alternative for detecting primary amines.[3]

  • Quantitative Detection Methods:

    • UV-Vis Spectrophotometry: This method involves monitoring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc group removal.[2][3][8] The adduct has a characteristic absorbance at approximately 301-312 nm.[2][3][9] By collecting the filtrate during the deprotection step and measuring its absorbance, one can track the reaction's progress.[1][8] Many automated peptide synthesizers use this method to automatically extend deprotection times until the reaction is complete.[3][10] A reduced or flattened absorbance peak can indicate slow or incomplete deprotection, often associated with peptide aggregation.[11]

Q4: My standard deprotection protocol is failing for a "difficult" sequence. What modifications can I make?

If you encounter a difficult sequence known for aggregation or steric hindrance, several protocol modifications can be implemented:

  • Extend Reaction Time: Increasing the duration of the deprotection step or performing a double deprotection can help ensure complete removal.[2]

  • Increase Reagent Concentration/Strength: While 20% piperidine in DMF is standard, using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), typically at 2-5% (v/v) in DMF, can be more effective.[12][13] However, be aware that DBU may increase the risk of side reactions like aspartimide formation.[12]

  • Change the Solvent: Switching the solvent from DMF to N-methylpyrrolidone (NMP) or adding DMSO can improve solvation and disrupt aggregation.[5]

  • Increase Temperature: Gently warming the reaction can improve deprotection efficiency, but it may also increase the risk of side reactions such as racemization.[2][5]

  • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO₄ to wash steps before coupling can help break up secondary structures and reduce aggregation.[5][6]

Data Presentation

Table 1: Standard Fmoc Deprotection Reagents and Conditions
ReagentConcentration (v/v)SolventTypical Reaction TimeNotes
Piperidine20%DMF or NMP10-20 minutesThe most widely used and effective standard reagent.[12]
Piperidine50-60%DMFNot SpecifiedCan be used for efficient Fmoc removal.[14]
Diethylamine10-60%DMA or DMF120-180 minutesAn inexpensive alternative, but requires significantly longer reaction times.[14]
Morpholine50%DMF20-30 minutesA "greener" alternative that can minimize side reactions like aspartimide formation.[14]
Table 2: Troubleshooting Strategies for Incomplete Deprotection
StrategyReagent/ConditionConcentrationSolventPurpose
Use a Stronger Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2-5%DMF or NMPFor difficult sequences where piperidine is ineffective.[12][13]
Alternative Base Combination DBU + Piperazine2% DBU, 5% PiperazineNMPShown to minimize DKP formation and enhance removal kinetics.[15][16]
Incorporate Additives Chaotropic Salts (e.g., NaClO₄, LiCl)0.8 MDMFDisrupts peptide secondary structure (aggregation) during washes.[6]
Solvent Modification N-Methyl-2-pyrrolidone (NMP)100%-Can improve solvation of the growing peptide chain.[5]
Temperature Increase Elevated Temperature--Increases reaction rate, but use with caution to avoid side reactions.[2][5]

Experimental Protocols

Protocol 1: Standard Manual Fmoc Deprotection

This protocol describes a typical two-step manual Fmoc deprotection.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2][12]

  • Solvent Wash: Drain the swelling solvent and wash the resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[1]

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate the mixture at room temperature for 10-20 minutes.[1][2]

  • Drain: Remove the deprotection solution by filtration.[1]

  • Second Deprotection (Optional but Recommended): Add a fresh solution of 20% piperidine in DMF and agitate for another 10-20 minutes.[2]

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove the deprotection reagent and the DBF-adduct.[1][2][12]

  • Confirmation (Optional): Perform a Kaiser test on a few beads to confirm the presence of free primary amines.[2][12]

Protocol 2: Kaiser Test (Ninhydrin Test)

This test confirms the presence of free primary amines after deprotection.[1]

  • Prepare Reagents:

    • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[7]

    • Reagent B: Dissolve 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[7]

    • Reagent C: Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[7]

  • Sample Collection: Take a small sample of the peptide-resin (10-15 beads) and place it in a small glass test tube.[1][7]

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1][7]

  • Heat: Heat the test tube at 100-110°C for 5 minutes.[1][7]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).[1]

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).[1]

Protocol 3: UV-Vis Spectrophotometry Monitoring

This method allows for quantitative monitoring of Fmoc group removal.

  • Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.[1]

  • Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol, DMF).[1]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-piperidine adduct (typically around 301-312 nm).[1][2][3]

  • Analyze Data: A consistent absorbance profile across synthesis cycles indicates reproducible deprotection. A flattened or significantly reduced peak suggests an incomplete or hindered reaction.[8][11]

Visualizations

Fmoc_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection Cycle cluster_qc Quality Control Swell Swell Resin in DMF Wash1 Wash with DMF (x3) Swell->Wash1 Deprotect Add 20% Piperidine/DMF Agitate 10-20 min Wash1->Deprotect Drain Drain Solution Deprotect->Drain Wash2 Wash with DMF (x5-7) Drain->Wash2 Test Kaiser Test Wash2->Test Ready Ready for Next Coupling Test->Ready Fmoc_Removal_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct DBF-Piperidine Adduct Piperidine->Adduct Traps DBF Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination E1cB Mechanism DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Free_Amine H₂N-Peptide-Resin Beta_Elimination->Free_Amine DBF->Adduct Troubleshooting_Tree Start Incomplete Deprotection Suspected (e.g., Negative Kaiser Test) Check_Reagents Are reagents fresh and correctly prepared? Start->Check_Reagents Action_Reagent Prepare fresh deprotection solution Check_Reagents->Action_Reagent No Difficult_Seq Is it a known 'difficult' sequence? (Aggregation-prone, sterically hindered) Check_Reagents->Difficult_Seq Yes Action_Repeat Repeat standard deprotection step Action_Reagent->Action_Repeat End_Success Problem Resolved Action_Repeat->End_Success Difficult_Seq->Action_Repeat No Action_Extend Extend deprotection time or perform double deprotection Difficult_Seq->Action_Extend Yes Action_Stronger Use stronger base (e.g., 2% DBU) or change solvent to NMP Action_Extend->Action_Stronger Action_Temp Increase reaction temperature (with caution) Action_Stronger->Action_Temp End_Fail Consult further/ Consider advanced strategies Action_Stronger->End_Fail Action_Temp->End_Success

References

Technical Support Center: Purification of Peptides Modified with Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides modified with Fmoc-NH-PEG12-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides modified with this compound?

A1: The primary challenges stem from the physicochemical properties imparted by the this compound moiety. The Fmoc group significantly increases hydrophobicity, which can lead to aggregation and altered solubility. The PEG12 linker, while relatively short, adds hydrophilicity and can cause peak broadening in chromatography due to its polymeric nature. The carboxylic acid terminus can influence the overall charge of the peptide, affecting its behavior in ion-exchange chromatography.

Q2: What are the most common impurities encountered during the synthesis of these modified peptides?

A2: Impurities often originate from the solid-phase peptide synthesis (SPPS) process. Common impurities include:

  • Truncated peptides: Sequences missing one or more amino acids due to incomplete coupling reactions.[1]

  • Deletion peptides: Peptides lacking an amino acid internally, often due to incomplete Fmoc deprotection.[1]

  • Incompletely deprotected peptides: Peptides retaining side-chain protecting groups.[1]

  • Diastereomeric impurities: Racemization of amino acid residues can occur during Fmoc deprotection.

  • Unreacted this compound: Excess PEG linker that has not been coupled to the peptide.

  • Side-products from cleavage: Artifacts generated during the cleavage of the peptide from the resin.

Q3: Which purification techniques are most effective for this compound modified peptides?

A3: The most powerful and commonly used technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1] This method separates molecules based on their hydrophobicity. Other useful techniques include:

  • Solid-Phase Extraction (SPE): Often used for initial sample cleanup and desalting before RP-HPLC.

  • Precipitation: Can be effective for removing highly soluble impurities.

Q4: How does the this compound modification affect the retention time in RP-HPLC?

A4: The large, hydrophobic Fmoc group will significantly increase the retention time of the modified peptide on a C18 column compared to its unmodified counterpart. The hydrophilic PEG12 linker can slightly counteract this effect, but the dominant influence on retention is typically the Fmoc group. The exact retention time will depend on the overall sequence and hydrophobicity of the peptide itself.

Troubleshooting Guides

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Problem 1: Poor peak shape (broadening, tailing, or splitting) in RP-HPLC.

  • Possible Cause: The PEG12 linker can lead to a heterogeneous population of molecules with slight variations in conformation, contributing to peak broadening. The hydrophobicity of the Fmoc group can also lead to on-column aggregation.

  • Solution:

    • Optimize the Gradient: Employ a shallower gradient around the elution point of the peptide. A slower increase in the organic mobile phase (e.g., acetonitrile) can improve resolution.[2][3][4][5]

    • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can reduce viscosity and disrupt secondary structures or aggregation, leading to sharper peaks.[2]

    • Modify the Mobile Phase:

      • Ion-Pairing Agent: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both aqueous and organic mobile phases to maintain a low pH and protonate acidic residues, which can improve peak shape.[3]

      • Alternative Organic Modifiers: In some cases, using isopropanol (B130326) or a mixture of acetonitrile (B52724) and isopropanol as the organic phase can improve peak shape for hydrophobic peptides.[2]

Problem 2: Co-elution of the desired peptide with impurities.

  • Possible Cause: Truncated or deletion sequences that are only slightly different in hydrophobicity from the full-length product can be difficult to resolve.

  • Solution:

    • High-Resolution Columns: Use a high-quality C18 column with a smaller particle size (e.g., < 5 µm) and a suitable pore size for peptides (e.g., 100-300 Å).[2]

    • Multi-Step Purification: If co-elution persists, consider a two-step HPLC purification. The first run can be a broader gradient to isolate a fraction containing the target peptide, which is then subjected to a second, very shallow gradient for final polishing.

    • Orthogonal Purification: If RP-HPLC alone is insufficient, consider an orthogonal technique like ion-exchange chromatography if the peptide and impurities have different net charges.

Sample Preparation and Handling

Problem 3: The crude peptide is a sticky or oily solid after cleavage and precipitation.

  • Possible Cause: This is common for hydrophobic and protected peptides. Residual scavengers from the cleavage cocktail or the inherent properties of the Fmoc-PEGylated peptide can lead to this consistency.

  • Solution:

    • Thorough Precipitation: Ensure the peptide is precipitated in a large volume of cold diethyl ether.[6][7] Keep the mixture at a low temperature (e.g., 4°C or -20°C) for an extended period (e.g., overnight) to maximize precipitation.[8]

    • Multiple Ether Washes: Wash the precipitated peptide multiple times with cold diethyl ether to remove residual scavengers and other organic-soluble impurities.[8]

    • Trituration: If the product remains oily, trituration with a solvent in which the impurities are soluble but the peptide is not (e.g., isopropanol followed by ether) can help to solidify the product.[8]

Problem 4: The purified peptide has low solubility in aqueous buffers.

  • Possible Cause: The presence of the hydrophobic Fmoc group can significantly reduce the aqueous solubility of the peptide.

  • Solution:

    • Dissolution in Organic Solvents: Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before diluting with the desired aqueous buffer.

    • Lyophilization from Acetonitrile/Water: After purification, co-lyophilizing the peptide from a mixture of acetonitrile and water can result in a more flocculent powder that is easier to dissolve.

    • Final Deprotection: If the Fmoc group is not required for the final application, its removal with a base like piperidine (B6355638) will significantly increase the hydrophilicity and aqueous solubility of the PEGylated peptide.

Experimental Protocols

General RP-HPLC Purification Protocol
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A common starting gradient is a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes. This can be optimized to a shallower gradient around the retention time of the target peptide.[3]

  • Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for analytical scale, 10-20 mL/min for preparative scale).

  • Detection: UV absorbance at 214 nm and 280 nm. The Fmoc group also absorbs at around 301 nm.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A if soluble) and filter through a 0.45 µm filter before injection.

Solid-Phase Extraction (SPE) for Desalting
  • Cartridge: C18 SPE cartridge.

  • Conditioning: Wash the cartridge with one column volume of acetonitrile, followed by one column volume of 0.1% TFA in water.

  • Loading: Dissolve the crude peptide in a minimal volume of 0.1% TFA in water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with two column volumes of 0.1% TFA in water to remove salts and very hydrophilic impurities.

  • Elution: Elute the peptide with a solution of 50-70% acetonitrile in 0.1% TFA in water.[9] The exact percentage of acetonitrile may need to be optimized.

  • Drying: Lyophilize the eluted fraction to obtain the desalted peptide.

Precipitation Protocol
  • Cleavage: After cleaving the peptide from the resin using a suitable cleavage cocktail (e.g., TFA/TIS/H2O), filter to remove the resin beads.

  • Volume Reduction: If necessary, concentrate the filtrate under a stream of nitrogen to reduce the volume of TFA.

  • Precipitation: Add the concentrated cleavage solution dropwise to a vigorously stirring beaker containing at least a 10-fold excess of cold diethyl ether.[6][8]

  • Incubation: Allow the peptide to precipitate at a low temperature (e.g., 4°C or -20°C) for at least 1 hour, or overnight for better recovery.[8]

  • Collection: Collect the precipitate by centrifugation or filtration.

  • Washing: Wash the peptide pellet multiple times with cold diethyl ether to remove soluble impurities.[8]

  • Drying: Dry the purified peptide under vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
RP-HPLC Hydrophobic InteractionHigh resolution, well-establishedCan be time-consuming, requires specialized equipmentHigh-purity final product
SPE Hydrophobic InteractionFast, good for desaltingLower resolution than HPLCSample cleanup, desalting
Precipitation Differential SolubilitySimple, removes soluble impuritiesLow resolution, potential for product lossInitial purification from cleavage cocktail

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification Strategies cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis cleavage Cleavage from Resin synthesis->cleavage crude Crude Peptide Mixture cleavage->crude precipitation Precipitation crude->precipitation Optional spe Solid-Phase Extraction crude->spe Cleanup hplc RP-HPLC crude->hplc precipitation->hplc spe->hplc analysis Purity Analysis (LC-MS) hplc->analysis lyophilization Lyophilization analysis->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General experimental workflow for the purification of synthetic peptides.

troubleshooting_hplc problem Poor RP-HPLC Peak Shape cause1 PEG Heterogeneity problem->cause1 cause2 Aggregation problem->cause2 cause3 Suboptimal Gradient problem->cause3 solution1 Optimize Gradient (Shallow) cause1->solution1 solution2 Increase Column Temperature cause2->solution2 solution3 Modify Mobile Phase cause2->solution3 cause3->solution1

Caption: Troubleshooting logic for poor peak shape in RP-HPLC.

References

identifying and minimizing side reactions with Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing side reactions when using Fmoc-NH-PEG12-CH2COOH in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most frequently encountered side reactions can be categorized into two main classes: those related to the Fmoc deprotection step and those occurring during the coupling of the carboxylic acid moiety.

  • Fmoc Deprotection-Related Side Reactions:

    • Incomplete Deprotection: The Fmoc group may not be completely removed, leading to the termination of chain elongation. This is often due to steric hindrance or aggregation of the peptide-PEG conjugate on the solid support.

    • Dibenzofulvene (DBF) Adduct Formation: The byproduct of Fmoc deprotection, dibenzofulvene, is a reactive electrophile that can form adducts with the newly liberated amine if not efficiently scavenged by the base (e.g., piperidine).

  • Coupling-Related Side Reactions:

    • Incomplete Coupling: The carboxylic acid of the PEG linker may not react completely with the target amine, resulting in deletion sequences. This can be caused by steric hindrance, aggregation, or suboptimal activation of the carboxylic acid.

    • Side Reactions with Coupling Reagents: Carbodiimide-based coupling reagents like EDC can sometimes lead to the formation of N-acylurea byproducts, which can be difficult to remove.

    • Racemization: While less common for the PEG linker itself, the activation and coupling of subsequent amino acids can be prone to racemization, especially with certain coupling reagents.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my peptide plus the this compound linker still attached. What is the likely cause and how can I fix it?

A2: This strongly indicates incomplete Fmoc deprotection of the PEG linker. The bulky and flexible nature of the PEG chain can sometimes hinder the access of the piperidine (B6355638) base to the Fmoc group, especially in sterically crowded environments on a solid support.

Troubleshooting Steps for Incomplete Fmoc Deprotection:

  • Increase Deprotection Time: Extend the piperidine treatment time. A standard 2 x 10-minute treatment may be insufficient.

  • Increase Piperidine Concentration: While 20% piperidine in DMF is standard, increasing the concentration to 30-50% can enhance the deprotection rate.

  • Elevate the Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-35°C) can improve reaction kinetics.

  • Change the Solvent: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) can improve the solvation of the peptide-PEG conjugate and disrupt aggregation, thereby facilitating deprotection.

  • Use a Stronger Base: In particularly difficult cases, a stronger base cocktail, such as 2% DBU/2% piperidine in DMF, can be employed. However, this should be used with caution as it can increase the risk of other side reactions like aspartimide formation.

Q3: My peptide-PEG conjugate is showing signs of aggregation on the resin (e.g., poor swelling, slow reaction kinetics). How can I minimize this?

A3: Aggregation is a common challenge in solid-phase peptide synthesis, and the presence of a long, flexible PEG chain can sometimes contribute to it.

Strategies to Minimize Aggregation:

  • Solvent Choice: Use NMP instead of DMF, as it is a better solvent for disrupting secondary structures. Adding a small percentage of DMSO (e.g., 5-10%) to the DMF or NMP can also be beneficial.

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt hydrogen bonding and reduce aggregation.[1]

  • "Magic Mixture": For very difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene (B1197577) carbonate can be used as the solvent for acylation.[1]

  • Low-Loading Resin: Start your synthesis with a resin that has a lower substitution level (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains, reducing intermolecular aggregation.[1]

  • Incorporate Pseudoproline Dipeptides: If synthesizing a peptide, incorporating pseudoproline dipeptides at strategic locations can disrupt the formation of secondary structures that lead to aggregation.[1]

Q4: I am seeing a byproduct with a mass increase of +18 Da after coupling this compound with a carbodiimide (B86325) reagent like EDC. What could this be?

A4: A mass increase of +18 Da often corresponds to the hydrolysis of the activated carboxylic acid back to its original form before it has a chance to couple with the target amine. This is a common side reaction with carbodiimides, especially in the presence of water.

Minimizing Hydrolysis and N-Acylurea Formation:

  • Use Anhydrous Solvents: Ensure that your reaction solvents (e.g., DMF, DCM) are anhydrous.

  • Add an Additive: Perform the coupling in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure. These additives form more stable active esters that are less prone to hydrolysis and can reduce the formation of N-acylurea byproducts.

  • Switch Coupling Reagent: Consider using a phosphonium- or uronium-based coupling reagent like HATU, HBTU, or PyBOP. These reagents are generally more efficient and less prone to the side reactions associated with carbodiimides.[2][3]

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

Symptom: The Kaiser test is negative (yellow beads) after the deprotection step, or HPLC/MS analysis of the cleaved product shows a significant peak corresponding to the Fmoc-protected peptide-PEG conjugate.

Troubleshooting Workflow

G Troubleshooting Incomplete Fmoc Deprotection start Incomplete Fmoc Deprotection Detected step1 Increase Deprotection Time (e.g., 2 x 20 min) start->step1 step2 Increase Piperidine Concentration (e.g., 30-50% in DMF) step1->step2 If still incomplete end_success Successful Deprotection step1->end_success Successful step3 Change Solvent to NMP step2->step3 If still incomplete step2->end_success Successful step4 Elevate Temperature (e.g., 30-35°C) step3->step4 If still incomplete step3->end_success Successful step5 Use Stronger Base (e.g., 2% DBU/2% Piperidine in DMF) step4->step5 If still incomplete step4->end_success Successful step5->end_success Successful end_fail Consider Resynthesis with Alternative Strategy step5->end_fail If still incomplete

Caption: Workflow for troubleshooting incomplete Fmoc deprotection.

Quantitative Data Summary: Fmoc Deprotection Conditions

ParameterStandard ProtocolOptimized Protocol 1Optimized Protocol 2Rationale
Base Concentration 20% Piperidine in DMF30% Piperidine in DMF20% Piperidine in NMPA higher concentration of base or a more effective solvent can increase the reaction rate and disrupt aggregation.[4][5]
Deprotection Time 2 x 10 min2 x 20 min2 x 15 minAllows more time for the base to overcome steric hindrance.[6]
Temperature Room TemperatureRoom Temperature35°CElevated temperatures can help disrupt aggregation and increase reaction kinetics.
Expected Purity >90% (for simple peptides)>95% (for difficult sequences)>95% (for difficult sequences)Optimized conditions lead to more complete deprotection and higher purity of the final product.
Issue 2: Inefficient Coupling of this compound

Symptom: The Kaiser test is positive (blue beads) after the coupling step, or HPLC/MS analysis of the cleaved product shows a significant amount of the un-PEGylated peptide.

Troubleshooting Workflow

G Troubleshooting Inefficient Coupling start Inefficient Coupling Detected step1 Double Couple start->step1 step2 Increase Equivalents of PEG Linker and Coupling Reagent step1->step2 If still incomplete end_success Successful Coupling step1->end_success Successful step3 Switch Coupling Reagent (e.g., to HATU or HBTU) step2->step3 If still incomplete step2->end_success Successful step4 Change Solvent to NMP or add DMSO step3->step4 If still incomplete step3->end_success Successful step5 Elevate Temperature (e.g., 40-50°C) step4->step5 If still incomplete step4->end_success Successful step5->end_success Successful end_fail Consider Resynthesis or Alternative Coupling Strategy step5->end_fail If still incomplete

Caption: Workflow for troubleshooting inefficient coupling of the PEG linker.

Quantitative Data Summary: Comparison of Coupling Reagents

Coupling ReagentEquivalents (Reagent:Linker:Base)Typical Reaction TimeRelative EfficiencyPotential Side Reactions
DIC/HOBt 1.1 : 1 : 22-4 hoursGoodN-acylurea formation, dehydration of Asn/Gln side chains.
HBTU 1.1 : 1 : 21-2 hoursVery GoodGuanidinylation of the N-terminus if used in large excess.[1]
HATU 1.1 : 1 : 230-60 minutesExcellentLower risk of racemization compared to HBTU.
COMU 1.1 : 1 : 230-60 minutesExcellentGenerally considered a safer alternative to benzotriazole-based reagents.[7]

Experimental Protocols

Protocol 1: On-Resin Kaiser Test for Monitoring Fmoc Deprotection

This qualitative test is used to detect the presence of free primary amines on the solid support.

Materials:

  • Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695).

  • Reagent B: 80 g phenol (B47542) in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Small glass test tubes.

  • Heating block or water bath at 100-120°C.

  • Ethanol for washing.

Procedure:

  • Withdraw a small sample of resin beads (approx. 5-10 mg) from your reaction vessel.

  • Place the beads in a small glass test tube.

  • Wash the beads three times with ethanol to remove any residual DMF and piperidine.

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue Beads and Solution: Indicates the presence of free primary amines (successful deprotection).

  • Yellow or Colorless Beads and Solution: Indicates the absence of free primary amines (incomplete deprotection).[8][9][10]

  • Slightly Blue Beads or Solution: Indicates partial deprotection; further deprotection is required.

Protocol 2: RP-HPLC Analysis of Cleaved PEGylated Peptide

This protocol provides a general method for analyzing the purity of your crude PEGylated peptide after cleavage from the resin.

Materials:

  • RP-HPLC system with a UV detector.

  • C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Cold diethyl ether.

Procedure:

  • Cleavage: Treat a small amount of the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10-20 µL of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

    • Monitor the absorbance at 214 nm and 280 nm.

Data Analysis:

  • Integrate the peaks in the chromatogram to determine the relative purity of your PEGylated peptide.

  • Collect fractions and analyze by mass spectrometry to confirm the identity of the main product and any major impurities. The retention time of the PEGylated peptide will be different from the un-PEGylated peptide, often with broader peaks due to the polydispersity of the PEG chain.[11][12]

Signaling Pathways and Logical Relationships

G This compound Reaction Pathways and Side Reactions cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Reaction Fmoc_PEG Fmoc-NH-PEG-Peptide Free_Amine_PEG H2N-PEG-Peptide (Desired Product) Fmoc_PEG->Free_Amine_PEG Piperidine DBF_Adduct DBF-Piperidine Adduct Fmoc_PEG->DBF_Adduct Piperidine Incomplete_Deprotection Incomplete Deprotection (Side Product) Fmoc_PEG->Incomplete_Deprotection Insufficient Deprotection Free_Amine_Peptide H2N-Peptide Coupled_Product Fmoc-NH-PEG-Peptide (Desired Product) Free_Amine_Peptide->Coupled_Product Incomplete_Coupling Unreacted H2N-Peptide (Deletion Sequence) Free_Amine_Peptide->Incomplete_Coupling Inefficient Coupling PEG_COOH This compound PEG_COOH->Coupled_Product Coupling Reagent (e.g., HATU) NAcylurea N-Acylurea (Side Product) PEG_COOH->NAcylurea Carbodiimide (e.g., EDC)

Caption: Reaction pathways and potential side reactions in the use of this compound.

References

Technical Support Center: Optimizing PEGylation with Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your PEGylation reactions using Fmoc-NH-PEG12-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the first step in using this compound for conjugation?

A1: The first crucial step is the activation of the terminal carboxylic acid group (-COOH). This is typically achieved using a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process minimizes the risk of EDC-mediated polymerization of amine-containing biomolecules[1].

Q2: At what pH should I perform the carboxyl group activation?

A2: The activation of the carboxyl group with EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. A common buffer choice is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), as it lacks primary amines and carboxyl groups that could interfere with the reaction[1][2].

Q3: What is the optimal pH for conjugating the activated PEG to my amine-containing molecule?

A3: The reaction of the NHS-activated PEG with a primary amine is most efficient at a neutral to slightly basic pH, generally between 7.0 and 9.0[3][4][5][6]. For many proteins and peptides, a pH of 8.3-8.5 is recommended to balance efficient acylation of the primary amine and minimal hydrolysis of the NHS ester[5][6]. Buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) are suitable, but avoid buffers containing primary amines like Tris or glycine[5].

Q4: How do I remove the Fmoc protecting group?

A4: The Fmoc group is base-labile and can be removed using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF)[7][8][9]. The reaction is typically fast, often complete within minutes at room temperature[8].

Q5: My PEGylated product is showing low yield. What are the common causes?

A5: Low yield can stem from several factors:

  • Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, especially at higher pH values[5]. Ensure you proceed with the amine conjugation step promptly after activation.

  • Suboptimal Molar Ratios: The molar ratios of EDC, NHS, and your amine-containing molecule are critical. An excess of EDC and NHS over the PEG-COOH is generally recommended for efficient activation[1][10][11].

  • Poor Solubility: Ensure all reactants are fully dissolved in a suitable buffer or solvent system. The hydrophilic PEG spacer in this compound generally improves aqueous solubility[12][13][14].

  • Inactive Reagents: EDC is particularly sensitive to moisture and can lose activity. Use fresh, high-quality reagents and handle them in a dry environment[10].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Inefficient activation of the carboxyl group.Optimize the molar ratio of EDC/NHS to PEG-COOH (see Table 1). Ensure the activation pH is between 4.5-6.0. Use fresh EDC.
Hydrolysis of the activated NHS ester.Perform the conjugation to the amine immediately after the activation step. Maintain the conjugation pH between 7.0-8.5.
Inactive amine on the target molecule.Confirm the availability and reactivity of the primary amine on your substrate. Ensure the conjugation buffer does not contain competing amines (e.g., Tris, glycine).
Poor Solubility of Reactants The target molecule is not soluble in the reaction buffer.Consider using a co-solvent like DMSO or DMF, ensuring it is compatible with your biomolecule. The PEG linker itself is designed to enhance aqueous solubility[12][13][14].
Presence of Multiple PEGylated Species Reaction conditions are too harsh, leading to non-specific binding.Optimize the reaction time and temperature. A lower temperature (4-25°C) is generally preferred[3][4]. Adjust the molar ratio of the PEG reagent to your target molecule.
Difficulty in Removing the Fmoc Group Incomplete deprotection reaction.Ensure a sufficient excess of 20% piperidine in DMF is used. Increase the reaction time if necessary, and monitor the deprotection using HPLC.

Quantitative Data Summary

Table 1: Recommended Molar Ratios for Carboxyl Group Activation

Reactant Molar Ratio (relative to PEG-COOH) Notes
EDC 2 - 10 fold excessA molar excess drives the activation reaction efficiently[1]. Too much EDC can lead to byproducts[10].
NHS/Sulfo-NHS 2 - 5 fold excessA molar excess helps to efficiently convert the O-acylisourea intermediate to the more stable NHS ester[1].

Table 2: Recommended pH and Buffer Conditions

Step pH Range Recommended Buffers Buffers to Avoid
Carboxyl Activation 4.5 - 6.0MESBuffers with primary amines or carboxyls
Amine Conjugation 7.0 - 9.0 (Optimal: 8.3-8.5)PBS, HEPES, Borate[5]Tris, Glycine[5]
Fmoc Deprotection BasicN/A (Piperidine in DMF)N/A

Experimental Protocols

Two-Step Protocol for PEGylation of an Amine-Containing Molecule

This protocol is preferred as it minimizes the risk of EDC-mediated polymerization of the target molecule[1].

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: 0.1 M PBS or Borate buffer, pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Fmoc Deprotection Solution: 20% piperidine in DMF

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the PEG solution[1].

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

    • Add the activated PEG solution to the amine-containing molecule solution. A slight molar excess of the activated PEG may be desired.

    • Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to quench any unreacted NHS-activated PEG. Incubate for 15-30 minutes.

  • Purification:

    • Purify the PEGylated product using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove excess PEG and byproducts.

  • Fmoc Deprotection (if required):

    • After purification, dissolve the PEGylated product in DMF.

    • Add the Fmoc Deprotection Solution and incubate for 5-15 minutes at room temperature[8].

    • Remove the deprotection solution and byproducts through precipitation and washing, or by another round of purification.

Visualizations

PEGylation_Workflow start Start: this compound activation 1. Activation of -COOH with EDC/NHS (pH 4.5-6.0) start->activation activated_peg Fmoc-NH-PEG12-CH2CO-NHS activation->activated_peg conjugation 2. Conjugation to Amine-Molecule (pH 7.0-9.0) activated_peg->conjugation peg_conjugate Fmoc-PEG-Molecule conjugation->peg_conjugate purification1 3. Purification peg_conjugate->purification1 purified_conjugate Purified Fmoc-PEG-Molecule purification1->purified_conjugate deprotection 4. Fmoc Deprotection (20% Piperidine/DMF) purified_conjugate->deprotection final_product Final Product: NH2-PEG-Molecule deprotection->final_product purification2 5. Final Purification final_product->purification2 end End purification2->end

Caption: Workflow for PEGylation using this compound.

Troubleshooting_Tree start Low PEGylation Yield? check_activation Check Activation Conditions: - Fresh EDC/NHS? - pH 4.5-6.0? - Molar Ratios Correct? start->check_activation Start Here check_conjugation Check Conjugation Conditions: - pH 7.0-9.0? - Amine-free buffer? - Reaction time/temp optimal? check_activation->check_conjugation Yes yes_activation Yes no_activation No optimize_activation Optimize Activation: - Use fresh reagents - Adjust pH and molar ratios check_activation->optimize_activation No check_solubility Are all reactants fully dissolved? check_conjugation->check_solubility Yes optimize_conjugation Optimize Conjugation: - Change buffer - Adjust pH, time, and temp check_conjugation->optimize_conjugation No optimize_solubility Improve Solubility: - Use co-solvents (DMSO, DMF) - Check buffer concentration check_solubility->optimize_solubility No further_analysis Further Analysis: - Characterize starting materials - Analyze side products check_solubility->further_analysis Yes yes_conjugation Yes no_conjugation No yes_solubility Yes no_solubility No

Caption: Troubleshooting decision tree for low PEGylation yield.

References

addressing incomplete coupling of Fmoc-NH-PEG12-CH2COOH to resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during solid-phase peptide synthesis, with a specific focus on addressing the incomplete coupling of Fmoc-NH-PEG12-CH2COOH to the resin.

Troubleshooting Guide: Incomplete Coupling of this compound

Incomplete coupling of large, sterically hindered building blocks like this compound is a common issue in SPPS. This guide provides a systematic approach to diagnose and resolve this problem.

dot

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks & Monitoring cluster_2 Troubleshooting Strategies cluster_3 Verification A Incomplete Coupling of This compound B Perform Kaiser Test A->B C Positive Result (Blue Beads) B->C Indicates free amines D Negative Result (Colorless/Yellow Beads) B->D Indicates complete coupling E Optimize Coupling Protocol C->E M Successful Coupling D->M F Double Couple E->F G Increase Reagent Equivalents E->G H Use a More Potent Coupling Reagent E->H I Extend Coupling Time E->I J Address Potential Aggregation E->J K Re-run Kaiser Test F->K G->K H->K I->K J->K L Cleavage & HPLC Analysis K->L For quantitative assessment L->M

Caption: Troubleshooting workflow for incomplete coupling.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for the incomplete coupling of this compound?

A1: The most common reasons for poor coupling efficiency of this large PEGylated linker include:

  • Steric Hindrance: The bulky nature of the Fmoc protecting group combined with the long PEG12 chain can physically obstruct the reactive carboxyl group from accessing the free amine on the resin.

  • Peptide Aggregation: The growing peptide-PEG chain on the resin can aggregate, leading to the formation of secondary structures that mask the reactive sites.[1]

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to efficiently activate the carboxylic acid of the PEG linker.

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites.

  • Reagent Quality: Degradation of the this compound or the coupling reagents can lead to reduced reactivity.

Q2: I performed a Kaiser test after the coupling step, and the beads are blue. What should I do?

A2: Blue beads in a Kaiser test indicate the presence of unreacted primary amines, confirming that the coupling was incomplete.[2] The recommended course of action is to perform a "double coupling," which involves repeating the coupling step with fresh reagents. If the issue persists, consider optimizing the coupling protocol by using a more potent coupling reagent or increasing the equivalents of the reagents.

Q3: Can I extend the coupling time to improve the efficiency for this compound?

A3: Yes, extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) can sometimes improve the coupling efficiency for sterically hindered building blocks. However, be aware that prolonged reaction times can potentially lead to side reactions, such as racemization. It is advisable to monitor the progress with periodic Kaiser tests.

Q4: Which coupling reagents are recommended for a difficult coupling like this?

A4: For challenging couplings involving sterically hindered amino acids or linkers, more potent activating reagents are often necessary. While standard carbodiimide (B86325) reagents like DIC in combination with an additive like HOBt can be effective, uronium/aminium or phosphonium (B103445) salt-based reagents are generally more powerful. Consider using reagents such as:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

Q5: How can I address potential peptide aggregation on the resin?

A5: Peptide aggregation can significantly hinder coupling efficiency.[1] To mitigate this, you can:

  • Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling reaction can help disrupt secondary structures.

  • Optimize Solvents: Using a solvent mixture, such as DMF/NMP or DMF/DMSO, can improve the solvation of the growing peptide chain.[1]

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can sometimes disrupt aggregation, but this should be done with caution to avoid side reactions.

Quantitative Data Summary

The following table provides recommended starting conditions for the coupling of this compound. These may need to be optimized based on the specific resin and reaction conditions.

ParameterStandard CouplingDouble Coupling (for difficult couplings)
This compound 3 - 5 equivalents3 - 5 equivalents (for each coupling)
Coupling Reagent (e.g., HATU) 2.9 - 4.9 equivalents2.9 - 4.9 equivalents (for each coupling)
Base (e.g., DIPEA) 6 - 10 equivalents6 - 10 equivalents (for each coupling)
Reaction Time 1 - 4 hours1 - 4 hours (for each coupling)
Solvent DMF or NMPDMF or NMP

Experimental Protocols

Protocol 1: Qualitative Monitoring of Coupling Efficiency using the Kaiser Test

The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin.[2]

Reagents:

  • Solution A: 1 g of ninhydrin (B49086) in 20 mL of n-butanol.

  • Solution B: 40 g of phenol (B47542) in 20 mL of n-butanol.

  • Solution C: 1.0 mL of a 16.5 mg/mL KCN solution in water diluted with 49 mL of pyridine.[2]

Procedure:

  • After the coupling reaction, wash a small sample of the resin (10-15 beads) thoroughly with DMF.

  • Place the washed resin beads in a small test tube.

  • Add 2-3 drops of Solution A, 2-3 drops of Solution B, and 2-3 drops of Solution C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Colorless/Yellow beads and solution: Negative result, indicating complete coupling.

  • Blue beads: Positive result, indicating the presence of free amines and incomplete coupling.

Protocol 2: Quantitative Assessment of Coupling by Cleavage and HPLC Analysis

This protocol allows for a quantitative assessment of the coupling efficiency by cleaving the product from the resin and analyzing it by High-Performance Liquid Chromatography (HPLC).

dot

HPLC_Workflow A Resin with PEGylated Peptide B Cleavage from Resin (e.g., TFA cocktail) A->B C Precipitation & Washing (Cold Ether) B->C D Dissolution in Appropriate Solvent C->D E HPLC Analysis D->E F Quantification of Peak Areas E->F

Caption: Workflow for quantitative analysis by HPLC.

Procedure:

  • Resin Preparation: After the coupling reaction and washing, dry a small, accurately weighed amount of the resin (e.g., 10-20 mg) under vacuum.

  • Cleavage:

    • Place the dried resin in a reaction vessel.

    • Add a cleavage cocktail appropriate for your resin and protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the cleaved product by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitate and decant the ether.

    • Wash the pellet with cold ether two more times to remove scavengers.

    • Dry the final product under vacuum.

  • Sample Preparation for HPLC:

    • Dissolve the dried product in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • HPLC Analysis:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Data Analysis:

    • Integrate the peak areas of the desired PEGylated product and any uncoupled starting material (if it elutes and is detectable).

    • Calculate the coupling efficiency based on the relative peak areas. The retention time of PEGylated peptides often increases with the length of the PEG chain.[3]

References

Technical Support Center: Synthesis of Peptides with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges encountered when using long Polyethylene (B3416737) Glycol (PEG) linkers in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the successful synthesis of PEGylated peptides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides with long PEG linkers, offering potential causes and solutions.

Issue 1: Incomplete Coupling or Low Yield

Question: I am experiencing incomplete coupling reactions and a low final yield when incorporating a long PEG linker into my peptide sequence on a solid support. What could be the cause and how can I resolve this?

Answer:

Incomplete coupling and low yields are common challenges when working with long PEG linkers due to their large hydrodynamic volume and potential for steric hindrance.[1][2]

Possible Causes:

  • Steric Hindrance: The sheer size of a long PEG chain can physically block the reactive end of the linker from accessing the N-terminus of the growing peptide chain on the solid support.[2][3] This effect becomes more pronounced as the peptide chain elongates and the resin becomes more crowded.

  • Poor Solvation of the PEG Linker: While PEG is known for its solubility, long chains may not be optimally solvated in standard solid-phase peptide synthesis (SPPS) solvents like N,N-Dimethylformamide (DMF), leading to reduced reactivity.

  • Aggregation of the Peptide-Resin: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the resin, further hindering the accessibility of the N-terminus for coupling.[4][5] The presence of a long PEG linker can sometimes exacerbate this issue.

  • Suboptimal Activation of the PEG Linker: The carboxylic acid group of the PEG linker may not be sufficiently activated for efficient coupling.

Solutions and Troubleshooting Steps:

  • Optimize Coupling Reagents and Conditions:

    • Use a stronger activating agent: Switch to more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) which are known to be effective for sterically hindered couplings.

    • Increase reaction time and temperature: Allow for longer coupling times (e.g., 4-24 hours) and consider performing the reaction at an elevated temperature (e.g., 55°C) or using a microwave peptide synthesizer to overcome the energy barrier for coupling.[4][6]

    • Increase reagent concentration: Using a higher concentration of the PEG linker and coupling reagents can drive the reaction to completion.[7]

  • Improve Solvation:

    • Switch to a different solvent system: Consider using N-Methyl-2-pyrrolidone (NMP) instead of or in combination with DMF, as it can be a better solvent for both the peptide and the PEG linker.[5] Adding a small amount of a chaotropic agent like LiCl can also help to disrupt aggregation and improve solvation.[6]

  • Address Peptide Aggregation:

    • Incorporate pseudoproline dipeptides: The strategic insertion of pseudoproline dipeptides into the peptide sequence can disrupt the secondary structures that lead to aggregation.[4]

    • Use a PEG-based resin: Resins with a polyethylene glycol core, such as NovaPEG or TentaGel, can improve the solvation of the growing peptide chain and reduce aggregation.[6][8]

  • Consider a "Safety-Catch" Linker Strategy:

    • This approach utilizes a linker that is stable throughout the synthesis but can be activated for cleavage under specific conditions at the end.[9][10] This allows for more flexibility in the coupling and deprotection steps.

Issue 2: Difficult Purification of the Final PEGylated Peptide

Question: I have successfully synthesized my PEGylated peptide, but I am facing significant challenges in purifying it using standard HPLC methods. The product peak is broad, and it is difficult to separate from impurities. What can I do?

Answer:

The purification of peptides containing long PEG linkers is notoriously difficult due to the inherent polydispersity of most PEG reagents and the similar chromatographic behavior of closely related impurities.[11][12]

Possible Causes:

  • Polydispersity of the PEG Linker: Most commercial PEG linkers are not monodisperse, meaning they consist of a mixture of chains with varying numbers of ethylene (B1197577) glycol units.[13] This results in a heterogeneous mixture of final peptide products that are difficult to separate by HPLC.

  • Presence of Deletion Sequences: Incomplete coupling at any stage of the synthesis will lead to deletion sequences, which can be challenging to separate from the desired product, especially when a large PEG linker is attached.

  • Aggregation of the Purified Peptide: The final PEGylated peptide may aggregate in the purification buffer, leading to broad peaks and poor resolution.

  • Similar Retention Times of Impurities: Impurities such as peptides with slightly shorter or longer PEG chains, or deletion sequences, may have very similar retention times to the target peptide.[12]

Solutions and Troubleshooting Steps:

  • Use Monodisperse PEG Linkers: Whenever possible, utilize monodisperse PEG linkers to ensure a homogeneous final product.[12] This will significantly simplify the purification process.

  • Optimize HPLC Conditions:

    • Adjust the gradient: Use a shallower gradient to improve the separation of closely eluting species.

    • Change the stationary phase: A column with a different chemistry or pore size may provide better resolution.

    • Modify the mobile phase: Adding ion-pairing agents or changing the organic modifier can alter the selectivity of the separation.

  • Employ Alternative Purification Techniques:

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be effective in separating PEGylated peptides from non-PEGylated impurities or species with a different number of attached PEG chains.[11][14]

    • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to remove unreacted PEG linker or smaller impurities.[11]

    • Ultrafiltration: This method can be used to separate the PEGylated peptide from smaller impurities based on molecular weight cutoff.[15]

Frequently Asked Questions (FAQs)

Q1: What is the maximum length of a PEG linker that can be reasonably used in solid-phase peptide synthesis?

A1: While there is no strict maximum, challenges with steric hindrance, solubility, and purification increase significantly with the length of the PEG linker.[1] Linkers up to PEG24 or even longer have been successfully incorporated, but this often requires significant optimization of the synthesis and purification protocols. For very long PEG chains (e.g., >2000 Da), a solution-phase conjugation approach after peptide synthesis and purification may be more practical.[3]

Q2: How does the presence of a long PEG linker affect the characterization of the final peptide?

A2: Long PEG linkers can complicate characterization by mass spectrometry. The polydispersity of the PEG can result in a broad distribution of masses rather than a single sharp peak.[16] Tandem mass spectrometry (MS/MS) for sequencing can also be challenging due to the fragmentation of the PEG chain. Specialized analytical techniques, such as MALDI-TOF MS and liquid chromatography-mass spectrometry (LC/MS) with deconvolution software, are often required for accurate characterization.[16][17]

Q3: Can I attach a long PEG linker to the side chain of an amino acid instead of the N-terminus?

A3: Yes, it is possible to attach a PEG linker to the side chain of an amino acid, such as lysine (B10760008) or a cysteine residue.[3] This approach can be advantageous for minimizing interference with the peptide's biological activity if the N-terminus is crucial for function.[18] However, this requires the use of an appropriately protected amino acid with an orthogonal protecting group on its side chain to allow for selective deprotection and PEGylation.

Q4: Are there any alternatives to long PEG linkers for improving the solubility and stability of my peptide?

A4: Yes, several alternatives exist. These include:

  • Shorter, branched PEG linkers: These can provide a similar hydrodynamic volume to a long linear PEG but may be easier to handle synthetically.[1]

  • Hydrophilic amino acid sequences: Incorporating stretches of hydrophilic amino acids like serine, threonine, or lysine can improve solubility.

  • Other hydrophilic polymers: Polymers such as polysarcosine or poly(2-oxazoline) are being explored as alternatives to PEG.

Quantitative Data Summary

While precise quantitative data is highly dependent on the specific peptide sequence and PEG linker used, the following table summarizes the general impact of increasing PEG linker length on key synthesis parameters.

ParameterImpact of Increasing PEG Linker LengthRationale
Coupling Efficiency DecreasesIncreased steric hindrance makes it more difficult for the activated PEG linker to reach the N-terminus of the peptide.[2]
Crude Purity DecreasesLower coupling efficiency leads to a higher proportion of deletion sequences and other impurities.
Purification Difficulty IncreasesThe polydispersity of long PEG linkers results in a heterogeneous product mixture that is challenging to separate using standard HPLC.[11][12]
Final Yield DecreasesA combination of lower coupling efficiency and losses during purification contributes to a lower overall yield.
Solubility of Final Peptide IncreasesThe hydrophilic nature of the PEG chain generally enhances the solubility of the peptide.[1][12]

Experimental Protocols

Protocol 1: Optimized Coupling of a Long PEG Linker in SPPS

This protocol outlines a method for coupling a long PEG linker to a peptide on a solid support, incorporating strategies to mitigate common challenges.

  • Resin Swelling: Swell the peptide-resin in NMP for at least 1 hour.

  • Fmoc Deprotection: Deprotect the N-terminal Fmoc group using a solution of 20% piperidine (B6355638) in NMP.

  • Washing: Thoroughly wash the resin with NMP to remove residual piperidine.

  • Coupling Reaction:

    • Dissolve the Fmoc-protected PEG linker (4 equivalents) and HATU (3.9 equivalents) in NMP.

    • Add DIPEA (8 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the pre-activated PEG linker solution to the resin.

    • Allow the coupling reaction to proceed for 4-6 hours at room temperature, or overnight if necessary. Gentle agitation is recommended.

  • Monitoring the Coupling: Perform a Kaiser test or other colorimetric test to check for the presence of free amines, indicating an incomplete reaction.

  • Recoupling (if necessary): If the Kaiser test is positive, repeat the coupling step with a fresh solution of activated PEG linker.

  • Capping: After successful coupling, cap any unreacted N-termini by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in NMP.

  • Washing: Wash the resin thoroughly with NMP and then with dichloromethane (B109758) (DCM) before proceeding to the next synthesis step or final cleavage.

Protocol 2: Purification of a PEGylated Peptide using Ion-Exchange Chromatography (IEX)

This protocol provides a general guideline for purifying a PEGylated peptide using IEX.

  • Column Equilibration: Equilibrate a strong cation or anion exchange column (chosen based on the peptide's isoelectric point) with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Preparation: Dissolve the crude PEGylated peptide in the starting buffer. Ensure the pH is appropriate to achieve the desired charge on the peptide.

  • Sample Loading: Load the dissolved peptide onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.

  • Elution: Elute the bound peptide using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions by RP-HPLC and/or mass spectrometry to identify the fractions containing the pure PEGylated peptide.

  • Desalting: Pool the pure fractions and desalt using a desalting column or dialysis to remove the high salt concentration from the IEX buffer.

Visualizations

Troubleshooting_Workflow start Start: Low Yield of PEGylated Peptide check_coupling Check Coupling Efficiency (e.g., Kaiser Test) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive check_purity Assess Crude Purity (HPLC/MS) check_coupling->check_purity Negative optimize_coupling Optimize Coupling: - Stronger activator (HATU) - Longer reaction time/higher temp - Change solvent (NMP) incomplete_coupling->optimize_coupling address_aggregation Address Aggregation: - Pseudoproline dipeptides - PEG-based resin incomplete_coupling->address_aggregation purification_issue Difficulty in Purification use_monodisperse Use Monodisperse PEG Linker purification_issue->use_monodisperse optimize_hplc Optimize HPLC: - Shallower gradient - Different column purification_issue->optimize_hplc alt_purification Alternative Purification: - Ion-Exchange (IEX) - Size-Exclusion (SEC) purification_issue->alt_purification check_purity->purification_issue Good low_purity Low Crude Purity check_purity->low_purity Poor low_purity->optimize_coupling low_purity->address_aggregation end End: Successful Synthesis optimize_coupling->end address_aggregation->end use_monodisperse->end optimize_hplc->end alt_purification->end

Caption: Troubleshooting workflow for low yield in PEGylated peptide synthesis.

SPPS_PEG_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling deprotection->coupling repeat Repeat for Peptide Sequence coupling->repeat repeat->deprotection Next cycle peg_coupling Long PEG Linker Coupling (Optimized) repeat->peg_coupling Final cycle cleavage Cleavage from Resin & Side-chain Deprotection peg_coupling->cleavage crude_peptide Crude PEGylated Peptide cleavage->crude_peptide purification_method IEX or SEC Purification crude_peptide->purification_method hplc_analysis RP-HPLC Analysis purification_method->hplc_analysis Fractions pure_peptide Pure PEGylated Peptide hplc_analysis->pure_peptide

References

Technical Support Center: Interpreting Mass Spectrometry Data of Fmoc-NH-PEG12-CH2COOH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides modified with the Fmoc-NH-PEG12-CH2COOH linker.

Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometric analysis of your modified peptide.

Poor Signal Intensity or No Peptide Signal Detected

Question: I am not seeing any signal for my this compound modified peptide, or the signal is very weak. What are the possible causes and solutions?

Answer:

Several factors can contribute to poor or no signal intensity. Follow this troubleshooting guide to identify and resolve the issue.

Potential Cause Explanation & Solution
Sample Purity and Contaminants Salts, detergents (like Triton X-100 or Tween), and other stabilizers (such as glycerol (B35011) or PEG from lab consumables) can suppress the ionization of your peptide.[1] Ensure your sample is thoroughly desalted and purified, preferably by reverse-phase HPLC, prior to MS analysis.[1]
Sample Concentration The concentration of your peptide may be too low for detection. Concentrate your sample using a vacuum centrifuge. Conversely, a sample that is too concentrated can also lead to ion suppression. Dilute a small aliquot of your sample to test this.
Inappropriate Solvent System The solvent used to dissolve your sample is critical for efficient ionization. A common starting point is 50% acetonitrile (B52724) in water with 0.1% formic acid.[1] For hydrophobic peptides, a higher percentage of organic solvent may be necessary.
Premature Fmoc Group Loss The Fmoc protecting group is labile to basic conditions. Exposure to basic solvents or reagents during sample preparation can lead to its premature removal. Ensure all solvents and additives are acidic or neutral. Standard deprotection is performed with 20% piperidine (B6355638) in DMF.[2]
Instrumental Issues General instrument problems such as leaks, a dirty ion source, or incorrect tuning parameters can lead to poor sensitivity. Perform a system suitability test with a known standard to ensure the mass spectrometer is performing optimally.
Complex or Uninterpretable Mass Spectra

Question: My mass spectrum is very complex, showing multiple series of peaks or unexpected masses. How can I interpret this?

Answer:

The complexity in the mass spectrum of a PEGylated peptide often arises from the nature of the modification and potential contaminants.

Potential Cause Explanation & Solution
Polydispersity of the PEG Chain While this compound is a discrete PEG linker, contamination with other PEG species or the presence of PEG from other sources (e.g., detergents) can lead to a distribution of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit).[3] Use high-quality, monodisperse reagents and PEG-free labware.
Multiple Charge States Peptides, especially larger ones, can exist in multiple charge states in the electrospray source, leading to a series of peaks for the same molecule at different m/z values. Deconvolution software can be used to determine the neutral mass of the peptide.
Adduct Formation Peptides can form adducts with various ions present in the sample or mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or trifluoroacetic acid ([M+TFA]⁺). Using high-purity solvents and minimizing the use of salts can reduce adduct formation.
In-source Fragmentation The this compound linker or the peptide itself can undergo fragmentation in the ion source, especially at higher source voltages. Optimize the source conditions to minimize in-source fragmentation. A characteristic in-source fragment for the Fmoc group is observed at m/z 179.1, corresponding to the fluorenylmethyloxy cation ([C14H11]⁺).[3]
Difficulty in Confirming the Peptide Sequence by MS/MS

Question: I am having trouble sequencing my modified peptide using MS/MS. The fragmentation is poor, or the spectrum is dominated by non-peptide fragments.

Answer:

The presence of the this compound modification can influence the fragmentation behavior of the peptide.

Potential Cause Explanation & Solution
Dominant Linker Fragmentation The PEG linker can be more labile than the peptide backbone, leading to MS/MS spectra dominated by fragments from the linker. This often manifests as a series of neutral losses of 44 Da (C2H4O).
Fmoc Group Fragmentation The Fmoc group can produce a prominent fragment ion at m/z 179.1 ([C14H11]⁺). While this confirms the presence of the Fmoc group, it can reduce the abundance of peptide backbone fragments.
Charge State of the Precursor Ion Higher charge states often lead to more efficient and informative peptide backbone fragmentation (b- and y-ions). Optimize ionization conditions to favor the formation of higher charge state precursors for MS/MS analysis.
Insufficient Collision Energy The collision energy may not be optimal for fragmenting the peptide backbone in the presence of the modification. Perform a collision energy ramp experiment to determine the optimal energy for generating informative b- and y-ions.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of the this compound modification?

The monoisotopic mass of the this compound linker is 820.4008 g/mol . This value should be added to the mass of the N-terminal amino acid residue of your peptide to calculate the total mass of the modified peptide.

Q2: Are there any characteristic neutral losses or fragment ions I should look for in the MS/MS spectrum?

Yes, there are several characteristic ions and neutral losses that can help confirm the presence and structure of the modification:

  • Fmoc group fragment: A prominent ion at m/z 179.1 corresponding to the fluorenylmethyloxy cation ([C14H11]⁺) is a strong indicator of the Fmoc group.[3]

  • PEG ladder: A series of peaks separated by 44.0262 Da (the mass of an ethylene glycol unit, C2H4O) is characteristic of PEG fragmentation.

  • Neutral loss of the Fmoc group: While less common in the gas phase, a neutral loss of dibenzofulvene (178.0783 Da ) from the Fmoc group can sometimes be observed.

Q3: How can I avoid premature removal of the Fmoc group during sample preparation?

The Fmoc group is sensitive to basic conditions. To prevent its premature cleavage:

  • Use acidic or neutral pH conditions for all buffers and solvents. A common mobile phase for LC-MS is water and acetonitrile with 0.1% formic acid.

  • Avoid using basic additives like piperidine or other amines in your sample preparation, unless the intention is to remove the Fmoc group.[2]

  • Be mindful of the pH of your sample if it has been stored in certain buffers.

Q4: What are the recommended LC-MS conditions for analyzing these modified peptides?

A good starting point for LC-MS analysis is:

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic (e.g., 5% to 95% B) over a suitable time to achieve good separation.

  • Ionization Mode: Positive ion electrospray ionization (ESI).

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Dissolution: Dissolve the lyophilized this compound modified peptide in a solution of 50% acetonitrile/water with 0.1% formic acid to a concentration of approximately 1 mg/mL.

  • Desalting (if necessary): If the sample contains salts, use a C18 ZipTip or a similar solid-phase extraction method.

    • Equilibrate the C18 material with 100% acetonitrile, followed by 0.1% formic acid in water.

    • Load the sample onto the C18 material.

    • Wash with 0.1% formic acid in water to remove salts.

    • Elute the peptide with 50-70% acetonitrile in water with 0.1% formic acid.

  • Dilution: Dilute the desalted sample to the desired concentration (e.g., 1-10 pmol/µL) for injection into the LC-MS system using the initial mobile phase conditions.

Data Presentation

Table 1: Common Adducts Observed in ESI-MS of Peptides

Adduct IonMass Shift (Da)Common Source
Sodium ([M+Na]⁺)+21.9819Glassware, buffers
Potassium ([M+K]⁺)+37.9559Glassware, buffers
Ammonium ([M+NH₄]⁺)+17.0265Ammonium-based buffers
Trifluoroacetate ([M+TFA]⁺)+112.9856TFA from HPLC mobile phase

Mandatory Visualizations

TroubleshootingWorkflow start Start: Analyze MS Data of Fmoc-PEG-Peptide issue Problem Encountered? start->issue no_signal No/Poor Signal issue->no_signal Yes complex_spectrum Complex Spectrum issue->complex_spectrum Yes poor_fragmentation Poor MS/MS Fragmentation issue->poor_fragmentation Yes solution Interpret Data issue->solution No check_purity Check Sample Purity (Desalting, HPLC) no_signal->check_purity check_concentration Check Concentration no_signal->check_concentration check_fmoc Verify Fmoc Integrity (Avoid Basic pH) no_signal->check_fmoc check_instrument Check Instrument Performance no_signal->check_instrument deconvolute Deconvolute Spectrum (Check for multiple charge states) complex_spectrum->deconvolute check_adducts Look for Common Adducts (Na+, K+) complex_spectrum->check_adducts check_peg_ladder Check for PEG Ladder (Δm/z = 44 Da) complex_spectrum->check_peg_ladder optimize_ce Optimize Collision Energy poor_fragmentation->optimize_ce check_precursor_charge Select Higher Charge State Precursor poor_fragmentation->check_precursor_charge look_for_linker_frags Identify Linker-Specific Fragments (m/z 179.1, PEG loss) poor_fragmentation->look_for_linker_frags check_instrument->solution check_peg_ladder->solution look_for_linker_frags->solution

Caption: Troubleshooting workflow for mass spectrometry data.

FragmentationPattern cluster_fragments Characteristic MS/MS Fragments Fmoc Fmoc NH NH Fmoc_frag m/z 179.1 ([C14H11]⁺) Fmoc->Fmoc_frag Cleavage PEG PEG12 CH2COOH CH2COOH PEG_loss Neutral Loss of (C2H4O)n PEG->PEG_loss Cleavage Peptide Peptide Backbone b_ions b-ions Peptide->b_ions Backbone Fragmentation y_ions y-ions Peptide->y_ions Backbone Fragmentation

Caption: Expected fragmentation of a modified peptide.

References

Validation & Comparative

A Comparative Guide to the Characterization of Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of PEGylated compounds is critical for ensuring the quality, efficacy, and reproducibility of drug delivery systems, bioconjugates, and other advanced therapeutic agents. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative techniques for the characterization of Fmoc-NH-PEG12-CH2COOH, a heterobifunctional PEG linker. Supported by experimental data and detailed protocols, this guide aims to assist researchers in selecting the most appropriate analytical methods for their specific needs.

Introduction to this compound

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other. This structure allows for sequential and site-specific conjugation to biomolecules. The PEG12 linker enhances the solubility and bioavailability of the resulting conjugate. Accurate characterization is essential to confirm its identity, purity, and integrity prior to its use in synthesis and drug development.

NMR Analysis for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and purity of a compound. Both ¹H and ¹³C NMR are instrumental in the characterization of this compound.

¹H NMR Spectroscopy

¹H NMR analysis confirms the presence of the key structural components of the molecule by identifying the chemical shifts of the protons in the Fmoc group, the PEG backbone, and the terminal functional groups.

¹³C NMR Spectroscopy

¹³C NMR provides complementary information, confirming the carbon framework of the molecule. Due to the repeating nature of the PEG unit, the spectrum will show a characteristic strong signal for the ethylene (B1197577) glycol carbons.

Data Presentation: Predicted NMR Peak Assignments

While a publicly available, fully assigned spectrum for this specific molecule is not readily accessible, the expected chemical shifts can be predicted based on the analysis of its constituent parts and similar PEGylated compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Fmoc aromatic protons7.20 - 7.80m
Fmoc CH4.20 - 4.50t
Fmoc CH₂4.10 - 4.30d
PEG backbone (-O-CH₂-CH₂-O-)3.50 - 3.70s (broad)
-NH-CH₂-3.30 - 3.50m
-CH₂-COOH2.40 - 2.60t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carboxylic acid C=O170 - 175
Fmoc C=O155 - 157
Fmoc aromatic carbons120 - 145
PEG backbone (-O-CH₂-CH₂-O-)~70
Fmoc CH~67
Fmoc CH₂~47
-NH-CH₂-~40
-CH₂-COOH~35
Comparison with Alternative Characterization Techniques

While NMR provides detailed structural information, other techniques are often used to determine molecular weight and purity. The following table compares NMR with Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

FeatureNMR SpectroscopyMass Spectrometry (MALDI-TOF)High-Performance Liquid Chromatography (HPLC)
Primary Information Detailed molecular structure, purity, and quantification.Molecular weight and molecular weight distribution.Purity, identification, and quantification of components in a mixture.
Strengths - Non-destructive- Provides unambiguous structural confirmation- Quantitative without the need for identical standards.- High sensitivity- Accurate molecular weight determination- Can analyze complex mixtures.- High resolution for separating impurities- Well-established for purity analysis- Can be coupled with various detectors (UV, MS).
Limitations - Lower sensitivity compared to MS- Can be complex to interpret for large polymers.- Can cause fragmentation of fragile molecules- Matrix effects can influence results.- Requires a suitable chromophore for UV detection (PEG itself lacks one)- Retention times can be influenced by experimental conditions.
Purity Assessment Excellent for identifying and quantifying structurally related impurities.Can identify impurities with different masses.Excellent for separating and quantifying a wide range of impurities.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure accurate integration for quantification.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

MALDI-TOF Mass Spectrometry
  • Matrix Selection: Choose a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA).

  • Sample Preparation:

    • Prepare a saturated solution of the matrix in a suitable solvent (e.g., acetonitrile (B52724)/water with 0.1% TFA).

    • Dissolve the this compound sample in a compatible solvent.

    • Mix the sample and matrix solutions on the MALDI target plate and allow to dry.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak, which will likely be an adduct with Na⁺ or K⁺.

High-Performance Liquid Chromatography (HPLC)
  • Column Selection: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with an additive like 0.1% trifluoroacetic acid (TFA) is typically used.

  • Detection: Since the PEG backbone does not have a strong UV chromophore, detection can be achieved by monitoring the Fmoc group (around 265 nm) or by using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and elute with the mobile phase gradient. The purity is determined by the relative area of the main peak.

Visualizing Workflows and Relationships

To better illustrate the processes and logic involved in the characterization of this compound, the following diagrams are provided.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H1 Acquire 1H Spectrum instrument->acquire_H1 acquire_C13 Acquire 13C Spectrum instrument->acquire_C13 process Fourier Transform, Phasing, and Baseline Correction acquire_H1->process acquire_C13->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate 1H Peaks calibrate->integrate assign Assign Peaks to Protons and Carbons integrate->assign purity Determine Purity from Integration assign->purity structure Confirm Molecular Structure assign->structure

Caption: Workflow for the NMR analysis of this compound.

Characterization_Decision_Tree cluster_secondary Secondary/Confirmatory Methods decision decision start Start: Characterize This compound decision_goal Primary Goal? start->decision_goal goal_structure Structural Confirmation decision_goal->goal_structure Structure goal_mw Molecular Weight decision_goal->goal_mw MW goal_purity Purity Assessment decision_goal->goal_purity Purity method_nmr NMR Spectroscopy (1H and 13C) goal_structure->method_nmr method_ms Mass Spectrometry (MALDI-TOF) goal_mw->method_ms method_hplc HPLC with UV/ELSD/CAD goal_purity->method_hplc nmr_for_purity NMR for Purity method_nmr->nmr_for_purity ms_for_structure MS for MW Confirmation method_ms->ms_for_structure hplc_for_id HPLC for Identification method_hplc->hplc_for_id

The Impact of PEG Linker Length on Protein Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the stability of therapeutic proteins is a critical endeavor. Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy to enhance the in vivo stability and pharmacokinetic properties of proteins. A key variable in this process is the length of the PEG linker, which can significantly influence the resulting conjugate's stability. This guide provides a comparative analysis of how different PEG linker lengths affect protein stability, supported by experimental data and detailed protocols.

The Double-Edged Sword of PEG Linker Length

The covalent attachment of PEG chains to a protein can enhance its stability through several mechanisms. The hydrophilic PEG chains create a hydration shell around the protein, which can help maintain its native conformation. Furthermore, the increased hydrodynamic radius of the PEGylated protein provides steric hindrance, protecting it from proteolytic degradation and reducing its renal clearance rate.

However, the length of the PEG linker is a critical parameter that must be carefully optimized. While longer PEG chains can offer greater steric protection, they can also potentially interfere with the protein's biological activity by masking active sites. Conversely, shorter PEG linkers may not provide sufficient protection. Therefore, a systematic evaluation of different PEG linker lengths is crucial for the rational design of long-lasting and effective protein therapeutics.

Comparative Analysis of Protein Stability with Varying PEG Linker Lengths

The following table summarizes experimental data on the effects of different PEG linker lengths on the stability of three model proteins: alpha-1 antitrypsin (AAT), bovine serum albumin (BSA), and lysozyme (B549824). The data highlights key stability parameters such as thermal melting temperature (Tm), aggregation temperature (Tagg), and overall conformational and colloidal stability.

ProteinPEG Linker LengthKey Stability FindingsReference
Alpha-1 Antitrypsin (AAT) 30 kDa linear- No significant change in thermodynamic stability. - Significantly decreased propensity to aggregate upon heat treatment.[1]
40 kDa linear- No significant change in thermodynamic stability. - Significantly decreased propensity to aggregate upon heat treatment.[1]
2-armed 40 kDa- No significant change in thermodynamic stability. - Showed the best resistance to heat-induced polymerization and proteolysis.[1]
Bovine Serum Albumin (BSA) Various linear PEGs- Decreased the apparent unfolding temperature (Tmax). - Increased the temperature of aggregation (Tagg). - Effects were independent of the PEG molecular weight.[2][3]
Lysozyme 2 kDa, 5 kDa, 10 kDa- Higher PEG molecular weights and higher degrees of PEGylation enhanced conformational and colloidal stability.[4]

Experimental Workflows and Methodologies

A systematic comparison of the effects of different PEG linker lengths on protein stability typically involves a series of well-defined experimental steps.

experimental_workflow cluster_prep Protein & PEG Preparation cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Stability Analysis P Purified Protein R Protein + PEG (Controlled Stoichiometry) P->R PEG Activated PEG Linkers (Various Lengths) PEG->R Pu Purification of PEG-Protein Conjugates R->Pu DSC Differential Scanning Calorimetry (DSC) Pu->DSC CD Circular Dichroism (CD) Spectroscopy Pu->CD Agg Aggregation Assay Pu->Agg Prot Proteolysis Assay Pu->Prot

Fig. 1: Experimental workflow for comparing protein stability after PEGylation.
Experimental Protocols

Below are detailed methodologies for the key experiments involved in this comparative analysis.

1. Protein PEGylation

This protocol outlines a general procedure for the covalent attachment of amine-reactive PEG linkers to a protein.

  • Materials:

    • Purified protein of interest

    • Activated PEG-NHS ester (various molecular weights)

    • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Purification system (e.g., size-exclusion or ion-exchange chromatography)

  • Procedure:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of the activated PEG-NHS ester in a dry, aprotic solvent (e.g., DMSO).

    • Add the PEG-NHS ester solution to the protein solution at a specific molar ratio (e.g., 1:3 protein to PEG).

    • Incubate the reaction mixture at room temperature for 1 hour with gentle stirring.

    • Quench the reaction by adding the quenching buffer.

    • Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.

    • Characterize the purified conjugate by SDS-PAGE and MALDI-TOF mass spectrometry to confirm the degree of PEGylation.

2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal stability of the native and PEGylated proteins by measuring their melting temperature (Tm).

  • Materials:

    • Purified native and PEGylated protein samples (0.5-1 mg/mL)

    • Dialysis buffer (e.g., PBS, pH 7.4)

    • Differential Scanning Calorimeter

  • Procedure:

    • Dialyze all protein samples extensively against the same buffer to ensure matched buffer conditions.

    • Load the protein sample into the sample cell and the dialysis buffer into the reference cell of the calorimeter.

    • Scan the samples from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).

    • Record the differential heat capacity as a function of temperature.

    • Analyze the resulting thermogram to determine the Tm, which is the temperature at the peak of the unfolding transition.

3. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to assess the secondary structure of the protein and monitor conformational changes upon PEGylation and thermal stress.

  • Materials:

    • Purified native and PEGylated protein samples (0.1-0.2 mg/mL)

    • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

    • Circular Dichroism Spectropolarimeter

  • Procedure:

    • Prepare protein samples in the CD-compatible buffer.

    • Record the far-UV CD spectrum (e.g., 190-260 nm) at a controlled temperature (e.g., 25°C).

    • For thermal stability studies, record CD spectra at increasing temperatures to monitor changes in secondary structure during thermal denaturation.

    • Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures.

Visualizing the Impact of PEGylation

The attachment of PEG linkers of varying lengths can be conceptualized as providing a "protective shield" of different sizes around the protein.

pegylation_effect cluster_native Native Protein cluster_short Short PEG Linker cluster_long Long PEG Linker P Protein P_short Protein PEG1 PEG P_short->PEG1 P_long Protein PEG2 PEG P_long->PEG2

Fig. 2: Conceptual diagram of PEG linker length and its shielding effect.

Conclusion

The length of the PEG linker is a critical determinant of the stability of a PEGylated protein. The provided data and protocols illustrate that a systematic approach to optimizing linker length is essential for the development of potent and stable protein therapeutics. While longer PEG chains can offer enhanced protection against proteolysis and aggregation, the optimal length is highly dependent on the specific protein and the desired therapeutic outcome. Therefore, a thorough biophysical characterization, as outlined in this guide, is indispensable for the successful development of next-generation biopharmaceuticals.

References

in vitro stability studies of the amide bond formed by Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Stability of Linker Chemistries

The stability of a linker is a critical attribute, dictating the release profile of a conjugated molecule. Amide bonds are renowned for their high stability under physiological conditions, a property attributed to the resonance delocalization of the nitrogen lone pair, which imparts a partial double bond character to the C-N bond.[1][2] This makes them significantly more resistant to spontaneous hydrolysis than other common linkages such as esters or carbamates.[1][3]

The following table summarizes the general stability characteristics of common linker chemistries under different in vitro conditions.

Linker TypeChemical Stability (pH 7.4)Enzymatic Stability (in Plasma)Key Considerations
Amide High Generally High (Lower amidase activity compared to esterases)[1]Highly stable, often used for non-cleavable applications. Can be susceptible to specific proteases if a peptide sequence is incorporated.[4][5]
Ester Moderate to Low (Susceptible to hydrolysis)Low (Rapidly hydrolyzed by plasma esterases)[6][7]Often used for prodrugs where rapid release is desired.
Carbamate Moderate Variable (Generally more stable than esters, but less stable than amides)[3]Stability can be tuned by modifying the structure.[8]
Hydrazone Low (pH-sensitive, cleavable in acidic conditions)High (Cleavage is primarily pH-dependent)[4][9][10]Ideal for drug delivery to acidic microenvironments like tumors or endosomes.[9]
Disulfide Moderate (Cleavable in reducing environments)Moderate (Cleaved by reducing agents like glutathione)[4]Suitable for intracellular drug delivery.

Experimental Protocols for In Vitro Stability Assessment

To quantitatively assess the stability of an amide bond within a PEGylated linker such as Fmoc-NH-PEG12-CH2COOH, two primary in vitro assays are recommended: a plasma stability assay and a pH-dependent stability assay.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of a test compound in plasma from various species (e.g., human, mouse, rat) due to enzymatic activity.[6][7][11]

Materials:

  • Test compound (e.g., this compound conjugated to a cargo molecule)

  • Pooled plasma from the desired species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) or Methanol (B129727) (for protein precipitation)

  • Internal standard for LC-MS/MS analysis

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubate the test compound at a final concentration of 1-10 µM in plasma at 37°C.[6] The final DMSO concentration should be kept low (e.g., <1%).

  • Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[7][12]

  • Immediately terminate the enzymatic reaction in the collected aliquots by adding a 3-4 fold excess of cold acetonitrile or methanol containing an internal standard. This step also serves to precipitate plasma proteins.[12]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the intact test compound.

  • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample. The in vitro half-life (t½) can be determined by plotting the natural logarithm of the percentage of remaining compound against time and fitting the data to a first-order decay model (t½ = 0.693 / k, where k is the elimination rate constant).[7]

Protocol 2: pH-Dependent Stability Assay

Objective: To evaluate the chemical stability of the test compound at different pH values, mimicking physiological and endosomal/lysosomal conditions.[8][9][10]

Materials:

  • Test compound

  • Buffer solutions at various pH values (e.g., pH 4.5, 5.5, 7.4)

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound.

  • Incubate the test compound at a final concentration of 1-10 µM in the different pH buffers at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analyze the samples directly by LC-MS/MS to quantify the amount of intact compound.

  • Calculate the percentage of intact compound remaining at each time point for each pH condition.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vitro stability assays.

PlasmaStabilityWorkflow cluster_prep Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis start Start: Test Compound Stock plasma Incubate with Plasma at 37°C start->plasma 1-10 µM sampling Collect Aliquots (0, 15, 30, 60, 120 min) plasma->sampling quench Quench & Precipitate Proteins (Cold Acetonitrile/Methanol + IS) sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (% Remaining, t½) lcms->data end End data->end

Caption: Workflow for the in vitro plasma stability assay.

pHStabilityWorkflow cluster_prep Sample Preparation cluster_analysis Analysis start Start: Test Compound Stock buffer_incubation Incubate in Buffers at 37°C start->buffer_incubation ph74 pH 7.4 ph55 pH 5.5 ph45 pH 4.5 sampling Collect Aliquots (0, 1, 2, 4, 8, 24 h) ph74->sampling ph55->sampling ph45->sampling lcms LC-MS/MS Analysis sampling->lcms data Data Analysis (% Remaining vs. Time) lcms->data end End data->end

Caption: Workflow for the pH-dependent stability assay.

References

A Comparative Guide to Fmoc and Boc Protection Strategies for PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of PEGylated molecules, the choice between 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protection strategies for polyethylene (B3416737) glycol (PEG) linkers is a critical decision that influences synthesis efficiency, final product purity, and compatibility with sensitive functional groups. This guide provides an objective comparison of these two predominant strategies, supported by illustrative data and detailed experimental protocols.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Fmoc and Boc strategies lies in the chemical nature of the protecting group and the conditions required for its removal. This dictates the overall synthetic scheme, particularly the choice of side-chain protecting groups for peptides, to ensure orthogonality.[][2][3]

  • The Fmoc Strategy: This approach utilizes the base-labile Fmoc group to protect the terminal amine of the PEG linker. Deprotection is achieved under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This strategy is often paired with acid-labile side-chain protecting groups (e.g., tert-butyl), which are removed during the final cleavage from the solid support using a strong acid like trifluoroacetic acid (TFA).[]

  • The Boc Strategy: As a more traditional method, the Boc strategy employs the acid-labile Boc group.[] Repetitive deprotection throughout the synthesis is carried out using a moderately strong acid, such as TFA.[4] Consequently, the permanent side-chain protecting groups must be stable to these conditions and are typically benzyl-based, requiring a much stronger and hazardous acid, such as hydrofluoric acid (HF), for final removal.[4][5]

Head-to-Head Comparison: Fmoc vs. Boc for PEG Linkers

The selection of a protection strategy for PEG linkers depends on several factors, including the stability of the target molecule, the length of the synthesis, and the desired final cleavage conditions.

FeatureFmoc Protection StrategyBoc Protection Strategy
Protecting Group 9-fluorenylmethoxycarbonyltert-butoxycarbonyl
Deprotection Condition Base-labile (e.g., 20% Piperidine in DMF)Acid-labile (e.g., 25-50% TFA in DCM)
Orthogonality High degree of orthogonality with acid-labile side-chain protecting groups (e.g., tBu, Trt).[6][7]"Quasi-orthogonal"; relies on differential acid lability between the Boc group and more robust, benzyl-based side-chain protecting groups.
PEG Linker Stability High. The ether backbone of PEG is stable to the basic deprotection and acidic cleavage (TFA) conditions.Potentially compromised. The strong acids (e.g., HF) required for final cleavage can lead to degradation of the PEG linker's ether bonds.
Compatibility Excellent for acid-sensitive molecules and complex modifications (e.g., phosphorylation, glycosylation).[]Suitable for base-sensitive molecules. Often favored for long or aggregation-prone sequences due to the protonation of the peptide backbone during deprotection.[5]
Safety & Handling Generally safer. Avoids the use of highly corrosive and toxic HF. Final cleavage with TFA is standard.[5]Requires specialized equipment and stringent safety protocols for handling HF during final cleavage.
Automation Highly amenable to automated solid-phase peptide synthesis (SPPS).Can be automated, but handling of strong acids for deprotection and cleavage is more complex.
Cost Fmoc-protected reagents are often more expensive.[]Boc-protected reagents can be more cost-effective.[]

Illustrative Performance Data

ParameterFmoc Strategy (Model: Peptide-PEG-COOH)Boc Strategy (Model: Peptide-PEG-COOH)
Typical Crude Purity (%) 60 - 90%[5]Generally high, but can be lower for PEGylated molecules if HF cleavage causes degradation.
Overall Yield (%) Variable, dependent on sequence and coupling efficiency.Can be high, but final yield may be impacted by PEG degradation during cleavage.
Deprotection Efficiency (%) >99% (monitored by UV absorbance of the fulvene-piperidine adduct)High, but not as easily monitored in real-time.
Coupling Efficiency (%) >99% with modern coupling reagents (e.g., HATU, HBTU).[]High with traditional reagents (e.g., DCC/HOBt), though may be less efficient than modern reagents.[]

Note: The data presented is illustrative and can vary significantly based on the specific peptide sequence, PEG linker length, resin, coupling reagents, and reaction conditions.

Experimental Protocols

The following are generalized protocols for the coupling and deprotection of Fmoc and Boc protected amino-PEG-acid linkers in a solid-phase synthesis workflow.

Protocol 1: Fmoc-NH-PEG-COOH Linker Coupling and Deprotection

Objective: To couple an Fmoc-protected PEG linker to a resin-bound peptide and subsequently deprotect the Fmoc group to allow for further chain elongation.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-NH-PEG-COOH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or HATU

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Coupling Reaction:

    • In a separate vessel, pre-activate the Fmoc-NH-PEG-COOH (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Drain the DMF from the swollen resin.

    • Add the activated PEG linker solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the reaction completion using a qualitative ninhydrin (B49086) test.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10-15 minutes.

    • Drain the solution.

  • Final Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x). The resin now has a deprotected PEG linker amine terminus, ready for the next coupling step.

Protocol 2: Boc-NH-PEG-COOH Linker Coupling and Deprotection

Objective: To couple a Boc-protected PEG linker to a resin-bound peptide and subsequently deprotect the Boc group.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-NH-PEG-COOH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • 10% (v/v) DIPEA in DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

  • Coupling Reaction:

    • In a separate vessel, dissolve Boc-NH-PEG-COOH (3 eq.) and HBTU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to activate the linker.

    • Drain the DCM from the swollen resin and wash with DMF.

    • Add the activated PEG linker solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor for completion with a ninhydrin test.

  • Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).

  • Boc Deprotection:

    • Add the 50% TFA/DCM solution to the resin and agitate for 30 minutes.[4]

    • Drain the acidic solution.

  • Washing and Neutralization:

    • Wash the resin with DCM (3x).

    • Neutralize the resin by washing with 10% DIPEA/DCM (3x) for 2 minutes each.

    • Wash the resin again with DCM (5x). The resin is now ready for the next coupling step.

Key Workflows and Decision Pathways

The choice between Fmoc and Boc strategies can be visualized as distinct workflows.

Fmoc_SPPS_Workflow Start Start: Resin-Bound Peptide Coupling Couple Fmoc-NH-PEG-COOH Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF, DCM) Deprotection->Wash2 Next_AA Couple Next Fmoc-AA Wash2->Next_AA If not final residue Cleavage Final Cleavage & Side-Chain Deprotection (e.g., 95% TFA) Wash2->Cleavage If final residue Repeat Repeat Cycles Next_AA->Repeat Repeat->Coupling End Purified PEGylated Peptide Cleavage->End

Caption: Workflow of the Fmoc solid-phase synthesis strategy for PEGylation.

Boc_SPPS_Workflow Start Start: Resin-Bound Peptide Coupling Couple Boc-NH-PEG-COOH Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection (50% TFA/DCM) Wash1->Deprotection Neutralize Neutralize (DIPEA/DCM) Deprotection->Neutralize Wash2 Wash (DCM) Neutralize->Wash2 Next_AA Couple Next Boc-AA Wash2->Next_AA If not final residue Cleavage Final Cleavage & Side-Chain Deprotection (e.g., HF) Wash2->Cleavage If final residue Repeat Repeat Cycles Next_AA->Repeat Repeat->Coupling End Purified PEGylated Peptide Cleavage->End

Caption: Workflow of the Boc solid-phase synthesis strategy for PEGylation.

Decision_Tree Start Start: Choose Protection Strategy Acid_Sensitive Molecule contains acid-sensitive groups? Start->Acid_Sensitive Base_Sensitive Molecule contains base-sensitive groups? Acid_Sensitive->Base_Sensitive  No Use_Fmoc Use Fmoc Strategy Acid_Sensitive->Use_Fmoc  Yes Aggregation_Prone Is sequence prone to aggregation? Base_Sensitive->Aggregation_Prone  No Use_Boc Use Boc Strategy Base_Sensitive->Use_Boc  Yes Aggregation_Prone->Use_Fmoc  No Consider_Boc Consider Boc Strategy Aggregation_Prone->Consider_Boc  Yes HF_Available Specialized HF apparatus available? HF_Available->Use_Boc  Yes Consider_Fmoc Strongly Consider Fmoc Strategy HF_Available->Consider_Fmoc  No Consider_Boc->HF_Available

Caption: Decision pathway for selecting a PEG linker protection strategy.

Conclusion

The choice between Fmoc and Boc protection strategies for PEG linkers is a nuanced decision that hinges on the specific requirements of the synthetic target. The Fmoc strategy has become the predominant method for modern peptide and bioconjugate synthesis due to its milder deprotection conditions, high degree of orthogonality, and enhanced safety profile.[2][5] These advantages are particularly pronounced when working with PEG linkers, as the final TFA cleavage is compatible with the PEG structure, and the overall process is well-suited for sensitive, complex molecules.

Conversely, the Boc strategy, while historically significant, presents challenges for PEGylation, primarily due to the potential for PEG degradation under the harsh HF cleavage conditions required for final deprotection.[5] However, it remains a valuable tool for specific applications, such as the synthesis of long or hydrophobic sequences that are prone to aggregation, where the repetitive acidic treatments can improve solubility and coupling efficiency.[][5] By carefully evaluating the factors outlined in this guide, researchers can select the optimal strategy to ensure the successful synthesis of high-purity PEGylated products.

References

The Strategic Advantage of Fmoc-NH-PEG12-CH2COOH in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of advanced therapeutics, the choice of a linker molecule is a critical determinant of a drug's efficacy, stability, and overall performance. Among the array of available options, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in the design of sophisticated drug delivery systems, antibody-drug conjugates (ADCs), and surface-modified biomaterials. This guide provides an in-depth comparison of Fmoc-NH-PEG12-CH2COOH, a heterobifunctional PEG linker, with other alternatives, supported by case studies and experimental data.

This compound is a discrete PEG linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine at one terminus and a carboxylic acid at the other, separated by a 12-unit polyethylene glycol chain. This unique architecture offers a strategic advantage in multi-step synthesis and bioconjugation, enhancing the solubility and pharmacokinetic profile of the conjugated molecule.

Case Study 1: Co-delivery of Doxorubicin (B1662922) and Dasatinib (B193332) with a PEG-Fmoc Nanocarrier

A significant challenge in combination chemotherapy is the disparate pharmacokinetic profiles of the co-administered drugs. A study by Zhang et al. (2015) demonstrated the utility of a PEG-Fmoc nanocarrier for the effective co-delivery of doxorubicin (DOX) and dasatinib (DAS) to cancer cells. The nanocarrier, PEG5000-lysyl-(α-Fmoc-ε-Cbz-lysine)2 (PLFCL), leverages the π-π stacking interactions between the Fmoc group and the aromatic structures of DOX and DAS to enhance drug loading and stability.

Comparative Performance of PLFCL Nanocarrier
ParameterDOX & DAS / PLFCL MicellesControl (Free Drugs)
Drug Loading Efficiency (DOX) HighNot Applicable
Drug Loading Efficiency (DAS) HighNot Applicable
Micelle Size ~30 nmNot Applicable
In Vitro Cytotoxicity (4T1.2 cells) Significantly higher than free drugsLower
Tumor Growth Inhibition (in vivo) 95%Significantly lower
Experimental Protocol: Preparation of DOX & DAS-loaded PLFCL Micelles

Materials:

  • PEG5000-lysyl-(α-Fmoc-ε-Cbz-lysine)2 (PLFCL)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Dasatinib (DAS)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve PLFCL, DOX·HCl, and DAS in DMSO.

  • Add TEA to the solution to neutralize DOX·HCl.

  • Stir the mixture at room temperature for 2 hours.

  • Dialyze the solution against PBS (pH 7.4) for 24 hours to induce micelle formation and remove free drug and organic solvent.

  • Characterize the resulting micelles for size, drug loading, and encapsulation efficiency.

The experimental workflow for the preparation of the dual drug-loaded nanocarrier is depicted below:

G cluster_prep Micelle Preparation cluster_purification Purification & Formation cluster_output Final Product dissolve Dissolve PLFCL, DOX, DAS in DMSO neutralize Add Triethylamine dissolve->neutralize stir Stir for 2h neutralize->stir dialyze Dialyze against PBS for 24h stir->dialyze characterize Characterize Micelles dialyze->characterize output DOX & DAS / PLFCL Micelles characterize->output

Workflow for preparing dual drug-loaded micelles.

Case Study 2: Enhanced Paclitaxel (B517696) Delivery with Fmoc-Conjugated PEG-Vitamin E2 Micelles

The poor water solubility of many potent anti-cancer drugs, such as paclitaxel (PTX), presents a significant formulation challenge. A study by Zhang et al. (2014) explored the use of Fmoc-conjugated PEG-vitamin E2 (PEG5K-FVE2) micelles to improve PTX loading and delivery[1]. The incorporation of the Fmoc group was shown to enhance the interaction between the drug and the carrier, leading to a higher drug loading capacity compared to a similar carrier without the Fmoc moiety.

Comparative Performance of PTX-loaded Micelles
ParameterPTX / PEG5K-FVE2 MicellesPTX / PEG5K-VE2 Micelles (Control)
Critical Micelle Concentration (CMC) 4 µg/mLHigher
Micelle Size ~60 nmSimilar
Paclitaxel Loading Capacity Significantly HigherLower
In Vitro Cytotoxicity More potent than Taxol®Less potent than PEG5K-FVE2
In Vivo Antitumor Activity Superior to controlLess effective
Experimental Protocol: Preparation of PTX-loaded PEG5K-FVE2 Micelles

Materials:

  • PEG5K-(fluorenylmethoxycarbonyl)-(vitamin E)2 (PEG5K-FVE2)

  • Paclitaxel (PTX)

  • Acetone (B3395972)

  • Deionized water

Procedure:

  • Dissolve PEG5K-FVE2 and PTX in acetone.

  • Slowly add deionized water to the acetone solution while stirring to induce micelle formation via nanoprecipitation.

  • Continue stirring for several hours to allow for the evaporation of acetone.

  • Filter the solution to remove any non-incorporated drug.

  • Characterize the micelles for size, drug loading, and stability.

The logical relationship demonstrating the advantage of the Fmoc group in this system is illustrated below:

G cluster_components Components cluster_interaction Interaction cluster_outcome Outcome fmoc Fmoc Group interaction π-π Stacking fmoc->interaction ptx Paclitaxel ptx->interaction loading Enhanced Drug Loading interaction->loading stability Improved Stability interaction->stability

Role of the Fmoc group in enhancing drug loading.

Comparison with Other Linker Alternatives

The choice of linker extends beyond the inclusion of an Fmoc group. The length of the PEG chain and the nature of the reactive end-groups are also critical considerations.

Linker TypeKey FeaturesAdvantagesDisadvantages
This compound Discrete PEG length (n=12), Fmoc-protected amine, terminal carboxylic acid.Enhanced solubility, potential for π-π stacking with aromatic drugs, orthogonal protection for multi-step synthesis.Higher cost compared to polydisperse PEGs.
Shorter Chain Fmoc-PEG-Acids (e.g., n=4, 8) Similar to PEG12 but with a shorter PEG spacer.May be preferable where a smaller hydrodynamic radius is desired.Less pronounced solubility enhancement compared to longer chains.
Longer Chain Fmoc-PEG-Acids (e.g., n=24, 36) Longer PEG spacer provides a greater hydrophilic shield.Increased circulation half-life, reduced immunogenicity.Can sometimes lead to decreased cellular uptake or bioactivity due to steric hindrance.
Maleimide-PEG-COOH Maleimide group for thiol-specific conjugation, terminal carboxylic acid.Highly specific conjugation to cysteine residues.Maleimide group can be unstable in certain conditions.
NHS-Ester-PEG-COOH N-hydroxysuccinimide ester for amine-reactive conjugation.Reacts readily with primary amines (e.g., lysine (B10760008) residues).Can be susceptible to hydrolysis in aqueous solutions.

Signaling Pathways of Delivered Drugs

The ultimate goal of these advanced delivery systems is to ensure the therapeutic agent reaches its target and elicits the desired biological response.

Doxorubicin's Mechanism of Action

Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), all of which lead to cancer cell apoptosis.

G cluster_dox Doxorubicin Action cluster_cellular Cellular Targets cluster_effects Cellular Effects dox Doxorubicin dna DNA Intercalation dox->dna top2 Topoisomerase II Inhibition dox->top2 ros ROS Generation dox->ros damage DNA Damage dna->damage top2->damage ros->damage apoptosis Apoptosis damage->apoptosis

Signaling pathway of Doxorubicin.
Paclitaxel's Mechanism of Action

Paclitaxel disrupts the normal function of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_ptx Paclitaxel Action cluster_cellular Cellular Target cluster_effects Cellular Effects ptx Paclitaxel microtubules Microtubule Stabilization ptx->microtubules arrest G2/M Phase Arrest microtubules->arrest apoptosis Apoptosis arrest->apoptosis

Signaling pathway of Paclitaxel.

References

Navigating the Analytical Maze: A Comparative Guide to Validating Methods for PEGylated Biopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods for PEGylated biopharmaceuticals presents a unique set of challenges. The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein or peptide can enhance its therapeutic properties, but it also introduces significant heterogeneity, complicating characterization and quantification. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid in the selection and validation of appropriate methods for these complex molecules.

The process of PEGylation, while beneficial for improving a biopharmaceutical's bioavailability and reducing immunogenicity, results in a heterogeneous mixture of PEGylated species, unreacted protein, and excess PEG reagent.[1][2] This complexity demands robust and well-validated analytical methods to ensure product quality, safety, and efficacy. The choice of analytical technique is critical and depends on the specific attribute being measured, such as the degree of PEGylation, quantification of the PEGylated protein, or detection of impurities.[3]

Comparative Analysis of Key Analytical Methods

A variety of analytical techniques are employed to characterize and quantify PEGylated biopharmaceuticals. The most common methods include Size-Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages and limitations in terms of resolution, sensitivity, and the type of information it provides.

Quantitative Performance Comparison

The selection of an appropriate analytical method is often guided by its quantitative performance characteristics. The following table summarizes key validation parameters for the most commonly used techniques, providing a baseline for comparison.

Analytical MethodLinearity RangePrecision (%CV)Accuracy (% Deviation)Lower Limit of Quantitation (LLOQ)Key Application
SEC-HPLC 12.5 - 2,000 µg/mL[4]< 5%[4]± 15%12.5 µg/mL[4]Aggregate and fragment analysis, Purity assessment
RP-HPLC Analyte dependent< 10%± 15%Analyte dependentIsomer separation, Purity and stability testing
LC-MS/MS 10 - 1000 ng/mL[5]≤ 5.2%[5]≤ 6.3%[5]10 ng/mL[5]Quantification in biological matrices, Impurity identification
MALDI-TOF MS Qualitative/Semi-quantitativeN/AN/A~1 pmolDetermination of degree of PEGylation, Heterogeneity assessment
ELISA 1.75 - 225 ng/mL< 15%± 20%1 - 200 ng/mL[6][7]Quantification in biological matrices, Immunogenicity studies

Experimental Protocols: A Closer Look

Detailed and reproducible experimental protocols are fundamental to successful method validation. Below are representative methodologies for the key analytical techniques discussed.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it ideal for analyzing aggregation and fragmentation of PEGylated proteins.[8]

Protocol:

  • System: HPLC or UPLC system with UV and/or refractive index (RI) detection.[8]

  • Column: A silica-based column with a pore size appropriate for the molecular weight range of the PEGylated protein and its potential aggregates (e.g., TSKgel G4000SWXL, Agilent AdvanceBio SEC).[4][9]

  • Mobile Phase: An aqueous buffer, typically phosphate-buffered saline (PBS), with additives like arginine to minimize non-specific interactions.[10] A typical mobile phase is 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol.[10]

  • Flow Rate: Isocratic elution at a flow rate of 0.5 mL/min.[8]

  • Detection: UV absorbance at 280 nm for the protein and RI for the PEG moiety.[8]

  • Sample Preparation: The PEGylated protein is diluted in the mobile phase to a suitable concentration (e.g., 5.0 mg/mL).[10]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity and is effective for separating PEGylated isomers and assessing purity.[11]

Protocol:

  • System: UPLC system with UV and/or evaporative light scattering detection (ELSD).[11]

  • Column: A C4 or C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH300 C4).[11]

  • Mobile Phase: A gradient of water and acetonitrile (B52724), both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).[12][13]

  • Gradient: A typical gradient might run from 20% to 65% acetonitrile over 25 minutes.[13]

  • Flow Rate: 1 mL/min.[13]

  • Column Temperature: Elevated temperatures, such as 90 °C, can improve peak shape and recovery.[11]

  • Detection: UV at 220 nm or 280 nm and ELSD for PEG-containing species that lack a strong chromophore.[11][13]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, enabling sensitive quantification and structural characterization.[5][14]

Protocol:

  • Sample Preparation: For quantification in biological matrices, a protein precipitation step with acidified acetonitrile is often employed, followed by trypsin digestion of the supernatant.[5]

  • LC System: A robust LC system capable of delivering reproducible gradients.

  • MS System: A tandem mass spectrometer (MS/MS) is used for quantitative analysis of a surrogate peptide from the protein.[5] In-source collision-induced dissociation (CID) can be used to generate PEG-specific fragment ions for quantification of both the PEG moiety and the PEGylated protein.[14]

  • Internal Standard: A stable isotope-labeled version of the surrogate peptide is used as an internal standard.[5]

  • Data Analysis: The concentration of the PEGylated protein is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the molecular weight of the PEGylated protein and assessing the distribution of different PEGylated species.[12][15]

Protocol:

  • Matrix Selection: Sinapinic acid is a common matrix for proteins, while α-cyano-4-hydroxycinnamic acid (CHCA) is suitable for smaller PEGylated peptides.[12]

  • Sample Preparation: The PEGylated protein sample is mixed with the matrix solution (e.g., 10 mg/mL sinapinic acid in 50% acetonitrile/0.1% TFA).[12]

  • Target Spotting: A small volume (0.5-1 µL) of the sample-matrix mixture is spotted onto the MALDI target plate and allowed to air dry.[12]

  • MS Analysis: Mass spectra are acquired in linear mode, which is suitable for large molecules.[12] The laser power is optimized to achieve a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis: The mass spectrum will show a distribution of peaks corresponding to the un-PEGylated protein and the various PEGylated forms. The degree of PEGylation is determined from the mass difference between these peaks.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive and high-throughput method for quantifying PEGylated proteins in biological fluids and for assessing immunogenicity.[3][7]

Protocol:

  • Plate Coating: A 96-well microtiter plate is coated with a monoclonal antibody specific to the PEGylated protein.[16]

  • Competitive Assay Format: Standards and samples are added to the wells along with a known amount of biotinylated PEGylated protein. The sample/standard competes with the biotinylated conjugate for binding to the coated antibody.[16]

  • Incubation and Washing: The plate is incubated to allow binding, followed by washing steps to remove unbound reagents.[16]

  • Detection: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotinylated PEGylated protein.[16]

  • Substrate Addition: A TMB substrate is added, and the color development is stopped with an acid solution. The absorbance is read at 450 nm. The signal intensity is inversely proportional to the concentration of the PEGylated protein in the sample.[16]

Visualizing the Validation Workflow

A systematic approach is crucial for the successful validation of any analytical method. The following diagrams illustrate a general workflow for method validation and a more specific experimental workflow for SEC analysis.

ValidationWorkflow Start Define Analytical Method Requirements MethodDev Method Development & Optimization Start->MethodDev PreValidation Pre-Validation (Specificity, Linearity) MethodDev->PreValidation Validation Formal Validation PreValidation->Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Linearity Linearity & Range Validation->Linearity Specificity Specificity/ Selectivity Validation->Specificity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Accuracy->SystemSuitability Precision->SystemSuitability Linearity->SystemSuitability Specificity->SystemSuitability LOD_LOQ->SystemSuitability Robustness->SystemSuitability Documentation Documentation & Reporting SystemSuitability->Documentation End Method Implementation Documentation->End

A general workflow for analytical method validation.

SEC_Workflow Prep Prepare Mobile Phase & Samples Equilibrate Equilibrate SEC System & Column Prep->Equilibrate Inject Inject System Suitability Standard Equilibrate->Inject Check Check System Suitability (Resolution, Tailing Factor) Inject->Check InjectSamples Inject Blank, Standards, & Samples Check->InjectSamples Pass Fail Troubleshoot System Check->Fail Fail Acquire Acquire Chromatographic Data (UV & RI) InjectSamples->Acquire Integrate Integrate Peaks & Calculate Results Acquire->Integrate Report Generate Report Integrate->Report Fail->Equilibrate

An experimental workflow for SEC analysis.

Conclusion

The validation of analytical methods for PEGylated biopharmaceuticals is a complex but essential process for ensuring product quality and patient safety. A thorough understanding of the strengths and weaknesses of each analytical technique is paramount. This guide provides a comparative framework to assist in the selection of the most appropriate methods and offers detailed protocols to facilitate their implementation and validation. By employing a systematic and data-driven approach, researchers and drug developers can confidently navigate the analytical challenges posed by these innovative therapeutic agents.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Fmoc-NH-PEG12-CH2COOH are critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage the disposal of this chemical, from immediate safety measures to final waste handling. Adherence to these procedures is vital due to the compound's potential hazards, including skin and eye irritation, and its significant toxicity to aquatic life with long-lasting effects.

Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Procedure

The proper disposal of this compound waste is contingent on its form—solid, liquid (solutions), or as contamination on laboratory equipment. Under no circumstances should this chemical or its solutions be disposed of down the drain due to its high aquatic toxicity.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired solid this compound.

  • Liquid Waste: Solutions containing this compound.

  • Contaminated Labware: Glassware, pipette tips, and other equipment that has come into direct contact with the chemical.

Segregate these waste streams into designated, compatible, and clearly labeled hazardous waste containers. Do not mix with other incompatible chemical wastes.

2. Solid Waste Disposal:

  • Collect all solid this compound waste in a dedicated, sealed container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

3. Liquid Waste Disposal:

  • Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.

  • The container must be compatible with the solvent used.

  • Label the container as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

  • Keep the container securely closed when not in use.

4. Contaminated Labware Disposal:

  • Disposable Items: Pipette tips, gloves, and other disposable items should be placed in a designated hazardous waste bag or container for solid chemical waste.

  • Reusable Glassware: Reusable glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound. The rinsate must be collected and treated as hazardous liquid waste. After rinsing, the glassware can be washed according to standard laboratory procedures.

5. Final Disposal:

  • All generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for waste pickup and documentation.

Summary of Key Disposal Information

Waste TypeContainerLabeling RequirementsDisposal Method
Solid this compound Sealed, compatible container"Hazardous Waste", "this compound"Via licensed hazardous waste disposal service
Liquid solutions containing this compound Leak-proof, shatter-resistant container"Hazardous Waste", list all chemical components and concentrationsVia licensed hazardous waste disposal service
Contaminated disposable labware Designated hazardous waste bag/container"Hazardous Waste", "Solid Chemical Waste"Via licensed hazardous waste disposal service
Contaminated reusable glassware N/AN/ADecontaminate by rinsing with a suitable solvent; collect rinsate as hazardous liquid waste.

Experimental Workflow for Disposal

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Identification cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage & Disposal start This compound Waste (Solid, Liquid, Contaminated Labware) solid Solid Waste start->solid liquid Liquid Waste start->liquid labware Contaminated Labware start->labware solid_container Seal in labeled container: 'Hazardous Waste' 'this compound' solid->solid_container liquid_container Collect in labeled, sealed container: 'Hazardous Waste' List all components liquid->liquid_container disposable_container Collect disposables in labeled solid waste container labware->disposable_container decon Decontaminate reusable labware (Collect rinsate as liquid waste) labware->decon storage Store in designated hazardous waste area solid_container->storage liquid_container->storage disposable_container->storage decon->liquid_container disposal Arrange for pickup by licensed disposal service storage->disposal

Caption: Workflow for the proper disposal of this compound waste.

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-NH-PEG12-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Fmoc-NH-PEG12-CH2COOH. Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental impact in all research, scientific, and drug development applications.

This compound is a specialized PEGylated compound that requires careful management in a laboratory setting. While it is not classified as acutely toxic, it is categorized as a skin and eye irritant.[1] Furthermore, its use, particularly the deprotection of the Fmoc group, involves hazardous reagents and generates waste that must be handled with diligence. This guide offers step-by-step instructions to mitigate risks and streamline your workflow.

Essential Safety Information at a Glance

A summary of the key safety and physical properties of this compound is provided below. This information is critical for a quick risk assessment and for ensuring the availability of appropriate safety equipment.

PropertyValueSource
GHS Hazard Classification Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A)[1]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation[1]
Precautionary Statements P264: Wash hands thoroughly after handling, P280: Wear protective gloves/protective clothing/eye protection/face protection, P302+P352: IF ON SKIN: Wash with plenty of soap and water, P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, P332+P313: If skin irritation occurs: Get medical advice/attention, P337+P313: If eye irritation persists: Get medical advice/attention, P362: Take off contaminated clothing and wash before reuse.[1]
Molecular Formula C42H65NO16[1]
Molecular Weight 839.97 g/mol [1]
Storage Conditions Store at -20°C in a dry, well-ventilated area, away from direct sunlight and ignition sources.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.
Occupational Exposure Limits No specific occupational exposure limit values have been established. Minimize exposure through engineering controls and personal protective equipment.[2]

Operational Protocol: From Receipt to Reaction

This section details the step-by-step procedures for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store the container tightly sealed in a designated, well-ventilated, and cool area at -20°C. Keep it segregated from incompatible materials such as strong acids, bases, and oxidizing agents.

Engineering Controls
  • Ventilation: All handling of the solid compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]

  • Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and in good working order.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin and eye contact.

  • Hand Protection: Wear chemical-resistant gloves. Given that solvents like dimethylformamide (DMF) are often used with this compound, nitrile gloves may have a limited breakthrough time. Consider double-gloving or using thicker, more resistant gloves such as butyl rubber or Viton™ for extended operations. Always consult a glove compatibility chart for the specific solvents being used.

  • Eye and Face Protection: Use safety goggles with side shields or a full-face shield to protect against splashes.

  • Body Protection: A lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.

  • Respiratory Protection: While handling in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls are not adequate.

Handling and Use
  • Weighing: To minimize dust generation, weigh the solid compound in a fume hood. Use a dedicated spatula and weighing paper.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Common solvents for PEGylated compounds include dimethyl sulfoxide (B87167) (DMSO) and DMF.[4][5]

  • Fmoc Deprotection: The removal of the Fmoc group is a common procedure and typically involves the use of a weak base, most commonly a 20% solution of piperidine (B6355638) in DMF.[1] This process generates hazardous waste containing the dibenzofulvene-piperidine adduct, which must be disposed of correctly.

Disposal Plan: Managing Chemical Waste

Proper segregation and disposal of all waste streams are critical for laboratory safety and environmental compliance. All waste generated from handling this compound and its associated reactions must be treated as hazardous chemical waste.[3]

Waste Segregation
  • Solid Waste: All contaminated solid materials, including weighing paper, pipette tips, gloves, and any spilled solid compound, must be collected in a designated, clearly labeled hazardous waste container for solids.[3]

  • Liquid Waste:

    • Non-Halogenated Solvents: Solutions of this compound in solvents like DMF or DMSO, as well as the waste from the Fmoc deprotection step (containing piperidine and the dibenzofulvene adduct), should be collected in a labeled, sealed container for non-halogenated organic waste.[3]

    • Halogenated Solvents: If chlorinated solvents such as dichloromethane (B109758) (DCM) are used, this waste must be collected in a separate, labeled container for halogenated organic waste.

    • Aqueous Waste: Any aqueous waste from extractions or washes should be collected separately. The pH should be neutralized if necessary, and it should be disposed of as hazardous aqueous waste, as it may contain traces of organic compounds.[3]

Waste Container Management
  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical names of all constituents.[1][3]

  • Storage: Store waste containers in a designated secondary containment area, away from general laboratory traffic and segregated from incompatible materials. Keep containers sealed when not in use.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not pour any chemical waste down the drain.[6]

Spill Management
  • Small Spills (Solid): In a fume hood, carefully sweep up the spilled solid to avoid creating dust. Place the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and collect the cleaning materials as solid hazardous waste.

  • Small Spills (Liquid): In a fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite (B1170534) or sand).[6] Collect the contaminated absorbent into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Large Spills: Evacuate the immediate area and alert your laboratory supervisor and EHS department. Follow your institution's emergency procedures for large chemical spills.

Experimental Protocol: Fmoc Deprotection

The following is a general protocol for the removal of the Fmoc protecting group, a common step when using this compound in peptide synthesis or bioconjugation.

Materials:

  • This compound conjugated to a solid support (e.g., resin) or in solution.

  • 20% (v/v) piperidine in DMF.

  • DMF for washing.

  • Appropriate reaction vessel.

  • Shaker or agitator.

Procedure:

  • Preparation: If working with a solid support, ensure it is swelled in DMF within the reaction vessel.

  • Deprotection: Add the 20% piperidine in DMF solution to the reaction vessel containing the Fmoc-protected compound.

  • Agitation: Gently agitate the mixture at room temperature for 10-20 minutes. The reaction progress can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct in the solution.

  • Filtration/Separation:

    • Solid Support: If using a solid support, filter the resin and collect the filtrate as hazardous liquid waste.

    • Solution Phase: If the reaction is in solution, the product will need to be isolated through appropriate purification techniques (e.g., chromatography), with all waste streams collected as hazardous.

  • Washing: Wash the solid support multiple times with DMF to ensure complete removal of the piperidine and the dibenzofulvene adduct.[1] Collect all washes as hazardous liquid waste.

  • Drying: The deprotected compound on the solid support can then be dried under vacuum.

Workflow for Safe Handling and Disposal

cluster_prep Preparation & Handling cluster_reaction Reaction (e.g., Fmoc Deprotection) cluster_waste Waste Management cluster_cleanup Post-Procedure start Start: Receive & Inspect Chemical store Store at -20°C Segregate Incompatibles start->store ppe Don PPE: Gloves, Goggles, Lab Coat store->ppe fume_hood Work in Fume Hood ppe->fume_hood solid_waste Collect Solid Waste: Gloves, Tips, Paper ppe->solid_waste weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution (e.g., in DMF) weigh->dissolve weigh->solid_waste deprotection Perform Reaction (e.g., Add Piperidine/DMF) dissolve->deprotection dissolve->solid_waste liquid_waste Collect Liquid Waste: Filtrate, Washes deprotection->liquid_waste decontaminate Decontaminate Work Area deprotection->decontaminate label_waste Label Waste Containers: 'Hazardous Waste' + Contents solid_waste->label_waste liquid_waste->label_waste store_waste Store Waste in Secondary Containment label_waste->store_waste dispose Dispose via EHS store_waste->dispose remove_ppe Remove & Dispose PPE decontaminate->remove_ppe remove_ppe->solid_waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands finish End wash_hands->finish

Caption: Workflow for the safe handling and disposal of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.